(Rac)-AZD 6482
Description
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Properties
IUPAC Name |
2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTDIKMSKMREGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-AZD6482: A Technical Guide to its Mechanism of Action as a PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1] Its mechanism of action centers on the specific blockade of the PI3K/Akt signaling pathway, a critical cascade involved in a myriad of cellular processes including cell growth, proliferation, survival, and motility.[2][3] This targeted inhibition has demonstrated significant therapeutic potential in preclinical and early clinical studies, particularly in the contexts of oncology and thrombosis.[1][4] This technical guide provides an in-depth overview of the mechanism of action of (Rac)-AZD6482, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Selective PI3Kβ Inhibition
(Rac)-AZD6482 exerts its pharmacological effects through direct and potent inhibition of the p110β catalytic subunit of Class IA PI3Ks. This inhibition is competitive with respect to ATP, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] The reduction in PIP3 levels at the plasma membrane prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt.
Quantitative Potency and Selectivity
The inhibitory activity of (Rac)-AZD6482 has been quantified against the Class I PI3K isoforms, demonstrating a clear selectivity for PI3Kβ. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ (p110β) | 0.69 | - |
| PI3Kδ (p110δ) | 13.6 | ~20-fold |
| PI3Kγ (p110γ) | 47.8 | ~70-fold |
| PI3Kα (p110α) | 136 | ~200-fold |
Data compiled from multiple sources.
Downstream Signaling Cascade
The inhibition of PI3Kβ by AZD6482 leads to a significant attenuation of the PI3K/Akt signaling pathway. This is primarily observed through the reduced phosphorylation of key downstream effector proteins.
Cellular Effects of (Rac)-AZD6482
The inhibition of the PI3Kβ/Akt pathway by AZD6482 translates into several measurable cellular effects, which have been extensively studied in various cancer cell lines, particularly those with PTEN deficiency where the PI3Kβ pathway is often hyperactivated.
Antiproliferative Activity and Cell Viability
AZD6482 has been shown to suppress the proliferation of cancer cells in a dose-dependent manner. This is often quantified using cell viability assays.
Induction of Apoptosis
By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, AZD6482 can induce programmed cell death in cancer cells.
Cell Cycle Arrest
AZD6482 can cause an accumulation of cells in the G1 phase of the cell cycle, thereby halting their progression towards mitosis. This is often associated with the downregulation of key cell cycle regulators like Cyclin D1.[5]
Inhibition of Cell Migration and Invasion
The PI3K/Akt pathway is crucial for cell motility. AZD6482 has been demonstrated to inhibit the migration and invasion of cancer cells, which is a critical aspect of metastasis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of (Rac)-AZD6482.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is for assessing the phosphorylation status and total protein levels of key components of the PI3K/Akt pathway in cells treated with AZD6482.
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Cell Culture and Treatment:
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Plate human glioblastoma cells (e.g., U87, U118) in 6-well plates and allow them to adhere overnight.
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Treat cells with varying concentrations of (Rac)-AZD6482 (e.g., 0, 5, 10, 20 μM) dissolved in DMSO for a specified time (e.g., 24 or 48 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Protein Extraction:
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay kit.
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SDS-PAGE and Protein Transfer:
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK-3β (Ser9), total GSK-3β, Bcl-2, Bax, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Cell Seeding:
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Seed cells (e.g., U87, U118) into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
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Compound Treatment:
-
Treat the cells with a serial dilution of (Rac)-AZD6482 (e.g., 0.625 to 40 µM) for 48 hours.
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Assay Procedure:
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Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
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Incubate the plate for 1-4 hours at 37°C.
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Data Acquisition:
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Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
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Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.
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Cell Treatment:
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Treat cells with desired concentrations of (Rac)-AZD6482 for 48 hours.
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Cell Staining:
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Harvest the cells and wash them with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
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Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
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Cell Cycle Analysis (Flow Cytometry)
This protocol assesses the distribution of cells in different phases of the cell cycle based on their DNA content.
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Cell Treatment and Harvesting:
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Treat cells with (Rac)-AZD6482 for 48 hours and then harvest them.
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Fixation:
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Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
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Staining:
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Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
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Flow Cytometry Analysis:
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Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
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Wound Healing (Scratch) Assay
This assay qualitatively and quantitatively evaluates cell migration.
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Cell Seeding:
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Grow cells to a confluent monolayer in a 6-well plate.
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Creating the "Wound":
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Create a scratch in the monolayer using a sterile pipette tip.
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Treatment and Imaging:
-
Wash the cells to remove debris and add fresh media containing (Rac)-AZD6482 or vehicle control.
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Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
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Analysis:
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Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
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Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
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Chamber Preparation:
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Coat the upper chamber of a Transwell insert with a thin layer of Matrigel.
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Cell Seeding:
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Seed cells in serum-free medium in the upper chamber.
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Chemoattractant and Treatment:
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Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Add (Rac)-AZD6482 to both the upper and lower chambers.
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Incubation:
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Incubate for 24-48 hours to allow for cell invasion.
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Staining and Quantification:
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Remove non-invading cells from the top of the insert.
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Fix and stain the invading cells on the bottom of the membrane with crystal violet.
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Count the number of stained cells in several microscopic fields to quantify invasion.
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Conclusion
(Rac)-AZD6482 is a well-characterized, potent, and selective inhibitor of PI3Kβ. Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, leads to a range of anti-cancer and anti-thrombotic effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of AZD6482 and other PI3Kβ inhibitors in various research and drug development settings. The quantitative data and pathway visualizations presented herein offer a comprehensive resource for understanding the core pharmacology of this compound.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-AZD6482: A Deep Dive into p110β Inhibitor Selectivity
(Rac)-AZD6482, also known as KIN-193, has emerged as a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This technical guide provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and its place within the PI3K signaling pathway. The information is tailored for researchers, scientists, and drug development professionals working in oncology and thrombosis.
Quantitative Selectivity Profile
The inhibitory activity of (Rac)-AZD6482 has been rigorously assessed against the four Class I PI3K isoforms. The data consistently demonstrates a significant preference for p110β.
| Target Isoform | IC50 (nM) | Selectivity vs. p110β (Fold) | Reference |
| p110β | 10 | - | [1] |
| p110δ | - | 8 | [1] |
| p110α | - | 87 | [1] |
| p110γ | - | 109 | [1] |
| p110β | 0.69 | - | [2] |
| p110α | - | 200 | [2] |
| p110δ | - | 20 | [2] |
| p110γ | - | 70 | [2] |
Core Signaling Pathway and Inhibitor Action
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The p110β isoform plays a particularly important role in certain cancer types, especially those with loss of the PTEN tumor suppressor, and in thrombosis.[2][3] (Rac)-AZD6482 exerts its therapeutic effect by binding to the ATP-binding site of p110β, thereby blocking its kinase activity and the subsequent downstream signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-AZD6482: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] Initially investigated for its anti-platelet and potential anti-thrombotic effects, AZD6482 has garnered significant attention for its anti-cancer properties, particularly in tumors with deficiencies in the tumor suppressor phosphatase and tensin homolog (PTEN).[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by (Rac)-AZD6482, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action
AZD6482 exerts its biological effects by directly inhibiting the catalytic activity of PI3Kβ. This kinase is a critical component of the PI3K/AKT/mTOR signaling cascade, a pathway fundamental to numerous cellular processes including cell growth, proliferation, survival, and metabolism.[5][6] In normal physiology, PI3Kβ is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[7][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[9] By inhibiting PI3Kβ, AZD6482 effectively reduces the production of PIP3, thereby attenuating the downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for (Rac)-AZD6482, including its inhibitory potency against PI3K isoforms and its effects on cancer cell lines.
Table 1: Inhibitory Potency of AZD6482 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ | Assay Type | Reference |
| PI3Kβ | 0.69 - 10 | - | Cell-free/Kinase Assay | [10][11] |
| PI3Kα | 870 | ~87-fold | Cell-free Assay | [10] |
| PI3Kδ | 80 | ~8-fold | Cell-free Assay | [10] |
| PI3Kγ | >1000 | >109-fold | Cell-free Assay | [10] |
Table 2: Anti-proliferative Activity of AZD6482 in Glioblastoma Cell Lines
| Cell Line | PTEN Status | IC50 (µM) | Assay Type | Reference |
| U87 | Deficient | 9.061 | CCK-8 | |
| U118 | Deficient | 7.989 | CCK-8 |
Downstream Signaling Pathways
The PI3K/AKT/GSK-3β Signaling Pathway in Cancer
In cancer cells, particularly those with PTEN loss, the PI3K/AKT pathway is often hyperactivated.[12] AZD6482-mediated inhibition of PI3Kβ leads to a dose-dependent decrease in the phosphorylation of AKT at Ser473.[3] This reduction in active AKT has several downstream consequences:
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Decreased GSK-3β Phosphorylation: Activated AKT normally phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK-3β). Inhibition of AKT by AZD6482 leads to decreased phosphorylation of GSK-3β.[3][12]
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Reduced Cyclin D1 Expression and Cell Cycle Arrest: Active GSK-3β can promote the degradation of Cyclin D1, a key regulator of the G1 phase of the cell cycle. The decrease in p-AKT and subsequent modulation of GSK-3β activity by AZD6482 results in reduced Cyclin D1 levels, leading to G1 cell cycle arrest.[3]
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Induction of Apoptosis: The PI3K/AKT pathway promotes cell survival by regulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. Treatment with AZD6482 has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby inducing apoptosis in cancer cells.[3][12]
Modulation of Anti-Tumor Immunity in PTEN-Deficient Breast Cancer
Recent studies have unveiled a novel role for PI3Kβ in immune evasion in PTEN-deficient breast cancers. Pharmacological inhibition of PI3Kβ with AZD6482 has been shown to elicit an anti-tumor immune response.[4] The key downstream signaling alterations include:
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Down-regulation of IL-6/STAT3 Signaling: AZD6482 treatment leads to a decrease in the phosphorylation of STAT3, a key transcription factor involved in promoting an immunosuppressive tumor microenvironment.[4]
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Up-regulation of TNF/NF-κB Signaling: Conversely, AZD6482 up-regulates the TNF/NF-κB signaling pathway, which is involved in promoting inflammation and anti-tumor immune responses.[4]
This dual effect on immune-related signaling pathways contributes to the synergistic anti-tumor activity observed when AZD6482 is combined with immunotherapy, such as anti-PD-1 antibodies.[4]
Inhibition of Platelet Aggregation
PI3Kβ is the most abundantly expressed Class I PI3K isoform in human platelets and plays a crucial role in platelet function and thrombosis.[1] AZD6482 inhibits agonist-induced and shear-induced platelet aggregation.[1] The downstream signaling pathway involves:
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GPCR and Integrin Signaling: Platelet activation is initiated by agonists binding to GPCRs (e.g., ADP, thrombin) or by collagen binding to GPVI, which signals through integrins.[1][13]
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PI3Kβ Activation: These initial signals lead to the activation of PI3Kβ.
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Downstream Effectors: Activated PI3Kβ, through the generation of PIP3, activates downstream signaling molecules that ultimately lead to the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa), the key receptor for fibrinogen, resulting in platelet aggregation.[13]
By inhibiting PI3Kβ, AZD6482 attenuates these signaling pathways, leading to a mild and generalized anti-platelet effect without significantly increasing bleeding time.[1][2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the downstream signaling effects of (Rac)-AZD6482.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of AZD6482 on cancer cells.
Methodology (CCK-8 Assay): [3]
-
Cell Seeding: Seed cancer cells (e.g., U87, U118) in 96-well plates at a density of 5x10³ cells/well and culture overnight.
-
Drug Treatment: Treat the cells with various concentrations of AZD6482 (e.g., 0.625–40 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways.
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Cell Lysis: Treat cells with AZD6482, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-GSK-3β, GSK-3β, Cyclin D1, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 5. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Crossroads of PI3K and Rac pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of platelets and antiplatelets medications on immune mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
(Rac)-AZD6482 in PTEN-Deficient Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a frequent event in a multitude of human cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival. This dependency on the PI3K pathway presents a key therapeutic vulnerability. (Rac)-AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), has emerged as a promising therapeutic agent in PTEN-deficient cancer models. Preclinical studies have demonstrated that PTEN-null tumors exhibit a particular reliance on the PI3Kβ isoform for sustained signaling.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with the evaluation of (Rac)-AZD6482 in PTEN-deficient cancer settings.
Mechanism of Action: Targeting the PI3Kβ Dependency
In cancers where PTEN is inactivated, the negative regulation of the PI3K pathway is lost, leading to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[2][3] This results in the subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT.[3] While multiple PI3K isoforms exist, PTEN-deficient tumors often display a specific dependency on the p110β isoform to drive this oncogenic signaling.[1][2]
(Rac)-AZD6482 functions as an ATP-competitive inhibitor of PI3Kβ, effectively blocking the phosphorylation of PIP2 to PIP3. This targeted inhibition leads to a reduction in AKT phosphorylation and a dampening of the entire downstream signaling cascade, ultimately resulting in decreased tumor cell proliferation and survival.[4] Furthermore, recent studies have indicated that PI3Kβ inhibition with AZD6482 can modulate the tumor microenvironment, up-regulating TNF/NF-κB signaling and down-regulating IL-6/STAT3 signaling, which may contribute to an anti-tumor immune response.[1]
Below is a diagram illustrating the central role of PTEN in the PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: PI3K/AKT signaling pathway in the context of PTEN deficiency and AZD6482 inhibition.
Preclinical Efficacy in PTEN-Deficient Cancer Models
(Rac)-AZD6482 has demonstrated significant anti-tumor activity in various preclinical models of PTEN-deficient cancers, including prostate and breast cancer.
Prostate Cancer
In a genetically engineered mouse model of PTEN-null castration-resistant prostate cancer (CRPC), long-term treatment with AZD6482 resulted in a dramatic reduction of invasive lesions.[4] The tables below summarize key quantitative data from these studies.
Table 1: In Vivo Efficacy of (Rac)-AZD6482 in a PTEN-Null CRPC Mouse Model [4]
| Treatment Group | Dose | Administration | Treatment Duration | Change in Tumor Weight (Compared to Vehicle) |
| (Rac)-AZD6482 | 20 mg/kg | Once daily | 8 weeks | Ventral Prostate: ↓65.6%Anterior Prostate: ↓58.4%Dorsolateral Prostate: ↓60.8% |
| Vehicle Control | - | Once daily | 8 weeks | - |
Table 2: Combination Therapy in PTEN-Null CRPC Organoids [4]
| Treatment Combination | Effect on Organoid Growth |
| (Rac)-AZD6482 + PAK1 inhibitor (IPA3) | Strong suppression |
| (Rac)-AZD6482 + β-Catenin pathway inhibitor (TNKS656) | Strong suppression |
Breast Cancer
In a syngeneic mouse model of PTEN and p53 deficient breast cancer, (Rac)-AZD6482 not only inhibited tumor growth but also synergized with anti-PD-1 immunotherapy, leading to complete responses in a significant portion of the treated animals.[1]
Table 3: Efficacy of (Rac)-AZD6482 in a PTEN/p53-Deficient Breast Cancer Mouse Model [1][5]
| Treatment Group | Outcome |
| (Rac)-AZD6482 (monotherapy) | Inhibition of tumor growth |
| (Rac)-AZD6482 + anti-PD-1 | Strong synergistic inhibition of tumor growth, with complete response in up to 50% of mice |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of (Rac)-AZD6482.
In Vivo Efficacy Studies in PTEN-Deficient Mouse Models
A generalized workflow for assessing the in vivo efficacy of (Rac)-AZD6482 is depicted below.
Caption: Experimental workflow for in vivo efficacy studies of AZD6482.
Key Methodological Details:
-
Animal Models: Genetically engineered mouse models, such as Ptenflox/flox;Pb-Cre4 for prostate cancer, are commonly used.[4] For breast cancer models, syngeneic models with concurrent loss of PTEN and p53 have been utilized.[1]
-
Drug Formulation and Administration: (Rac)-AZD6482 is typically formulated for oral gavage or intraperitoneal injection. Dosing schedules often involve once-daily administration.[4]
Western Blotting for Phospho-Protein Analysis
Protocol:
-
Protein Extraction: Tumor tissues or cultured cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-AKT (Ser473), total AKT, PTEN, and a loading control like GAPDH).
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.
Organoid Culture and Drug Testing
Protocol:
-
Organoid Generation: Tumors from PTEN-null mice are minced and digested to generate single cells or small cell clusters. These are then embedded in Matrigel and cultured in a specialized organoid medium.
-
Drug Treatment: Once organoids are established, they are treated with varying concentrations of (Rac)-AZD6482, either alone or in combination with other agents.
-
Viability Assessment: Organoid viability and growth are assessed using methods such as CellTiter-Glo, which measures ATP levels, or by quantifying the number and size of the organoids.
Conclusion and Future Directions
(Rac)-AZD6482 has demonstrated compelling preclinical activity in PTEN-deficient cancer models, validating PI3Kβ as a critical therapeutic target in this patient population. The synergistic effects observed with immunotherapy and other targeted agents highlight promising avenues for combination therapies. Future research should focus on further elucidating the mechanisms of resistance to PI3Kβ inhibition and identifying predictive biomarkers to guide patient selection in clinical trials. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of targeted therapies for PTEN-deficient cancers.
References
- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 2. The Mechanisms Underlying PTEN Loss in Human Tumors Suggest Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 4. Blocking PI3K p110β Attenuates Development of PTEN-Deficient Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(Rac)-AZD6482: A Technical Guide to its Role in Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), and its significant role in modulating platelet activation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanism of Action
(Rac)-AZD6482 is a potent, ATP-competitive inhibitor of PI3Kβ[1][2]. The PI3K family of enzymes, particularly the class I isoforms (α, β, γ, δ), are crucial regulators of intracellular signaling pathways involved in cell growth, survival, and migration[3][4]. In platelets, all four class I PI3K isoforms are present, with PI3Kβ being a major actor in signaling and function[5][6]. AZD6482's high selectivity for the β isoform makes it a valuable tool for dissecting the specific roles of PI3Kβ in platelet physiology and a potential therapeutic agent for thrombotic diseases[7][8][9].
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of AZD6482 and its effects on platelet function.
Table 1: Inhibitory Activity of AZD6482 against PI3K Isoforms
| Isoform | IC50 (nM) | Selectivity vs. PI3Kβ | Reference |
| PI3Kβ | 10 | - | [8] |
| PI3Kδ | 80 | 8-fold | [8] |
| PI3Kα | 870 | 87-fold | [8] |
| PI3Kγ | 1090 | 109-fold | [8] |
Table 2: Effect of AZD6482 on Platelet Aggregation and Related Functions
| Parameter | Agonist(s) | Effect of AZD6482 | Quantitative Value | Reference |
| Washed Platelet Aggregation | - | Inhibition | IC50 = 6 nM | [8] |
| Platelet Aggregation | ADP, TRAP, Collagen | Inhibition | Maximal inhibition at ~1 µM | [2] |
| Platelet Aggregate Formation (High Shear) | Fibrinogen or von Willebrand factor | Strong Inhibition | Not specified | [2] |
| Platelet Adhesion | - | No impairment | - | [2] |
| Thrombus Formation (in vivo, Dog model) | - | Complete anti-thrombotic effect | Not specified | [1][2] |
| Bleeding Time (in vivo, Dog model) | - | No significant increase | - | [1][2][7] |
| Bleeding Time (Human, Phase I) | - | Minimal prolongation | Not specified | [1] |
Signaling Pathways Modulated by AZD6482
AZD6482 exerts its antiplatelet effects by inhibiting PI3Kβ-mediated signaling downstream of key platelet receptors, including the collagen receptor Glycoprotein VI (GPVI) and the ADP receptor P2Y12[5][6][9]. Inhibition of PI3Kβ by AZD6482 disrupts the activation of downstream effectors such as Akt and Glycogen Synthase Kinase 3 (GSK3), which are critical for stable thrombus formation, particularly under high shear stress[9].
Signaling Pathway Diagrams
Caption: GPVI signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: P2Y12 signaling pathway and the inhibitory action of (Rac)-AZD6482.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of platelet function and the effects of inhibitors like AZD6482. The following are synthesized methodologies based on common practices described in the literature.
Preparation of Washed Platelets
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose or sodium citrate)[10][11]. The first few milliliters of blood should be discarded to avoid activation by puncture[12].
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP[11][12].
-
Platelet Pelleting: Transfer the PRP to a new tube and add a prostaglandin (B15479496) (e.g., PGI2 or PGE1) to prevent platelet activation during subsequent steps. Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.
-
Washing and Resuspension: Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to remove residual ADP. Repeat the washing step.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL)[13]. Allow the platelets to rest at room temperature for at least 30 minutes before use[8].
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Principle: LTA measures the increase in light transmission through a stirred suspension of PRP or washed platelets as they aggregate in response to an agonist.
-
Procedure: a. Place a cuvette containing platelet-poor plasma (PPP) in the aggregometer to set the 100% aggregation baseline. b. Place a cuvette with the platelet suspension (PRP or washed platelets) in the aggregometer to set the 0% aggregation baseline[11]. c. Pre-incubate the platelet suspension with various concentrations of (Rac)-AZD6482 or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring[8][11]. d. Add a platelet agonist (e.g., ADP, collagen, thrombin, or a thromboxane (B8750289) A2 analogue like U46619) to induce aggregation[14]. e. Record the change in light transmission over time to generate an aggregation curve. The maximum aggregation is typically measured after 5-10 minutes. f. Calculate the percentage inhibition of aggregation for each concentration of AZD6482 compared to the vehicle control.
In Vivo Thrombosis Model (e.g., Modified Folt's Model in Dogs)
-
Principle: This model assesses the ability of a compound to prevent the formation of an occlusive thrombus in a damaged artery.
-
Procedure: a. Anesthetize the animal (e.g., dog) and expose a coronary or carotid artery. b. Induce endothelial injury to the artery, for example, by external compression with forceps, to create a thrombogenic surface. c. Monitor blood flow through the artery using a flow probe. Cyclic flow reductions (CFRs) indicate the formation and subsequent embolization of platelet-rich thrombi. d. Administer (Rac)-AZD6482 intravenously at various doses. e. Observe the effect of the compound on the frequency and severity of the CFRs. A complete anti-thrombotic effect is defined as the cessation of CFRs[2]. f. Measure bleeding time at baseline and after drug administration to assess the hemostatic risk.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating (Rac)-AZD6482.
Conclusion
(Rac)-AZD6482 is a highly selective and potent inhibitor of PI3Kβ that effectively reduces platelet activation and thrombus formation. Its mechanism of action is centered on the disruption of crucial signaling pathways downstream of GPVI and P2Y12 receptors. Preclinical and early clinical data suggest a promising anti-thrombotic profile with a favorable safety margin, particularly concerning bleeding risk[1][7][15]. This makes PI3Kβ, and specifically inhibitors like AZD6482, a compelling target for the development of novel antiplatelet therapies. Further research and clinical evaluation are warranted to fully elucidate its therapeutic potential in various thrombotic disorders.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and roles of PI3Kβ, a major actor in platelet signaling and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Phosphoinositide 3-Kinase β in Glycoprotein VI-mediated Akt Activation in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PI3K inhibitors in thrombosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Activation [bdbiosciences.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. thrombio.com.au [thrombio.com.au]
(Rac)-AZD 6482 vs. AZD 6482 Enantiomers: A Technical Guide to a Selective PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD 6482 is a potent and highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), a critical enzyme in intracellular signaling pathways, particularly in platelet activation and in certain cancers with PTEN deficiency. Originally developed as an antithrombotic agent, its therapeutic potential is also being explored in oncology. This technical guide provides an in-depth comparison of racemic AZD 6482 and its constituent enantiomers, focusing on their differential pharmacological activity, selectivity, and the experimental methodologies used for their characterization. Quantitative data are presented to highlight the stereospecificity of PI3Kβ inhibition, and key signaling and experimental workflows are visualized to provide a comprehensive overview for researchers in drug development.
Introduction: The Role of PI3Kβ and the Development of AZD 6482
The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating diverse cellular processes, including cell growth, proliferation, survival, and motility.[1] The PI3K/Akt signaling pathway is a key intracellular cascade initiated by the activation of cell surface receptors.[2] Class I PI3Ks, which include the isoforms α, β, γ, and δ, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] This leads to the recruitment and activation of downstream effectors like Akt, which in turn modulates a multitude of cellular functions.[2][4]
The PI3Kβ isoform is ubiquitously expressed and plays a significant role in signaling from both G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[3][5] It is a particularly important mediator in platelet activation and thrombus formation, making it an attractive target for anti-thrombotic therapies.[6][7] Furthermore, in the context of cancer, tumors with a loss of the tumor suppressor PTEN often exhibit hyperactivation of the PI3K/Akt pathway, with a specific dependency on the p110β isoform.[8][9]
AZD 6482 (also known as KIN-193) was developed as a potent, selective, and ATP-competitive inhibitor of PI3Kβ.[5][8] It is the active enantiomer of a previously developed racemic mixture.[8] Understanding the stereochemistry of AZD 6482 is critical, as enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[10][11] This guide will dissect the differences between the racemic compound and its more active enantiomer.
Synthesis and Enantiomeric Resolution
The synthesis of chiral drugs often results in a racemic mixture, which is an equal (1:1) mixture of both enantiomers.[12] To isolate the desired enantiomer with higher therapeutic activity and potentially a better safety profile, a process called chiral resolution is employed.
While the specific synthesis and resolution process for AZD 6482 is proprietary, a general workflow for such a process can be outlined. It typically begins with the synthesis of the racemic compound, followed by separation of the enantiomers.
General Workflow for Chiral Drug Development
Caption: General workflow from synthesis of a racemate to evaluation of its isolated enantiomers.
Comparative Pharmacology: Racemate vs. Enantiomers
The primary rationale for developing a single enantiomer drug is the often-observed difference in biological activity between enantiomers. In the case of AZD 6482, the inhibitory activity against PI3Kβ resides predominantly in one enantiomer.
Quantitative Data: Potency and Selectivity
AZD 6482 is the more active (+)-enantiomer (S-form) and demonstrates significantly higher potency against PI3Kβ compared to its corresponding enantiomer and the racemate.[13] The table below summarizes the inhibitory activity (IC50) of AZD 6482 against the Class I PI3K isoforms.
| Compound / Isoform | PI3Kβ (p110β) | PI3Kα (p110α) | PI3Kδ (p110δ) | PI3Kγ (p110γ) |
| AZD 6482 | 0.69 nM [14] | ~138 nM[14] | ~13.8 nM[14] | ~48.3 nM[14] |
| Selectivity Fold vs β | - | ~200x[14] | ~20x[14] | ~70x[14] |
| This compound | 10 nM[13] | 870 nM[13] | 80 nM[13] | 1090 nM[13] |
| Selectivity Fold vs β | - | 87x[13] | 8x[13] | 109x[13] |
Note: Data is compiled from multiple sources and assay conditions may vary. The values serve to illustrate the relative potency and selectivity.
As the data indicates, the isolated AZD 6482 enantiomer is substantially more potent against PI3Kβ than the racemic mixture. This highlights that the less active enantiomer (distomer) in the racemic mixture contributes little to the desired therapeutic effect and acts primarily as an impurity.
Signaling Pathway Context
AZD 6482 exerts its effect by inhibiting the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and subsequent signaling events that are critical for platelet activation and for the proliferation of PTEN-deficient cancer cells.
PI3K/Akt Signaling Pathway in Platelets
Caption: Inhibition of the PI3Kβ/Akt pathway by AZD 6482 in platelets.
In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to constitutive accumulation of PIP3 and chronic activation of the PI3K/Akt pathway. By inhibiting PI3Kβ, AZD 6482 can effectively shut down this survival signaling, leading to decreased proliferation and induction of apoptosis in these cancer cells.[15] Recent studies also suggest that PI3Kβ inhibition with AZD 6482 can generate antitumor immunity.[9]
Detailed Experimental Protocols
Characterizing the potency and selectivity of PI3K inhibitors like AZD 6482 requires robust biochemical assays. Below are generalized protocols based on common methodologies used in the field.
In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)
This type of assay measures the amount of ATP remaining after a kinase reaction. The amount of ATP consumed is directly proportional to the PI3K enzyme activity.
Principle: The assay quantifies the kinase activity by measuring the amount of ADP produced, which is then converted back to ATP and detected using a luciferase/luciferin reaction. Inhibition is measured as a decrease in luminescence.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110β/p85α)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[1]
-
Test compounds: this compound, AZD 6482 enantiomers
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series in the kinase assay buffer.[1]
-
Enzyme Preparation: Dilute the recombinant PI3K enzyme to the desired working concentration in kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate to each well. The final concentration of ATP should be near its Km value for the enzyme.[1][2]
-
Reaction Incubation: Incubate the reaction at 30°C for 60 minutes.[1]
-
Reaction Termination & Detection:
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Washed Platelet Aggregation Assay
This functional assay measures the effect of inhibitors on platelet aggregation induced by various agonists.
Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of washed platelets using an aggregometer. As platelets aggregate, the light transmission increases.
Protocol:
-
Platelet Preparation: Isolate platelets from whole blood from healthy human volunteers via centrifugation and wash them in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the washed platelet suspension with various concentrations of the test compound (e.g., AZD 6482) or vehicle control for a defined period.
-
Aggregation Induction: Place the platelet suspension in the aggregometer and add a sub-maximal concentration of a platelet agonist (e.g., ADP, collagen, or thrombin receptor-activating peptide [TRAP]).
-
Data Acquisition: Record the change in light transmission over time.
-
Data Analysis: Calculate the percent aggregation for each concentration. The IC50 value is determined by plotting the percent inhibition of aggregation against the inhibitor concentration.[13]
Conclusion
The development of AZD 6482 as a single, active enantiomer exemplifies a critical principle in modern pharmacology: stereoselectivity. The quantitative data clearly demonstrate that the PI3Kβ inhibitory potency of the racemic mixture is diluted by the presence of a significantly less active enantiomer. By isolating the active S-form, AZD 6482, a more potent and specific pharmacological tool is obtained. This allows for more precise target engagement, potentially leading to greater efficacy and an improved therapeutic window, whether for its originally intended use as an anti-platelet agent or for its emerging role in oncology. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working to further characterize AZD 6482 and other stereospecific kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt in platelet integrin signaling and implications in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 10. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
(Rac)-AZD6482: A Technical Guide for Researchers
(Rac)-AZD6482 is a potent and highly selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ), a key enzyme in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various diseases, including cancer and thrombosis, making PI3Kβ a compelling therapeutic target. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of (Rac)-AZD6482, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
(Rac)-AZD6482, also known as KIN-193, is a synthetic, small-molecule inhibitor. Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | 2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid | [1] |
| SMILES | CC1=CN2C(=O)C=C(N=C2C(=C1)--INVALID-LINK--NC3=CC=CC=C3C(=O)O)N4CCOCC4 | [1] |
| Molecular Formula | C22H24N4O4 | [1] |
| CAS Number | 1173900-33-8 | [1] |
| Physicochemical Property | Value | Source |
| Molecular Weight | 408.45 g/mol | [2] |
| Solubility | DMSO: 82 mg/mL (200.75 mM) Ethanol: 10 mg/mL Water: Insoluble | [2] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C for long-term stability | [2] |
Mechanism of Action and Signaling Pathway
(Rac)-AZD6482 exerts its biological effects by selectively inhibiting the kinase activity of PI3Kβ. The PI3K family of enzymes plays a crucial role in cell signaling by phosphorylating the 3'-hydroxyl group of phosphoinositides, generating second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
The PI3K/Akt pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated due to mutations in key components, such as loss of the tumor suppressor PTEN, which normally counteracts PI3K activity by dephosphorylating PIP3.
By inhibiting PI3Kβ, (Rac)-AZD6482 effectively blocks the production of PIP3, leading to the deactivation of Akt and its downstream targets. This can result in the induction of apoptosis, inhibition of cell proliferation, and a reduction in cell migration and invasion in cancer cells that are dependent on PI3Kβ signaling.[3][4]
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of (Rac)-AZD6482.
Experimental Protocols
This section outlines detailed methodologies for key experiments commonly used to characterize the activity of (Rac)-AZD6482.
In Vitro PI3Kβ Kinase Assay (AlphaScreen)
This assay quantifies the enzymatic activity of PI3Kβ and the inhibitory potency of (Rac)-AZD6482.
Materials:
-
Recombinant human PI3Kβ enzyme
-
(Rac)-AZD6482
-
PI(4,5)P2 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Biotinylated PIP3
-
GST-tagged Pleckstrin Homology (PH) domain
-
AlphaScreen GST Detection Kit (PerkinElmer)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of (Rac)-AZD6482 in DMSO and then in Assay Buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of PI3Kβ enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate mix containing PI(4,5)P2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution containing biotinylated PIP3 and GST-tagged PH domain.
-
Add 10 µL of AlphaScreen acceptor beads and incubate for at least 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values using a suitable data analysis software.
Figure 2: Workflow for the in vitro PI3Kβ kinase assay.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of (Rac)-AZD6482 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PTEN-deficient cell lines like U87MG)
-
Complete cell culture medium
-
(Rac)-AZD6482
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of (Rac)-AZD6482 for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.[3]
Western Blot Analysis of Akt Phosphorylation
This experiment assesses the ability of (Rac)-AZD6482 to inhibit the PI3K/Akt signaling pathway in cells.
Materials:
-
Cancer cell line
-
(Rac)-AZD6482
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with (Rac)-AZD6482 for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
(Rac)-AZD6482 is a valuable research tool for investigating the role of PI3Kβ in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of PI3Kβ inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this compound in their specific areas of interest. Further investigation into the therapeutic potential of (Rac)-AZD6482, particularly in the context of PTEN-deficient cancers, is warranted.
References
- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-AZD 6482 target validation studies
An In-Depth Technical Guide to the Target Validation of (Rac)-AZD 6482
Introduction
This compound is a potent, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, survival, apoptosis, and migration.[3][4] Hyperactivation of this pathway, often due to the loss of the tumor suppressor PTEN or activating mutations in PI3K genes, is a hallmark of many human cancers, including glioblastoma and breast cancer.[5][6][7]
PTEN is a phosphatase that antagonizes PI3K signaling; its loss leads to an oncogenic dependency on the PI3Kβ isoform.[4][6][8] This dependency makes PI3Kβ a compelling therapeutic target in PTEN-deficient tumors.[7][8] This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to validate its efficacy and target engagement.
Mechanism of Action
AZD6482 selectively inhibits PI3Kβ, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][9] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. By blocking PI3Kβ, AZD6482 prevents the phosphorylation and activation of AKT.[3][5] This inhibition subsequently decreases the phosphorylation of downstream AKT substrates, including Glycogen Synthase Kinase 3β (GSK-3β) and STAT3, leading to multiple anti-tumor effects.[3][8][10]
In cancer cells, this cascade of inhibition results in:
-
Induction of Apoptosis : Mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax.[3][5]
-
Cell Cycle Arrest : Specifically, AZD6482 can induce G1 phase arrest by downregulating key cell cycle regulators like cyclin D1.[3][5]
-
Inhibition of Proliferation, Migration, and Invasion : Demonstrated in various cancer cell lines.[3][5]
-
Modulation of the Tumor Microenvironment : In PTEN-deficient models, PI3Kβ inhibition upregulates TNF/NF-κB signaling and downregulates IL-6/STAT3 signaling, which can promote an anti-tumor immune response.[8][10]
Caption: PI3Kβ signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through enzymatic and cell-based assays.
Table 1: Enzymatic Activity of this compound
| Target | IC₅₀ | Selectivity vs. PI3Kβ | Assay Type |
| PI3Kβ | 10 nM [2] | - | Cell-free kinase assay[2] |
| PI3Kδ | ~80 nM[2] | 8-fold | Cell-free kinase assay[2] |
| PI3Kα | ~870 nM[2] | 87-fold | Cell-free kinase assay[2] |
| PI3Kγ | ~1090 nM (1.09 µM)[2] | 109-fold | Cell-free kinase assay[2] |
Note: Another source reports an IC₅₀ of 0.01 µM (10 nM) for PI3Kβ.[1]
Table 2: Cellular Activity of this compound in Glioblastoma Cell Lines
| Cell Line | PTEN Status | IC₅₀ (48h treatment) | Assay Type |
| U118 | Mutant/Deficient[3] | 7.989 µM | CCK-8 Proliferation Assay[3] |
| U87 | Mutant/Deficient[3] | 9.061 µM | CCK-8 Proliferation Assay[3] |
Target Validation Experimental Workflow
The validation of PI3Kβ as the target for AZD6482 in specific cancer contexts follows a logical progression from in vitro characterization to in vivo efficacy studies. This workflow confirms that the drug's anti-tumor effects are a direct consequence of its interaction with the intended target.
Caption: General experimental workflow for the target validation of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the target validation of AZD6482.
In Vitro PI3Kβ Enzyme Inhibition Assay (AlphaScreen)
This assay quantifies the enzymatic conversion of PIP2 to PIP3 to determine the IC₅₀ of the inhibitor.[2]
-
Materials : Recombinant human PI3K isoforms, Biotinylated PIP3, GST-tagged PH domain, AlphaScreen donor and acceptor beads, 384-well plates, AZD6482 compound.
-
Procedure :
-
Prepare serial dilutions of AZD6482 in DMSO and add to the wells of a 384-well plate.
-
Add the recombinant PI3Kβ enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the detection mix containing biotinylated PIP3, GST-tagged PH domain, and AlphaScreen beads.
-
Incubate in the dark to allow the complex to form. The PIP3 produced in the reaction competes with the biotinylated PIP3 for binding to the PH domain, leading to a reduction in the AlphaScreen signal.
-
Read the plate on a suitable plate reader.
-
Calculate percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Proliferation Assay (CCK-8)
This assay measures the dose-dependent effect of AZD6482 on the viability of cancer cell lines.[3][5]
-
Materials : U87 or U118 glioblastoma cells, appropriate culture medium (e.g., DMEM with 10% FBS), 96-well plates, Cell Counting Kit-8 (CCK-8) reagent, AZD6482.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of AZD6482 (e.g., 0.625 to 40 µM) for 48 hours. Include a vehicle control (DMSO).[3]
-
After incubation, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
-
Western Blotting for Pathway Modulation
This technique is used to confirm target engagement by measuring the phosphorylation status of key proteins in the PI3K/AKT pathway.[3][5]
-
Materials : 6-well plates, cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, primary antibodies (p-AKT, total AKT, p-GSK-3β, Cyclin D1, β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of AZD6482 for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment with AZD6482.[3]
-
Materials : 6-well plates, Annexin V-PE/7-AAD Apoptosis Detection Kit, flow cytometer.
-
Procedure :
-
Treat cells with increasing concentrations of AZD6482 for 48 hours.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add PE Annexin V and 7-AAD staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells within 1 hour using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/7-AAD-), late apoptosis (Annexin V+/7-AAD+), and necrosis.
-
Conclusion
The comprehensive data from in vitro enzymatic and cellular assays, combined with mechanistic studies, provides robust validation for PI3Kβ as the primary therapeutic target of this compound. The compound demonstrates high potency and selectivity for PI3Kβ, leading to the effective inhibition of the PI3K/AKT signaling pathway. This inhibition translates into significant anti-tumor phenotypes, including apoptosis induction, cell cycle arrest, and reduced proliferation, particularly in cancer models with PTEN deficiency. These target validation studies establish a clear rationale for the clinical investigation of PI3Kβ inhibitors like AZD6482 for the treatment of PTEN-deficient cancers.[3][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PTEN Conundrum: How to Target PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-AZD6482: A Deep Dive into its Antithrombotic Effects
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the core antithrombotic effects of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). The document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Targeting PI3Kβ in Platelet Signaling
(Rac)-AZD6482 exerts its antithrombotic effects by selectively inhibiting the PI3Kβ enzyme, a critical component of intracellular signaling pathways that govern platelet activation and aggregation.[1] PI3Kβ is a key downstream effector of various platelet surface receptors, including those for agonists like ADP and collagen, as well as integrin αIIbβ3.[2][3] Inhibition of PI3Kβ by AZD6482 attenuates the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger. This, in turn, dampens the activation of downstream signaling molecules, most notably Akt (also known as protein kinase B) and subsequently glycogen (B147801) synthase kinase 3 (GSK3).[2] The PI3Kβ/Akt/GSK3 signaling axis is vital for reinforcing platelet aggregation and ensuring the stability of a growing thrombus, particularly under conditions of high shear stress.[2]
By disrupting this pathway, AZD6482 effectively reduces platelet aggregation and thrombus formation in response to thrombogenic stimuli. A key characteristic of AZD6482 is its ability to produce a significant antithrombotic effect with a minimal impact on primary hemostasis, as evidenced by a lack of significant increase in bleeding time in preclinical models.[1]
Figure 1: Simplified signaling pathway of (Rac)-AZD6482's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of (Rac)-AZD6482.
Table 1: In Vitro Potency of (Rac)-AZD6482
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 0.01 µM | PI3Kβ enzyme | [1] |
| Maximal Anti-platelet Effect | 1 µM | In vitro human and dog platelets | [1] |
Table 2: Preclinical In Vivo Antithrombotic Efficacy of (Rac)-AZD6482
| Animal Model | Efficacy Endpoint | Result | Bleeding Time | Reference |
| Dog (Modified Folt's Model) | Complete prevention of thrombosis | Achieved | No significant increase | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of (Rac)-AZD6482.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of (Rac)-AZD6482 on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors or preclinical animal models (e.g., dogs) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).
-
Incubation: PRP is incubated with varying concentrations of (Rac)-AZD6482 or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is initiated by adding a known concentration of a platelet agonist. Commonly used agonists include:
-
Adenosine diphosphate (B83284) (ADP)
-
Thrombin receptor-activating peptide (TRAP)
-
Collagen
-
-
Measurement: Platelet aggregation is measured using a light transmission aggregometer. The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined and compared between the AZD6482-treated and control groups. The IC50 value is calculated as the concentration of AZD6482 that inhibits 50% of the maximal aggregation response.
Figure 2: Experimental workflow for in vitro platelet aggregation assay.
In Vivo Thrombosis Model: Modified Folt's Model in Dogs
Objective: To evaluate the in vivo antithrombotic efficacy of (Rac)-AZD6482 in a model of arterial thrombosis.
Methodology:
-
Animal Preparation: Beagle dogs are anesthetized and instrumented for the measurement of coronary artery blood flow.
-
Stenosis and Endothelial Injury: A critical stenosis is created in a coronary artery by placing an external constrictor. The endothelium at the site of stenosis is then injured to create a thrombogenic surface.
-
Thrombus Formation Monitoring: The formation of a thrombus at the site of injury leads to a gradual decrease in coronary blood flow, which is monitored continuously. The thrombus eventually embolizes, leading to a sudden restoration of blood flow. This cyclical pattern of flow reductions is indicative of recurrent thrombus formation.
-
Drug Administration: (Rac)-AZD6482 is administered intravenously as a continuous infusion.
-
Efficacy Assessment: The primary endpoint is the complete abolition of the cyclical flow reductions, indicating the prevention of thrombus formation. The dose of AZD6482 required to achieve this effect is determined.
Bleeding Time Assessment
Objective: To assess the effect of (Rac)-AZD6482 on primary hemostasis.
Methodology:
-
Procedure: A standardized small incision is made on a vascularized area of the skin, typically the ear or a buccal mucosal surface in animal models.
-
Measurement: The time taken for the bleeding to stop is measured. This is typically done by gently blotting the blood with filter paper at regular intervals until no more blood appears on the paper.
-
Comparison: The bleeding time in animals treated with (Rac)-AZD6482 is compared to that in vehicle-treated control animals. The absence of a significant prolongation in bleeding time suggests a favorable safety profile with respect to primary hemostasis.
Conclusion
(Rac)-AZD6482 is a selective PI3Kβ inhibitor with potent antithrombotic effects demonstrated in preclinical models. Its mechanism of action, centered on the inhibition of the PI3Kβ/Akt/GSK3 signaling pathway in platelets, allows for the effective prevention of arterial thrombosis with a minimal impact on bleeding time. The data summarized and the experimental protocols detailed in this guide provide a solid foundation for further research and development of this compound as a novel antithrombotic agent.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Akt signaling in platelets and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-AZD6482: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Hyperactivation of this pathway is a common feature in various cancers and is also implicated in thrombotic diseases. The isoform-selective nature of AZD6482 presents a targeted therapeutic approach with the potential for improved efficacy and reduced side effects compared to pan-PI3K inhibitors. This document provides an in-depth technical guide on (Rac)-AZD6482, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
AZD6482 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger that recruits and activates downstream effectors such as Akt. The preferential targeting of the β isoform is particularly relevant in cancers with loss of the tumor suppressor PTEN, as these tumors often exhibit a dependency on PI3Kβ signaling. In the context of thrombosis, PI3Kβ plays a crucial role in platelet activation and aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data for (Rac)-AZD6482 collated from the literature.
Table 1: In Vitro Kinase Inhibitory Activity of AZD6482
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69[1] | - |
| PI3Kδ | 13.6[2][3] | ~20-fold |
| PI3Kγ | 47.8[2][3] | ~70-fold |
| PI3Kα | 136[2][3] | ~200-fold |
| PI3K-C2β | 54.1 | ~80-fold |
| DNA-PK | 53.7 | ~80-fold |
| mTOR | 3930 | >5000-fold |
| PI4Kα | 8830 | >12000-fold |
Table 2: In Vitro Cellular Activity of AZD6482
| Cell Line | Assay | Endpoint | IC50 / Effect |
| Washed Platelets | Aggregation | Inhibition of platelet activation | IC50 = 6 nM |
| Human Adipocytes | Glucose Uptake | Inhibition of insulin-induced uptake | IC50 = 4.4 µM[2] |
| U87 Glioblastoma | CCK-8 | Cell Viability | IC50 = 9.061 µM |
| U118 Glioblastoma | CCK-8 | Cell Viability | IC50 = 7.989 µM |
Table 3: In Vivo Efficacy of AZD6482
| Model | Cancer Type/Condition | Dosing Regimen | Efficacy |
| Mouse Xenograft (PTEN-deficient) | Breast Cancer | Not specified | Inhibition of tumor growth |
| Dog Model | Thrombosis | Not specified | Complete anti-thrombotic effect without increased bleeding time[2][3] |
Table 4: Pharmacokinetic Parameters of AZD6482 in Humans (Phase 1 Study)
| Parameter | Value |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| AUC | Data not publicly available |
| Half-life | Data not publicly available |
Note: Detailed pharmacokinetic data from the Phase 1 clinical trial (NCT00688714) are not publicly available.
Experimental Protocols
Cell Viability (CCK-8) Assay
This protocol is adapted from methodologies used to assess the anti-proliferative effects of AZD6482 on glioblastoma cell lines.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of (Rac)-AZD6482 in DMSO.
-
Perform serial dilutions of AZD6482 in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20, 40 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AZD6482. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plates for the desired treatment duration (e.g., 48 hours).
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of PI3K Pathway Proteins
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with AZD6482.
-
Cell Lysis and Protein Quantification:
-
Plate cells in 6-well plates and treat with AZD6482 at the desired concentrations and time points.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK-3β, total GSK-3β, Bcl-2, Bax, and Cyclin D1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
In Vivo Tumor Xenograft Study
This is a generalized protocol for evaluating the anti-tumor efficacy of AZD6482 in a mouse xenograft model.
-
Cell Line and Animal Model:
-
Use a suitable cancer cell line, particularly one with PTEN deficiency (e.g., HCC70, PC3).
-
Utilize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare AZD6482 in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection).
-
Administer AZD6482 at a specified dose and schedule (e.g., 20 mg/kg, daily).
-
Administer the vehicle to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment and control groups.
-
Platelet Aggregation Assay
This protocol describes a method to assess the effect of AZD6482 on platelet aggregation induced by various agonists.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pre-warm PRP to 37°C.
-
Add a stir bar to the cuvette containing PRP and place it in the aggregometer.
-
Incubate the PRP with various concentrations of AZD6482 or vehicle for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to induce aggregation.
-
Monitor the change in light transmission over time.
-
-
Data Analysis:
-
Set the light transmission of PRP as 0% and PPP as 100%.
-
Calculate the percentage of platelet aggregation.
-
Determine the IC50 of AZD6482 for the inhibition of platelet aggregation induced by each agonist.
-
Signaling Pathways and Experimental Workflows
PI3Kβ Signaling Pathway in PTEN-Deficient Cancer
References
- 1. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(Rac)-AZD 6482 CAS number and supplier information
This document provides a comprehensive technical overview of (Rac)-AZD 6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.
Chemical Identity and Supplier Information
This compound is a racemic mixture. The biologically active component is the (R)-enantiomer, often referred to as AZD 6482. It is crucial to distinguish between the racemic mixture and the specific enantiomer when sourcing this compound.
| Identifier | Value | Notes |
| Compound Name | This compound | The racemic mixture of AZD 6482. |
| CAS Number | 663620-70-0 | For the racemic mixture.[1] |
| Active Enantiomer | (R)-AZD 6482 (AZD 6482) | Also known as KIN-193.[2][3] |
| CAS Number (Active Enantiomer) | 1173900-33-8 | For the (R)-enantiomer.[3][4][5] |
| Molecular Formula | C₂₂H₂₄N₄O₄ | [4][5] |
| Molecular Weight | 408.45 g/mol | [4][5] |
Reputable Suppliers:
Mechanism of Action and Signaling Pathway
AZD 6482 is a potent and selective, ATP-competitive inhibitor of the p110β catalytic subunit of PI3K.[7][8] Its primary mechanism of action involves the blockade of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[9][10][11] Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.[11]
Inhibition of PI3Kβ by AZD 6482 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1).[11] The downstream consequences of this inhibition include the induction of apoptosis and cell cycle arrest in cancer cells.[9] In PTEN-deficient tumors, where the PI3K pathway is often hyperactivated, AZD 6482 has been shown to suppress tumor growth.[3][8]
Furthermore, AZD 6482 exhibits antithrombotic activity by inhibiting platelet activation and aggregation, a process also dependent on PI3Kβ signaling.[6][7][12]
PI3K/AKT/mTOR Signaling Pathway Inhibition by AZD 6482
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by AZD 6482.
Quantitative Data
The inhibitory activity of AZD 6482 has been characterized against various PI3K isoforms.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| PI3Kβ | 0.69 | In vitro kinase assay | [2][3] |
| PI3Kβ | 10 | Cell-free assay | [6] |
| PI3Kδ | 13.6 | In vitro kinase assay | [3] |
| PI3Kδ | 80 | Cell-free assay | [6] |
| PI3Kγ | 47.8 | In vitro kinase assay | [3] |
| PI3Kα | 136 | In vitro kinase assay | [3] |
| PI3Kα | 870 | Cell-free assay | [6] |
| DNA-PK | 420 | Cell-free assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro PI3K Enzyme Inhibition Assay
This assay measures the ability of AZD 6482 to inhibit the kinase activity of PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound
-
PIP2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Western Blot Analysis of PI3K Pathway Phosphorylation
This protocol details the analysis of protein phosphorylation in the PI3K pathway in cells treated with AZD 6482.
Materials:
-
Cancer cell lines (e.g., PTEN-deficient)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow for Western Blot Analysis```dot
Caption: Workflow for an in vivo xenograft study.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. DSpace [repositori.upf.edu]
- 11. nacalai.com [nacalai.com]
- 12. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols: (Rac)-AZD6482 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro kinase inhibitory activity of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). The provided information is intended for researchers, scientists, and drug development professionals working on PI3K signaling pathways and inhibitor screening.
(Rac)-AZD6482 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[5][6] AZD6482 has demonstrated potent inhibition of PI3Kβ and has been shown to block Akt signaling and suppress the growth of tumors with PTEN deficiency.[1]
Data Presentation
The inhibitory activity of (Rac)-AZD6482 against Class I PI3K isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | 1x |
| PI3Kδ | 13.6 | ~20x |
| PI3Kγ | 47.8 | ~70x |
| PI3Kα | 136 | ~200x |
Data compiled from multiple sources.[1][2]
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[3][7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][7] PIP3 recruits proteins containing Pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane.[3][8] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2.[9] Activated Akt then phosphorylates a multitude of downstream substrates, regulating various cellular functions.[8] (Rac)-AZD6482 selectively inhibits PI3Kβ, thereby blocking the production of PIP3 and the subsequent downstream signaling cascade.
Caption: PI3K/Akt Signaling Pathway Inhibition by (Rac)-AZD6482.
Experimental Protocols
In Vitro Kinase Assay (AlphaScreen™)
This protocol describes a common method for measuring the in vitro kinase activity of PI3Kβ and the inhibitory potential of (Rac)-AZD6482 using an AlphaScreen™-based assay. The assay measures the PI3K-mediated conversion of PIP2 to PIP3.[10]
Materials and Reagents:
-
Human recombinant PI3Kβ (p110β/p85α)
-
(Rac)-AZD6482
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl₂)[10]
-
Stop Solution (containing EDTA)
-
Biotinylated-PIP3
-
GST-tagged Pleckstrin Homology (PH) domain (e.g., GST-Grp1-PH)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
384-well low-volume plates
-
AlphaScreen-compatible plate reader
Experimental Workflow:
Caption: In Vitro Kinase Assay Workflow.
Procedure:
-
Compound Plating: Prepare serial dilutions of (Rac)-AZD6482 in DMSO. Add the compound or DMSO (vehicle control) to the wells of a 384-well plate.[10]
-
Enzyme Addition: Add human recombinant PI3Kβ enzyme in kinase reaction buffer to each well.[10]
-
Pre-incubation: Gently mix and pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate solution containing PIP2 and ATP to each well. The final concentration of ATP and PIP2 in the assay is typically 4 µM and 40 µM, respectively.[10]
-
Incubation: Incubate the plate for 20 minutes at room temperature to allow the enzymatic reaction to proceed.[10]
-
Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and biotinylated-PIP3.[10]
-
Detection: Add a detection solution containing a GST-tagged PH domain and AlphaScreen™ beads (Glutathione Donor and Streptavidin Acceptor beads).[10]
-
Incubation: Incubate the plate in the dark for a minimum of 5 hours at room temperature to allow for the formation of the bead-protein complex.[10]
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced by the PI3Kβ enzyme.
Principle of Detection:
In the absence of PI3Kβ inhibition, the enzyme converts PIP2 to PIP3. The unlabeled PIP3 produced competes with the biotinylated-PIP3 for binding to the GST-tagged PH domain. This reduces the amount of biotinylated-PIP3 that can bind to the PH domain, leading to a decrease in the AlphaScreen™ signal. When PI3Kβ is inhibited by (Rac)-AZD6482, less unlabeled PIP3 is produced, allowing more biotinylated-PIP3 to bind to the PH domain, resulting in a higher AlphaScreen™ signal. The GST-tagged PH domain binds to the Glutathione Donor beads, and the biotinylated-PIP3 binds to the Streptavidin Acceptor beads. When in close proximity, excitation of the Donor bead at 680 nm results in the emission of singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. AZD-6482 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PI3Kβ—A Versatile Transducer for GPCR, RTK, and Small GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Optimization of (Rac)-AZD6482 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. Its hyperactivation is a common feature in many cancers, often due to mutations in genes such as PTEN or PIK3CA.[4] AZD6482, by targeting PI3Kβ, presents a promising therapeutic strategy for cancers with a dependency on this isoform, particularly those with PTEN loss.[1][4]
These application notes provide detailed protocols for optimizing cell-based assays to characterize the cellular effects of (Rac)-AZD6482. The included methodologies cover the assessment of target engagement, cell viability, apoptosis, and cell migration and invasion.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth. (Rac)-AZD6482 selectively inhibits PI3Kβ, thereby blocking the production of PIP3 and leading to the downstream inhibition of Akt signaling. This inhibition ultimately results in decreased cell viability, induction of apoptosis, and reduced cell migration in susceptible cell lines.
Data Presentation
The following tables summarize the quantitative data obtained from various cell-based assays with (Rac)-AZD6482.
Table 1: (Rac)-AZD6482 Selectivity Profile (IC50 values in nM)
| PI3K Isoform | IC50 (nM) |
| PI3Kβ | 10[1] |
| PI3Kδ | 80[1] |
| PI3Kα | 870[1] |
| PI3Kγ | 1090[1] |
Table 2: Effect of (Rac)-AZD6482 on Glioblastoma Cell Viability (48h treatment)
| Cell Line | IC50 (µM) |
| U87 | 9.061[1] |
| U118 | 7.989[1] |
Table 3: Induction of Apoptosis by (Rac)-AZD6482 in Glioblastoma Cells (48h treatment)
| Cell Line | AZD6482 Conc. (µM) | % Apoptotic Cells (Mean ± SD) |
| U87 | 0 | 5.2 ± 0.8 |
| 5 | 15.6 ± 1.5 | |
| 10 | 28.9 ± 2.1 | |
| U118 | 0 | 6.1 ± 0.9 |
| 5 | 18.3 ± 1.7 | |
| 10 | 32.4 ± 2.5 |
Table 4: Inhibition of Glioblastoma Cell Migration and Invasion by (Rac)-AZD6482 (48h treatment)
| Assay | Cell Line | AZD6482 Conc. (µM) | % Inhibition of Wound Closure (Mean ± SD) | % Inhibition of Invasion (Mean ± SD) |
| Wound Healing | U87 | 10 | ~50% | N/A |
| U118 | 10 | ~60% | N/A | |
| Transwell Invasion | U87 | 5 | ~40% | |
| 10 | ~70% | |||
| U118 | 5 | ~50% | ||
| 10 | ~80% |
Experimental Protocols
A general workflow for optimizing cell-based assays with (Rac)-AZD6482 is depicted below.
Akt Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated Akt (p-Akt) at Ser473, a key downstream marker of PI3K activity.
Materials:
-
PTEN-deficient cell lines (e.g., U87, U118)
-
Complete culture medium
-
(Rac)-AZD6482
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of (Rac)-AZD6482 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Western Blot: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.
-
Immunoblotting: Incubate the membrane with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection and Analysis: Apply ECL substrate and visualize protein bands. Quantify band intensity and normalize the p-Akt signal to total Akt and the loading control (β-actin).
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
(Rac)-AZD6482
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of (Rac)-AZD6482 (e.g., 0.625 to 40 µM) for 48 hours.
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
(Rac)-AZD6482
-
Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (Rac)-AZD6482 (e.g., 0, 5, 10 µM) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC/PE and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Migration and Invasion Assays
a) Wound Healing (Scratch) Assay:
Materials:
-
Cells of interest
-
6-well plates
-
Sterile pipette tip
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in 6-well plates and grow to confluence.
-
Wound Creation: Create a scratch in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium with (Rac)-AZD6482 (e.g., 10 µM).
-
Imaging: Capture images of the wound at 0, 24, and 48 hours.
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.
b) Transwell Invasion Assay:
Materials:
-
Transwell inserts with a porous membrane
-
Matrigel
-
Serum-free and serum-containing medium
Procedure:
-
Insert Coating: Coat the top of the Transwell inserts with Matrigel.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium containing (Rac)-AZD6482.
-
Chemoattractant: Add serum-containing medium to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the upper chamber. Fix and stain the invading cells on the bottom of the membrane. Count the number of invaded cells.
Logical Relationships and Outcomes
The inhibition of PI3Kβ by (Rac)-AZD6482 initiates a cascade of cellular events, leading to desired anti-cancer effects.
References
- 1. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-AZD6482 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), in various cell culture-based assays. The protocols detailed below are intended to serve as a starting point for researchers and can be adapted based on specific cell types and experimental goals.
Mechanism of Action
(Rac)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ. The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the modulation of various cellular functions. By selectively inhibiting the p110β isoform of PI3K, (Rac)-AZD6482 effectively blocks the production of PIP3 and the subsequent activation of Akt, thereby impeding the downstream signaling events that promote cell survival and proliferation.
Data Presentation: Working Concentrations of (Rac)-AZD6482
The optimal working concentration of (Rac)-AZD6482 is cell-type and assay-dependent. The following table summarizes reported concentrations and IC50 values from various in vitro studies.
| Application/Assay Type | Cell Line(s) | Concentration/IC50 | Observed Effect |
| Growth Inhibition/Cell Viability | human RXF393 cell | IC50 = 0.01154 µM | Inhibition of cell growth |
| human SW982 cell | IC50 = 0.03584 µM | Inhibition of cell growth | |
| human MAD-MB-468 cells | IC50 = 0.04 µM | Inhibition of Ser473 Akt phosphorylation | |
| PTEN-deficient human breast cancer cell lines | Not specified | Down-regulated AKT and STAT3 phosphorylation | |
| Human glioblastoma cells | Dose-dependent | Cytotoxicity, induction of apoptosis, and cell cycle arrest | |
| Platelet Aggregation | Washed human platelets | IC50 = 6 nM | Inhibition of platelet aggregation |
| In vitro and ex vivo (human and dog) | 1 µM | Maximal anti-platelet effect | |
| Glucose Uptake | Human adipocytes | IC50 = 4.4 µM | Inhibition of insulin-induced glucose uptake |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 or MTT Assay)
This protocol is designed to assess the effect of (Rac)-AZD6482 on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
(Rac)-AZD6482
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of (Rac)-AZD6482 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of (Rac)-AZD6482 in complete culture medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of (Rac)-AZD6482 on cell migration.
Materials:
-
Cell line of interest
-
Complete culture medium
-
(Rac)-AZD6482
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
-
Creating the Wound:
-
Gently create a straight scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh culture medium containing the desired concentration of (Rac)-AZD6482 or vehicle control. To minimize the effects of cell proliferation, it is recommended to use serum-free or low-serum medium, or to pre-treat cells with a mitotic inhibitor like Mitomycin C.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope. Ensure the same field of view is imaged at each time point.
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time for the treated and control groups.
-
Protocol 3: Transwell Invasion Assay
This assay assesses the ability of cells to invade through an extracellular matrix in response to a chemoattractant, and the inhibitory effect of (Rac)-AZD6482 on this process.
Materials:
-
Cell line of interest
-
Serum-free culture medium
-
Complete culture medium (as chemoattractant)
-
(Rac)-AZD6482
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol (B129727) or other fixative
-
Crystal violet stain
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Harvest and resuspend cells in serum-free medium containing the desired concentration of (Rac)-AZD6482 or vehicle control.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells in the upper chamber of the coated Transwell inserts.
-
-
Assay Assembly:
-
Add complete culture medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the cell-seeded inserts into the wells.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Analysis of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field.
-
Protocol 4: Western Blot Analysis of p-Akt
This protocol is used to determine the effect of (Rac)-AZD6482 on the phosphorylation of Akt, a key downstream target of PI3K.
Materials:
-
Cell line of interest
-
Complete culture medium
-
(Rac)-AZD6482
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of (Rac)-AZD6482 or vehicle for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt.
-
Mandatory Visualizations
(Rac)-AZD 6482: Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
(Rac)-AZD 6482 , also known as KIN-193, is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] This document provides detailed information on its solubility in various solvents, protocols for its use in common laboratory experiments, and an overview of its mechanism of action within the PI3K/Akt signaling pathway.
Solubility Data
This compound exhibits varying solubility across different common laboratory solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has limited to no solubility in aqueous solutions. For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][3]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 - 82 mg/mL | 122.41 - 200.75 mM | Use of ultrasonic treatment may be necessary to fully dissolve the compound.[1] It is strongly recommended to use newly opened, anhydrous DMSO.[1][3] |
| Ethanol | 10 mg/mL | ~24.48 mM | - |
| Water | Insoluble | - | - |
Molecular Weight of this compound: 408.45 g/mol [1][3]
Mechanism of Action: PI3K/Akt Signaling Pathway
This compound selectively inhibits PI3Kβ, a key enzyme in the PI3K/Akt signaling cascade.[2] This pathway is crucial for regulating cell growth, survival, proliferation, and motility.[4] In many cancer types, particularly those with a loss of the tumor suppressor PTEN, this pathway is hyperactivated.[1][5] By inhibiting PI3Kβ, AZD 6482 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt.[4] This leads to decreased phosphorylation of Akt and its subsequent targets, such as GSK-3β, ultimately resulting in induced apoptosis and cell cycle arrest in susceptible cell lines.[5]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 122.41 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Stock Solution Dilution Calculator:
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.4483 mL | 12.2414 mL | 24.4828 mL |
| 5 mM | 0.4897 mL | 2.4483 mL | 4.8966 mL |
| 10 mM | 0.2448 mL | 1.2241 mL | 2.4483 mL |
| Table adapted from MedChemExpress data.[1] |
Workflow for Cell-Based Assays
Objective: To treat cultured cells with this compound to assess its biological activity (e.g., proliferation, apoptosis, or signaling pathway modulation).
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock solution to an intermediate concentration using sterile cell culture medium. Further dilute to the final desired treatment concentrations (e.g., 1 µM, 5 µM, 10 µM) in culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis such as:
-
Western Blotting: To analyze the phosphorylation status of Akt, GSK-3β, and other pathway components.[5]
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To determine the effect of the inhibitor on cell growth.[5]
-
Flow Cytometry: To assess apoptosis (e.g., Annexin V staining) or cell cycle arrest.[5]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD 6482 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt) Following (Rac)-AZD6482 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common occurrence in various cancers, making it a key target for therapeutic intervention.[4] AZD6482 exerts its effects by blocking the kinase activity of PI3Kβ, thereby inhibiting the downstream signaling cascade that leads to the phosphorylation and activation of Akt.[2][5][6] Western blot analysis is a fundamental technique to assess the phosphorylation status of Akt (p-Akt) and, consequently, the efficacy of PI3K inhibitors like (Rac)-AZD6482.
These application notes provide a comprehensive protocol for the analysis of Akt phosphorylation at Serine 473 (p-Akt Ser473) by Western blot in cultured cells following treatment with (Rac)-AZD6482.
Mechanism of Action
The PI3K/Akt signaling pathway is initiated by the activation of cell surface receptors, which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting Akt to the cell membrane. This allows for the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[3][7] (Rac)-AZD6482, as a PI3Kβ inhibitor, prevents the formation of PIP3, thereby blocking the subsequent phosphorylation and activation of Akt.[2][5][6]
Data Presentation
The inhibitory activity of (Rac)-AZD6482 can be quantified by its half-maximal inhibitory concentration (IC50) against various PI3K isoforms.
| Target | IC50 (nM) |
| PI3Kβ (p110β) | 0.69[8] |
| PI3Kδ | 13.6[2] |
| PI3Kγ | 47.8[2] |
| PI3Kα | 136[2] |
Signaling Pathway Diagram
Experimental Protocols
Cell Treatment with (Rac)-AZD6482
-
Cell Culture: Plate cells at an appropriate density in complete growth medium and allow them to adhere overnight. For optimal results, cells can be serum-starved for a few hours before treatment to reduce basal Akt phosphorylation.
-
Inhibitor Preparation: Prepare a stock solution of (Rac)-AZD6482 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 0.1 µM to 40 µM.[5]
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of (Rac)-AZD6482. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubation: Incubate the cells for a predetermined period. A 24 to 48-hour incubation is a common starting point for assessing the effect on p-Akt levels.[5]
Western Blot Analysis of p-Akt (Ser473)
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. A 1:1000 dilution is a common starting point.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Re-probing (for Total Akt):
-
To normalize for protein loading, the membrane can be stripped of the p-Akt antibodies and re-probed with an antibody for total Akt. This confirms that the observed decrease in p-Akt is not due to a decrease in the total amount of Akt protein.
-
Experimental Workflow Diagram
References
- 1. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-AZD6482 Cell Line Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] Dysregulation of the PI3K pathway, often through activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[4][5] Preclinical studies have demonstrated that cancer cells with PTEN deficiency are particularly sensitive to PI3Kβ inhibition, making (Rac)-AZD6482 a promising therapeutic agent for tumors harboring this genetic alteration.[1][5][6]
These application notes provide a comprehensive guide for assessing the sensitivity of cancer cell lines to (Rac)-AZD6482. The document includes detailed protocols for cell viability assays, Western blot analysis to confirm pathway inhibition, and flow cytometry to measure apoptosis. Additionally, a summary of sensitivity data from a panel of cancer cell lines is presented to guide cell line selection and experimental design.
Mechanism of Action
(Rac)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ, with an IC50 of approximately 10 nM in cell-free assays.[2] It exhibits significant selectivity for PI3Kβ over other Class I PI3K isoforms (PI3Kα, PI3Kγ, and PI3Kδ).[2][3] Inhibition of PI3Kβ by AZD6482 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][4] The subsequent decrease in phosphorylated AKT (p-AKT) leads to the modulation of numerous downstream targets, including GSK-3β, resulting in cell cycle arrest and the induction of apoptosis in sensitive cancer cell lines.[1][5]
PI3K/AKT Signaling Pathway Inhibition by AZD6482
Data Presentation: (Rac)-AZD6482 Cell Line Sensitivity
The following table summarizes the sensitivity of a selection of cancer cell lines to (Rac)-AZD6482, with data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) project.[7] The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting cell growth. A lower IC50 value indicates greater sensitivity. The genetic status of PTEN and PIK3CA, key determinants of sensitivity, is also provided where available.
| Cell Line | Cancer Type (TCGA) | IC50 (µM) | PTEN Status | PIK3CA Status |
| Highly Sensitive | ||||
| RCC-FG2 | Kidney Renal Clear Cell Carcinoma (KIRC) | 0.355 | Unknown | Unknown |
| YMB-1-E | Breast Invasive Carcinoma (BRCA) | 0.521 | Mutant | Wild Type |
| EVSA-T | Breast Invasive Carcinoma (BRCA) | 0.712 | Null | Wild Type |
| OCUB-M | Breast Invasive Carcinoma (BRCA) | 0.742 | Wild Type | Mutant |
| MDA-MB-415 | Breast Invasive Carcinoma (BRCA) | 1.074 | Mutant | Wild Type |
| Moderately Sensitive | ||||
| CAL-148 | Breast Invasive Carcinoma (BRCA) | 2.245 | Wild Type | Wild Type |
| MDA-MB-453 | Breast Invasive Carcinoma (BRCA) | 2.457 | Mutant | Mutant |
| UACC-893 | Breast Invasive Carcinoma (BRCA) | 2.478 | Wild Type | Mutant |
| BT-20 | Breast Invasive Carcinoma (BRCA) | 3.579 | Null | Wild Type |
| Resistant | ||||
| Hs-578-T | Breast Invasive Carcinoma (BRCA) | 4.951 | Wild Type | Wild Type |
| NB4 | Acute Myeloid Leukemia (LAML) | 5.131 | Wild Type | Wild Type |
| THP-1 | Acute Myeloid Leukemia (LAML) | 4.827 | Wild Type | Wild Type |
| U-87 MG | Glioblastoma Multiforme (GBM) | >5.12 | Null | Wild Type |
| PC-3 | Prostate Adenocarcinoma (PRAD) | >5.12 | Null | Wild Type |
Note: IC50 values are derived from the GDSC database.[7] PTEN and PIK3CA status is compiled from the COSMIC database and relevant publications. "Null" indicates a loss of protein expression, while "Mutant" indicates a genetic mutation.
Experimental Protocols
The following protocols provide a framework for conducting a cell line sensitivity screen for (Rac)-AZD6482. Optimization may be required for specific cell lines and experimental conditions.
Experimental Workflow Overviewdot
References
- 1. researchgate.net [researchgate.net]
- 2. Prioritization and analysis of PIK3CA driver mutations with COSMIC Cancer Mutation Census [cosmickb.org]
- 3. researchgate.net [researchgate.net]
- 4. An Integrative Genomic and Proteomic Analysis of PIK3CA, PTEN, and AKT Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COSMIC Release v89 [cosmic-blog.sanger.ac.uk]
- 6. PIK3CA mutations in androgen receptor-positive triple negative breast cancer confer sensitivity to the combination of PI3K and androgen receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of PIK3CA Mutations and Activation Pathways in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
Application Notes and Protocols: (Rac)-AZD6482 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[1][2] Its ability to modulate the PI3K/AKT signaling pathway makes it a valuable tool for research in areas such as cancer and thrombosis.[3][4] These application notes provide a comprehensive protocol for generating a dose-response curve for (Rac)-AZD6482 in a cell-based assay, enabling the determination of key parameters such as IC50.
Mechanism of Action
(Rac)-AZD6482 primarily targets the p110β isoform of PI3K, exhibiting high selectivity over other isoforms (α, δ, and γ).[2][3] PI3Kβ is a key component of the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, proliferation, and growth. By inhibiting PI3Kβ, AZD6482 blocks the phosphorylation of AKT, leading to downstream effects such as decreased cell viability and induction of apoptosis in sensitive cell lines.[4] This inhibitory effect is particularly relevant in cancers with PTEN deficiency, where the PI3K pathway is often hyperactivated.[3][5]
Data Presentation
(Rac)-AZD6482 Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69[2][3] | - |
| PI3Kδ | 13.6[3] | ~20-fold |
| PI3Kγ | 47.8[3] | ~70-fold |
| PI3Kα | 136[3] | ~200-fold |
Cellular Activity of AZD6482 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 48h treatment |
| U87 | 9.061 |
| U118 | 7.989 |
Data extracted from a study on the antiproliferative effects of AZD6482.[5]
Experimental Protocols
Objective
To determine the half-maximal inhibitory concentration (IC50) of (Rac)-AZD6482 by generating a dose-response curve using an in vitro cell viability assay.
Materials
-
(Rac)-AZD6482 (CAS: 1173900-33-8)[3]
-
Appropriate cancer cell line (e.g., U87, U118 glioblastoma cells, or a PTEN-deficient cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Stock Solution Preparation
-
Prepare a high-concentration stock solution of (Rac)-AZD6482 (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C.
Experimental Workflow
Figure 1. A high-level overview of the experimental workflow for generating a dose-response curve.
Detailed Procedure
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
On the day of treatment, thaw the (Rac)-AZD6482 stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.625 µM to 40 µM).[5]
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration, typically 48 hours, at 37°C and 5% CO2.[5]
-
-
Cell Viability Assay:
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., CCK-8 or MTT).
-
This typically involves adding the reagent to each well and incubating for 1-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each drug concentration.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit a sigmoidal dose-response curve to the data.
-
From this curve, determine the IC50 value, which is the concentration of the drug that inhibits 50% of the biological response.
-
Signaling Pathway
Figure 2. The inhibitory effect of (Rac)-AZD6482 on the PI3K/AKT signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-AZD6482: Long-Term Storage and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, particularly cancer, making PI3K inhibitors like (Rac)-AZD6482 valuable tools for research and potential therapeutic development.[2][3]
These application notes provide comprehensive guidelines for the long-term storage of (Rac)-AZD6482 and detailed protocols for assessing its stability and biological activity over time. Adherence to these recommendations is crucial for ensuring the integrity and reproducibility of experimental results.
Long-Term Storage and Handling
Proper storage of (Rac)-AZD6482 is essential to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on general guidelines for similar small molecule inhibitors.
Summary of Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles. |
Data extrapolated from supplier recommendations and stability guidelines for similar small molecule kinase inhibitors.
Handling Recommendations
-
Solid Compound: Before opening the vial, allow the product to equilibrate to room temperature to prevent moisture condensation.
-
Solution Preparation: Use high-quality, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) for preparing stock solutions. Ensure the solvent is free of moisture, as it can reduce the solubility and stability of the compound.
-
Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Experimental Protocols for Stability Assessment
The stability of (Rac)-AZD6482 can be assessed by evaluating its chemical integrity and its biological activity over time. The following protocols provide methodologies for these assessments.
Protocol for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways. This information is crucial for developing stability-indicating analytical methods.
Objective: To assess the stability of (Rac)-AZD6482 under various stress conditions.
Materials:
-
(Rac)-AZD6482
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with UV or MS detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (Rac)-AZD6482 in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR.
-
Protocol for Assessing Biological Activity using Western Blot
The biological activity of (Rac)-AZD6482 can be determined by its ability to inhibit the PI3K/Akt signaling pathway. A common method to assess this is to measure the phosphorylation of Akt (p-Akt), a downstream target of PI3K.
Objective: To evaluate the inhibitory effect of stored (Rac)-AZD6482 on the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., PTEN-deficient cell lines)
-
(Rac)-AZD6482 (from long-term storage)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the stored (Rac)-AZD6482 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.[2]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
-
Compare the inhibition of Akt phosphorylation by the stored (Rac)-AZD6482 to that of a freshly prepared sample to assess any loss of activity.
-
Protocol for Assessing Cell Viability using CCK-8 Assay
The antiproliferative effect of (Rac)-AZD6482 is a key indicator of its biological activity. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.
Objective: To measure the effect of stored (Rac)-AZD6482 on the viability of cancer cells.
Materials:
-
Cancer cell line sensitive to PI3Kβ inhibition
-
(Rac)-AZD6482 (from long-term storage)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the stored (Rac)-AZD6482. Include a vehicle control.
-
Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Compare the IC50 value of the stored compound to that of a fresh sample to evaluate its stability.
-
Visualization of Pathways and Workflows
PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, which is inhibited by (Rac)-AZD6482.
Caption: The PI3K/Akt signaling cascade and the inhibitory action of (Rac)-AZD6482.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical workflow for conducting a comprehensive stability assessment of (Rac)-AZD6482.
Caption: Workflow for the long-term stability assessment of (Rac)-AZD6482.
References
Preparation of (Rac)-AZD 6482 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of (Rac)-AZD 6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. The following sections detail the necessary reagents, equipment, and step-by-step procedures for preparing, storing, and handling this compound stock solutions.
Chemical Properties and Solubility
This compound is a small molecule inhibitor with the chemical formula C₂₂H₂₄N₄O₄ and a molecular weight of 408.45 g/mol .[1] Proper solubilization is key to maintaining the compound's activity. The solubility of this compound in common laboratory solvents is summarized in the table below. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3] It is important to use newly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility of the product.[2]
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | up to 50 mg/mL[2] | ~122.4 mM | Ultrasonic assistance may be required for complete dissolution.[2] |
| DMF | 10 mg/mL[3] | ~24.5 mM | |
| Ethanol | 5 mg/mL[3] | ~12.2 mM | |
| 1 eq. HCl | up to 10 mM | 10 mM |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[2]
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] When ready to use, thaw an aliquot at room temperature and gently mix before dilution into the appropriate experimental buffer or media.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of the p110β isoform of PI3K.[2] This kinase is a key component of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and motility. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: PI3Kβ signaling pathway and inhibition by this compound.
The following diagram outlines the general workflow for the preparation of this compound stock solutions.
Caption: Workflow for this compound stock solution preparation.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, to avoid skin and eye contact. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Note: (Rac)-AZD6482 Induced Apoptosis Detection by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation. Hyperactivation of this pathway is a common feature in many cancers, often due to mutations in key components like PTEN or PIK3CA.[1][2] By targeting PI3Kβ, AZD6482 disrupts downstream signaling, leading to the induction of apoptosis in cancer cells with a dependency on this pathway.[1][3] This application note provides a detailed protocol for the quantification of (Rac)-AZD6482-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action
The PI3K/Akt pathway, when activated, phosphorylates and activates a variety of downstream targets that promote cell survival and inhibit apoptosis. One of the key downstream effectors is Akt, which, upon activation, phosphorylates and inactivates pro-apoptotic proteins such as Bad and Forkhead transcription factors. AZD6482 inhibits PI3Kβ, thereby preventing the phosphorylation and activation of Akt. This leads to the de-repression of pro-apoptotic signals, ultimately culminating in programmed cell death. Studies have shown that AZD6482 treatment in glioblastoma cell lines leads to decreased levels of phosphorylated Akt (p-Akt) and p-GSK-3β, and a corresponding increase in apoptotic markers.[1][3]
Principle of the Assay
This protocol utilizes the Annexin V/PI staining method to differentiate between healthy, apoptotic, and necrotic cells.[4][5]
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) to label early apoptotic cells.[5]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in a bright red fluorescence.[4][5]
By using both stains, we can distinguish four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury).
Signaling Pathway Diagram
Caption: PI3Kβ signaling pathway and the inhibitory action of (Rac)-AZD6482.
Experimental Protocol
This protocol is adapted from standard Annexin V/PI staining procedures.[4]
Materials:
-
(Rac)-AZD6482
-
Cell line of interest (e.g., U87 or U118 glioblastoma cells)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Drug Treatment:
-
Prepare a stock solution of (Rac)-AZD6482 in DMSO.
-
Treat cells with varying concentrations of (Rac)-AZD6482 (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium. Gently wash cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step.
-
-
Staining:
-
Sample Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Flow Cytometry Analysis:
-
Set up appropriate voltage settings for FSC, SSC, and fluorescence channels (e.g., FITC for Annexin V and PerCP-Cy5.5 or PE-Texas Red for PI).
-
Use unstained and single-stained controls to set up compensation and gates.
-
Gate on the cell population of interest based on FSC and SSC to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Q3): Live cells (Annexin V- / PI-)
-
Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation
The following table presents example data from U87 glioblastoma cells treated with (Rac)-AZD6482 for 48 hours.
| (Rac)-AZD6482 (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Total Apoptotic Cells (Q2+Q4) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.1 ± 0.6 | 9.9 ± 1.8 |
| 5 | 75.4 ± 4.2 | 15.3 ± 2.5 | 7.9 ± 1.4 | 23.2 ± 3.9 |
| 10 | 58.1 ± 5.1 | 25.9 ± 3.8 | 14.2 ± 2.1 | 40.1 ± 5.9 |
| 20 | 35.6 ± 6.3 | 38.7 ± 4.9 | 23.5 ± 3.3 | 62.2 ± 8.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
References
- 1. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols for (Rac)-AZD6482 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment of tissues compared to traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for preclinical drug screening and validating potential therapeutic targets. (Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/AKT signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. Studies have shown that the efficacy of PI3K inhibitors can be significantly different in 3D models compared to 2D cultures, highlighting the importance of evaluating compounds like AZD6482 in a more physiologically relevant context.[1][2]
These application notes provide detailed protocols for utilizing (Rac)-AZD6482 in 3D cell culture models, focusing on spheroid formation, drug treatment, and subsequent analysis of viability, invasion, and pathway inhibition.
Mechanism of Action and Signaling Pathway
(Rac)-AZD6482 is a selective inhibitor of PI3Kβ, with an IC50 of 10 nM. It demonstrates significantly lower activity against other PI3K isoforms (PI3Kδ, PI3Kα, and PI3Kγ).[3] PI3Kβ is a key component of the PI3K/AKT signaling pathway, which plays a central role in cell growth, proliferation, survival, and motility. In many cancers, particularly those with loss of the tumor suppressor PTEN, the PI3Kβ isoform is critical for tumor growth and survival. By inhibiting PI3Kβ, AZD6482 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger. This, in turn, prevents the recruitment and activation of downstream effectors such as AKT, leading to the inhibition of tumor cell proliferation and survival.[4]
References
- 1. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spheroid Invasion Assay of Melanoma Cells by Hanging Drop Technique | Springer Nature Experiments [experiments.springernature.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Administration of (Rac)-AZD 6482
For Researchers, Scientists, and Drug Development Professionals
(Rac)-AZD 6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its investigation in various preclinical in vivo models has highlighted its potential therapeutic applications, primarily in oncology and thrombosis. These application notes provide an overview of the administration routes for this compound in in vivo studies and detailed protocols for its use in common research models.
This compound exerts its biological effects by targeting the PI3K/Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth. In many cancers, this pathway is hyperactivated, often due to mutations or loss of the tumor suppressor PTEN. By selectively inhibiting PI3Kβ, AZD 6482 can effectively suppress the growth of PTEN-deficient tumors.[1] Furthermore, its role in platelet activation has made it a candidate for antithrombotic therapies.[2]
Signaling Pathway of this compound
The primary mechanism of action for this compound is the inhibition of the PI3Kβ enzyme. This disrupts the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade leads to decreased phosphorylation of downstream targets such as GSK-3β and mTOR, ultimately resulting in reduced cell proliferation and survival, and the induction of apoptosis.[3][4] In the context of PTEN-deficient tumors, where the pathway is already overactive, this inhibition is particularly effective.[1]
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various in vivo studies. The data highlights the different administration routes and models employed to investigate its therapeutic potential.
| Animal Model | Application | Administration Route | Dosage | Vehicle | Key Findings |
| Mouse | PTEN-deficient Prostate Cancer | Not Specified in Snippets | 20 mg/kg, once daily | Not Specified in Snippets | Significantly reduced tumor burden. |
| Mouse | PTEN-deficient Breast Cancer | Pharmacological Inhibition (Route not specified) | Not Specified | Not Specified | Synergized with anti-PD-1 to inhibit tumor growth, leading to complete responses in up to 50% of mice.[1] |
| Dog | Antithrombotic | Intravenous Infusion | Not Specified | Not Specified | Produced a complete anti-thrombotic effect without increasing bleeding time or blood loss.[2] |
| Rat | Insulin (B600854) Sensitivity (Euglycemic Clamp) | Not Specified | Plasma exposure of 27 µM | Not Specified | Reduced glucose infusion rate by approximately 60%.[2] |
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in a tumor model is outlined below. This workflow includes animal acclimatization, tumor cell implantation, treatment administration, and endpoint analysis.
Protocol 1: Oral Gavage Administration in Mice (Anti-Cancer Studies)
This protocol is based on the reported dosage for anti-cancer studies in mice and a common vehicle for oral administration of kinase inhibitors.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
Tumor-bearing mice (e.g., PTEN-deficient xenograft or genetically engineered models)
Vehicle Preparation (0.5% CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
Add the CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and a clear, slightly viscous solution is formed. This may take several hours.
-
Store the vehicle at 4°C.
Dosing Solution Preparation (Example for 20 mg/kg dose):
-
Calculate the required amount of this compound based on the number of mice and their average body weight. For a 20 g mouse, the dose is 0.4 mg.
-
Assuming a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse), the required concentration is 2 mg/mL.
-
Weigh the calculated amount of this compound.
-
Add the powder to the appropriate volume of 0.5% CMC-Na vehicle to achieve the final concentration.
-
Mix thoroughly using a vortex or magnetic stirrer to create a homogenous suspension. Prepare this suspension fresh daily.
Administration Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
-
Insert the gavage needle carefully into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the calculated volume of the this compound suspension or vehicle control slowly.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Repeat the administration daily as required by the study design.
Protocol 2: Intravenous Infusion in Dogs (Antithrombotic Studies)
This is a general protocol for intravenous infusion, as specific details for this compound in canine antithrombotic studies are not fully detailed in the available literature. The choice of vehicle for poorly soluble compounds is critical to prevent precipitation.
Materials:
-
This compound
-
Vehicle (example for poorly soluble compounds): 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol 400 (PEG-400)
-
Sterile saline for dilution (if required)
-
Intravenous catheters
-
Infusion pump
-
Syringes and needles
-
Beagle dogs (or other appropriate breed)
Vehicle and Dosing Solution Preparation:
-
Prepare the DPP vehicle by mixing 20% DMA, 40% PG, and 40% PEG-400 by volume in a sterile container.
-
Dissolve the required amount of this compound in the DPP vehicle to achieve the desired stock concentration. Sonication may be required to aid dissolution.
-
The final dosing solution may be administered directly or further diluted in sterile saline immediately before infusion, depending on the required concentration and infusion rate. The compatibility of the diluted solution should be verified to ensure no precipitation occurs.
Administration Procedure:
-
Acclimatize the dog to a sling or other restraint system to minimize stress during the infusion.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein) using aseptic technique.
-
Connect the catheter to the infusion pump tubing, which has been primed with the dosing solution.
-
Program the infusion pump to deliver the drug at the desired rate and duration. For antithrombotic studies, a continuous infusion over several hours may be employed.
-
Begin the infusion and monitor the dog closely for any adverse reactions, including at the catheter insertion site.
-
Upon completion of the infusion, flush the catheter with sterile saline before removal.
-
Blood samples can be collected at various time points to assess the antithrombotic effect and pharmacokinetic profile.
Protocol 3: Administration in Rats for Insulin Sensitivity Studies
This protocol describes the administration of this compound in the context of a hyperinsulinemic-euglycemic clamp study to assess its impact on insulin sensitivity.
Materials:
-
This compound
-
Appropriate vehicle (e.g., a solution containing DMSO, PEG, and saline, depending on solubility)
-
Surgically prepared rats with indwelling catheters in the jugular vein and carotid artery
-
Infusion pumps
-
Insulin solution
-
Dextrose solution (e.g., 20%)
-
Blood glucose meter
Dosing Solution Preparation:
-
The preparation will depend on the chosen route of administration (e.g., intravenous bolus or infusion).
-
For an intravenous infusion, a vehicle similar to that described in Protocol 2, but optimized for rats, may be used. The final concentration should be calculated based on the desired plasma exposure.
Administration and Clamp Procedure:
-
Acclimatize the catheterized rats and fast them overnight.
-
On the day of the study, administer a bolus or start a continuous infusion of this compound or vehicle control via the jugular vein catheter.
-
After a predetermined period to allow for drug distribution, begin the hyperinsulinemic-euglycemic clamp procedure.
-
Start a continuous infusion of insulin at a constant rate.
-
Monitor blood glucose levels every 5-10 minutes from the carotid artery catheter.
-
Infuse a variable rate of dextrose to maintain blood glucose at a constant, euglycemic level.
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A lower glucose infusion rate in the AZD 6482-treated group compared to the control group indicates reduced insulin sensitivity.[2]
References
- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-AZD 6482 Combination Therapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD 6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2][3] The specific isoform, PI3Kβ, has been identified as a key driver of tumor growth in cancers with loss of the tumor suppressor PTEN, a common event in various malignancies like triple-negative breast cancer (TNBC), prostate, and endometrial cancers.[4][5][6] Tumors with PTEN loss exhibit a dependency on PI3Kβ signaling for their proliferation and survival.[5][6]
While PI3K inhibitors have shown promise, their efficacy as single agents can be limited by feedback loops and crosstalk with other signaling pathways, often leading to drug resistance.[2][7] This has prompted the exploration of combination therapies to enhance anti-tumor activity and overcome resistance. Preclinical studies have demonstrated synergistic effects when PI3Kβ inhibitors are combined with other anticancer agents, including chemotherapy and immunotherapy.[5]
This document provides a detailed experimental design for evaluating the combination of this compound (utilizing its active enantiomer, the PI3Kβ-selective inhibitor AZD8186) with the chemotherapeutic agent paclitaxel (B517696) and with an anti-PD-1 immune checkpoint inhibitor in PTEN-deficient cancer models.
Mechanism of Action and Rationale for Combination
This compound, through its active form, selectively inhibits PI3Kβ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT and mTOR, ultimately inhibiting cell proliferation and survival. In PTEN-deficient tumors, where the negative regulation of the PI3K pathway is lost, cancer cells become highly dependent on PI3Kβ signaling.[5][6]
Combination with Paclitaxel: Paclitaxel is a microtubule-stabilizing agent that induces mitotic arrest and apoptosis in rapidly dividing cancer cells. Combining a PI3Kβ inhibitor with paclitaxel is hypothesized to have a synergistic effect. Inhibition of the PI3K/AKT pathway can lower the threshold for apoptosis, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy. Preclinical evidence suggests that the combination of the PI3Kβ inhibitor AZD8186 with paclitaxel results in synergistic growth inhibition and increased apoptosis in PTEN-deficient cancer cells.[5]
Combination with Anti-PD-1 Immunotherapy: PTEN loss has been associated with an immunosuppressive tumor microenvironment, including increased expression of PD-L1.[5] By inhibiting PI3Kβ, it may be possible to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies. The combination of a PI3Kβ inhibitor with an anti-PD-1 antibody has been shown to enhance anti-tumor efficacy in preclinical models of PTEN-deficient tumors.[5]
Caption: Signaling pathway of this compound in combination with paclitaxel and anti-PD-1 therapy.
Experimental Design
This experimental design outlines a series of in vitro and in vivo studies to evaluate the efficacy of this compound in combination with paclitaxel or an anti-PD-1 antibody. PTEN-deficient cancer cell lines (e.g., MDA-MB-468, MDA-MB-436 for TNBC) are recommended for these studies.
Caption: Experimental workflow for preclinical evaluation of this compound combination therapy.
In Vitro Studies
1. Cell Viability Assay
-
Objective: To determine the effect of this compound, paclitaxel, and their combination on the viability of PTEN-deficient cancer cells and to assess for synergistic, additive, or antagonistic effects.
-
Methodology: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate IC50 values for each agent and use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Colony Formation Assay
-
Objective: To assess the long-term effect of the combination therapy on the clonogenic survival of cancer cells.
-
Methodology: Cells are seeded at a low density and treated with the drugs. After a period of incubation, colonies are stained and counted.
-
Data Analysis: Quantify the number and size of colonies in each treatment group.
3. Apoptosis Assay
-
Objective: To determine if the combination therapy induces a higher rate of apoptosis compared to single-agent treatments.
-
Methodology: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
4. Western Blotting
-
Objective: To confirm the on-target effect of this compound on the PI3K pathway and to investigate the molecular mechanisms underlying the observed synergistic effects.
-
Methodology: Analyze the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-S6K, p-4E-BP1) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).
-
Data Analysis: Densitometric analysis of protein bands to quantify changes in protein expression and phosphorylation.
In Vivo Studies
1. Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with paclitaxel or an anti-PD-1 antibody in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) for the paclitaxel combination, and a syngeneic model in immunocompetent mice for the anti-PD-1 combination.
-
Tumor Implantation: Subcutaneous injection of PTEN-deficient cancer cells.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel or Anti-PD-1 antibody alone
-
This compound in combination with Paclitaxel or Anti-PD-1 antibody
-
-
Data Collection: Monitor tumor volume and body weight regularly. At the end of the study, tumors are excised for further analysis.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Data Presentation
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound (μM) | Paclitaxel (nM) |
| MDA-MB-468 | Data | Data |
| MDA-MB-436 | Data | Data |
| Other PTEN-/- | Data | Data |
Table 2: Combination Index (CI) Values for this compound and Paclitaxel
| Cell Line | Fa 0.5 (CI) | Fa 0.75 (CI) | Fa 0.9 (CI) | Interpretation |
| MDA-MB-468 | Data | Data | Data | Synergistic |
| MDA-MB-436 | Data | Data | Data | Synergistic |
Fa: Fraction affected (e.g., 0.5 = 50% inhibition)
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle | Data | - |
| This compound | Data | Data |
| Paclitaxel / Anti-PD-1 | Data | Data |
| This compound + Paclitaxel / Anti-PD-1 | Data | Data |
Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, paclitaxel, or the combination at a constant ratio for 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curves to determine IC50 values. Calculate the Combination Index using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blotting
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 μg of protein per sample on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-S6, total S6, cleaved PARP, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study
-
Cell Preparation: Harvest and resuspend PTEN-deficient cancer cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a volume of 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into the four treatment groups (n=8-10 mice per group). Administer drugs as per the determined schedule and dosage. This compound is typically administered orally, paclitaxel via intraperitoneal injection, and anti-PD-1 antibody via intraperitoneal injection.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Euthanasia and Tissue Collection: Euthanize the mice when tumors reach the predetermined endpoint or at the end of the study. Excise the tumors for downstream analysis (e.g., immunohistochemistry).
Disclaimer: These are generalized protocols and should be optimized for specific cell lines and experimental conditions. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Platelet Aggregation with (Rac)-AZD6482
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in intracellular signaling pathways that regulate platelet activation and aggregation. These application notes provide detailed protocols for measuring the in vitro effects of (Rac)-AZD6482 on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function. The provided methodologies and data presentation formats are intended to guide researchers in the preclinical evaluation of (Rac)-AZD6482 and other PI3Kβ inhibitors.
Mechanism of Action and Signaling Pathways
(Rac)-AZD6482 exerts its antiplatelet effect by inhibiting PI3Kβ, which is a critical downstream signaling molecule for several key platelet surface receptors, including the collagen receptor glycoprotein (B1211001) VI (GPVI) and the ADP receptor P2Y12. Inhibition of PI3Kβ by AZD6482 attenuates multiple signaling pathways, leading to a mild and generalized antiplatelet effect. A maximal anti-platelet effect of AZD6482 has been observed at a concentration of 1 µM.[1]
The following diagram illustrates the central role of PI3Kβ in platelet activation pathways targeted by (Rac)-AZD6482.
References
Troubleshooting & Optimization
Technical Support Center: (Rac)-AZD6482 & p-Akt Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-AZD6482 who are observing a lack of p-Akt inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are treating our cells with (Rac)-AZD6482, a PI3Kβ inhibitor, but we are not seeing the expected decrease in phosphorylated Akt (p-Akt) levels. What could be the reason?
A1: Several factors, ranging from the compound itself to the specific cellular context and experimental technique, can contribute to the lack of observed p-Akt inhibition. This guide will walk you through a systematic troubleshooting process.
Section 1: Compound and Treatment Conditions
Q1.1: Is the (Rac)-AZD6482 compound active and used at the correct concentration?
A1.1:
-
Racemic Mixture: (Rac)-AZD6482 is a racemic mixture, meaning it contains both the active (-)-enantiomer and a significantly less active (+)-enantiomer. The reported high potency is for the (-) form. Ensure your calculations for the desired active concentration account for this.
-
Solubility and Stability: AZD6482 has limited aqueous solubility and is typically dissolved in DMSO. Ensure the compound is fully dissolved before adding it to your cell culture media. Poor solubility can lead to a lower effective concentration. Precipitates in the media are an indication of solubility issues. It is also important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
-
Concentration and Duration: The effective concentration can vary significantly between cell lines. A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell model. In some glioblastoma cell lines, effects on p-Akt were observed with concentrations around 10 µM after 48 hours of treatment.[2]
Troubleshooting Steps:
-
Confirm Compound Source and Quality: Ensure the compound is from a reputable supplier and has been stored correctly.
-
Check Solubility: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Visually inspect for any precipitation after dilution in media.
-
Perform Dose-Response and Time-Course Experiments: Test a range of concentrations (e.g., 0.1 µM to 20 µM) and time points (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal window for p-Akt inhibition in your cell line.
| Parameter | Recommendation | Source |
| Solvent | Anhydrous DMSO | [1] |
| Stock Concentration | ≤ 82 mg/mL (200.75 mM) in DMSO | [1] |
| Suggested Starting Conc. | 1-10 µM in cell culture | [2] |
| Incubation Time | 2-48 hours | [2] |
Section 2: Cellular Context and Resistance Mechanisms
Q2.1: Could our cell line be resistant to PI3Kβ inhibition?
A2.1: Yes, intrinsic or acquired resistance is a significant factor. Key mechanisms include:
-
PTEN Status: The tumor suppressor PTEN is a major negative regulator of the PI3K pathway.[3] In cells with PTEN loss (PTEN-null), the PI3K pathway is often constitutively active, making them more dependent on the PI3Kβ isoform.[4][5] However, severe PTEN loss can also lead to resistance to PI3Kα inhibitors, and may impact the efficacy of PI3Kβ inhibitors depending on the cellular wiring.[4][6][7]
-
Feedback Loops: Inhibition of one node in the PI3K/Akt pathway can trigger compensatory feedback mechanisms. For instance, inhibiting PI3K can lead to the upregulation and activation of receptor tyrosine kinases (RTKs) like HER3, which can reactivate the pathway.[8][9][10][11][12] This can result in a transient or incomplete suppression of p-Akt.
-
PI3K-Independent Akt Activation: Akt can be activated by other kinases independently of PI3K signaling.[13][14] Kinases such as Ack1/TNK2, Src, and TBK1 can directly phosphorylate and activate Akt, bypassing the effects of a PI3Kβ inhibitor.[13]
-
PI3K Isoform Switching: In some cases, chronic inhibition of one PI3K isoform (like β) can lead to a compensatory increase in signaling through another isoform (like α).[10]
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine the PTEN status (wild-type or null) and look for any known mutations in PIK3CA or other pathway components in your cell line. PTEN-null cells are generally more sensitive to PI3Kβ inhibition.[5]
-
Investigate Feedback Activation: If p-Akt inhibition is transient, examine the expression and phosphorylation of upstream RTKs (e.g., p-HER3, p-IGF1R) after AZD6482 treatment.
-
Consider Combination Therapy: If feedback activation is suspected, co-treatment with an inhibitor of the reactivated pathway (e.g., an RTK inhibitor) may be necessary.
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) and Total Akt
This protocol is a standard method to assess the phosphorylation status of Akt.
Materials:
-
Cell culture plates
-
(Rac)-AZD6482
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% w/v Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of (Rac)-AZD6482 or vehicle control (DMSO) for the determined time.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add supplemented ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background.[15]
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assay
This protocol can be used to determine the cytotoxic effect of (Rac)-AZD6482 and establish a dose-response curve.
Materials:
-
96-well cell culture plates
-
(Rac)-AZD6482
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of (Rac)-AZD6482 in culture media.
-
Treat the cells with various concentrations of the compound, including a vehicle-only control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of AZD6482.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of p-Akt inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PTEN Loss Mediates Cross-Resistance to CDK4/6 and PI3Ka Inhibitors in Breast Cancer - Mass General Advances in Motion [advances.massgeneral.org]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
troubleshooting (Rac)-AZD 6482 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues associated with (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its mechanism of action?
A1: (Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism[1]. In many cancers, this pathway is hyperactivated, contributing to tumor development[1]. (Rac)-AZD6482 exerts its effects by inhibiting the kinase activity of PI3Kβ, thereby blocking downstream signaling[2][3]. It has shown antithrombotic activity and the ability to selectively inhibit the growth of PTEN-deficient tumor xenografts.
Q2: What are the general solubility characteristics of (Rac)-AZD6482?
A2: (Rac)-AZD6482 is a hydrophobic compound with limited aqueous solubility[1]. It is practically insoluble in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and to some extent in ethanol (B145695) and 1eq. HCl[4][5]. Due to its hydrophobicity, direct dissolution in aqueous buffers like PBS is not recommended[1].
Q3: How should I prepare a stock solution of (Rac)-AZD6482?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO[1][6]. To aid dissolution, ultrasonication and gentle warming (up to 60°C) can be employed[1][2]. Ensure the compound is fully dissolved before use by visually inspecting for any particulate matter[1].
Q4: How should I store (Rac)-AZD6482 powder and stock solutions?
A4: The solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability[1][6]. Protect both the solid and solutions from light and moisture[6].
Troubleshooting Guide for Insolubility Issues
This guide addresses common problems encountered when working with (Rac)-AZD6482 in experimental settings.
Issue 1: Difficulty Dissolving (Rac)-AZD6482 Powder in DMSO
-
Question: My (Rac)-AZD6482 powder is not fully dissolving in DMSO, even at the recommended concentration. What should I do?
-
Answer:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of hydrophobic compounds[2][4]. Always use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution[1].
-
Increase Mixing Energy: If the powder is not dissolving with simple vortexing, try using an ultrasonic bath to provide additional energy for dissolution[1][2].
-
Gentle Warming: Gently warming the solution to 37-60°C can also help to increase the solubility[1]. However, be cautious and do not overheat, as it may degrade the compound.
-
Vortex Thoroughly: After sonication or warming, vortex the solution vigorously for 1-2 minutes to ensure it is homogenous[1].
-
Issue 2: Precipitation of (Rac)-AZD6482 in Cell Culture Medium
-
Question: I'm observing precipitation when I dilute my (Rac)-AZD6482 DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
-
Answer:
-
Use Stepwise Dilution: Avoid direct dilution of a highly concentrated DMSO stock into the aqueous medium. Instead, perform a stepwise (serial) dilution to gradually lower the concentration[1].
-
Lower the Final Concentration: High final concentrations of the inhibitor are more likely to precipitate. It's advisable to perform a dose-response experiment to identify the lowest effective concentration for your experiments[1].
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help maintain its solubility[1].
-
Consider Serum-Free Media for Initial Dilution: If you suspect that components in the serum are causing precipitation, try making the initial dilutions in serum-free media[1].
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing inconsistent results in my experiments. Could this be related to the solubility of (Rac)-AZD6482?
-
Answer:
-
Ensure Complete Dissolution of Stock: Before each use, visually inspect your stock solution for any particulate matter. If you see any, briefly sonicate and warm the solution to ensure it is fully dissolved[1].
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions from your stock for each experiment to avoid issues with compound degradation or precipitation over time[6].
-
Proper Storage: Inconsistent results can also arise from the degradation of the compound due to improper storage. Always follow the recommended storage conditions and avoid multiple freeze-thaw cycles of your stock solution[1][6].
-
Data Presentation: Solubility of (Rac)-AZD6482
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 40.84 - 82 | 100 - 200.75 | Solubility can be enhanced with ultrasonication and warming. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2][4][5] |
| Ethanol | 9 - 10 | 22.03 - 24.48 | Sparingly soluble.[4][5][7] |
| 1eq. HCl | 4.08 | 10 | Soluble. |
| Water | Insoluble | Insoluble | Direct dissolution in aqueous buffers is not recommended.[4][5][7] |
Molecular Weight of (Rac)-AZD6482: 408.45 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
(Rac)-AZD6482 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37-60°C (optional)
Procedure:
-
Weigh out the required amount of (Rac)-AZD6482 powder. For 1 mL of a 10 mM stock solution, you will need 4.08 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Alternatively, or in addition to sonication, warm the solution to 37-60°C for a few minutes.
-
Vortex the solution again to ensure homogeneity.
-
Once fully dissolved, aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM (Rac)-AZD6482 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile dilution tubes or plates
Procedure:
-
Thaw a single-use aliquot of the 10 mM (Rac)-AZD6482 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the cell culture below 0.5% to avoid solvent toxicity.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently but thoroughly by pipetting up and down.
-
Use the freshly prepared working solutions immediately in your experiments.
Visualizations
Caption: Workflow for preparing and troubleshooting (Rac)-AZD6482 solutions.
Caption: Inhibition of the PI3Kβ signaling pathway by (Rac)-AZD6482.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD-6482 - LKT Labs [lktlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. adooq.com [adooq.com]
Technical Support Center: Optimizing (Rac)-AZD6482 Treatment Duration
Welcome to the technical support center for (Rac)-AZD6482. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment duration of (Rac)-AZD6482 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its mechanism of action?
A1: (Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Its mechanism of action involves blocking the PI3K-mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This disrupts the PI3K/Akt signaling pathway, which is crucial for numerous cellular processes including cell growth, proliferation, survival, and motility.[4]
Q2: How quickly can I expect to see inhibition of the PI3K/Akt pathway after AZD6482 treatment?
A2: Inhibition of downstream targets in the PI3K/Akt pathway, such as the phosphorylation of Akt, can be observed very rapidly. For many kinase inhibitors, significant pathway inhibition can be detected within minutes to a few hours of treatment.[2][5] It is recommended to perform a time-course experiment with short time points (e.g., 15, 30, 60, 120 minutes) to determine the onset of inhibition in your specific cell model.[6]
Q3: What is a typical treatment duration for cell viability or proliferation assays (e.g., MTT, MTS)?
A3: For assays measuring cell viability or proliferation, longer incubation times are generally required to observe a significant effect. Common time points for these assays are 24, 48, and 72 hours.[7][8] The optimal duration is highly dependent on the doubling time of your cell line and the potency of the inhibitor in that context.[8] A time-course experiment is essential, as the IC50 value of a compound can decrease with longer incubation times.[9][10]
Q4: For how long should I treat cells to observe apoptosis or cell cycle arrest?
A4: The timing for observing apoptosis or cell cycle arrest is variable.
-
Apoptosis: Early markers of apoptosis, such as Annexin (B1180172) V staining, can sometimes be detected within hours, while later events like DNA fragmentation may take 24 to 48 hours or longer.[11][12][13] The optimal time depends on the cell type, drug concentration, and the specific apoptosis assay being used.[12]
-
Cell Cycle Arrest: A measurable arrest in a specific phase of the cell cycle (e.g., G1 or G2/M) typically requires the cells to have attempted to pass through that phase. Therefore, treatment durations of 12 to 48 hours are common starting points for analysis by flow cytometry.[14]
Troubleshooting Guide
Issue 1: I don't see any inhibition of p-Akt at my chosen time point.
-
Possible Cause: The time point may be too early or too late. While inhibition is often rapid, the peak effect and its duration can vary. Also, feedback loops can reactivate the pathway over time.[15]
-
Solution: Perform a time-course experiment. Assess p-Akt levels at multiple early (e.g., 0.5, 1, 2, 4 hours) and later (e.g., 8, 12, 24 hours) time points to capture the full dynamic range of the response.
Issue 2: The inhibitory effect of AZD6482 on p-Akt seems to decrease after 24 hours.
-
Possible Cause 1: Drug Stability/Metabolism. The compound may be unstable or metabolized by the cells over longer incubation periods, leading to a decrease in the effective concentration.
-
Solution 1: If long-term inhibition is required, consider replacing the media with freshly prepared AZD6482 at regular intervals (e.g., every 24 hours).
-
Possible Cause 2: Pathway Reactivation. Inhibition of the PI3K/Akt pathway can trigger feedback mechanisms that lead to the reactivation of the pathway or activation of compensatory signaling pathways.[15] For instance, AKT inhibition can relieve feedback suppression of receptor tyrosine kinase (RTK) expression, leading to renewed upstream signaling.[15]
-
Solution 2: Analyze the expression and phosphorylation status of upstream RTKs over time. If feedback is suspected, combining AZD6482 with an inhibitor of the reactivated pathway may be necessary for sustained inhibition.
Issue 3: My cell viability (IC50) results are inconsistent between experiments.
-
Possible Cause: Inconsistent treatment duration or variations in cell confluence at the time of treatment can significantly impact results. The IC50 of a drug is often time-dependent.[3][9][16]
-
Solution: Strictly adhere to a pre-defined treatment duration for all comparative experiments. Always seed cells at the same density and begin treatment at a consistent level of confluence. Report the treatment duration along with all IC50 values.
Issue 4: At longer time points (48-72h), I observe significant cell death even in my vehicle control (DMSO).
-
Possible Cause: The final concentration of the solvent (DMSO) may be toxic to your cells, especially over extended periods.
-
Solution: Ensure the final DMSO concentration is kept to a minimum, typically below 0.1%, and is consistent across all wells, including the untreated control. Run a "vehicle-only" control for the longest time point to assess solvent toxicity.
Data Presentation
(Rac)-AZD6482 Inhibitory Activity
| Target | Assay Type | IC50 Value | Reference |
| PI3Kβ (p110β) | Cell-free | 0.69 - 10 nM | [2] |
| PI3Kδ (p110δ) | Cell-free | 13.6 - 80 nM | [2] |
| PI3Kγ (p110γ) | Cell-free | 47.8 nM | [2] |
| PI3Kα (p110α) | Cell-free | 136 - 870 nM | [2] |
| Akt Phosphorylation | Cellular (MAD-MB-468) | 40 nM | [3] |
Conceptual Time-Dependence of IC50 in Cell Viability Assays
| Treatment Duration | Expected IC50 Range | Rationale |
| 24 hours | Higher | Insufficient time for the full cytotoxic or anti-proliferative effects to manifest.[8] |
| 48 hours | Intermediate | More cells have progressed through the cell cycle, allowing the inhibitory effects to accumulate.[7] |
| 72 hours | Lower | Maximum effect is often observed as the drug has had sufficient time to impact multiple cell cycles.[7][8] |
Experimental Protocols
Protocol 1: Time-Course Analysis of PI3K Pathway Inhibition by Western Blot
This protocol is designed to determine the optimal short-term treatment duration for inhibiting the PI3K pathway.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluence on the day of the experiment.
-
Starvation (Optional): Depending on the experiment, you may serum-starve the cells for 4-16 hours to reduce basal PI3K pathway activity.
-
Treatment: Treat cells with (Rac)-AZD6482 at the desired concentration (e.g., 10x the IC50 for Akt phosphorylation) for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes). Include a vehicle (DMSO) control for the longest time point.
-
Cell Lysis: Immediately after each time point, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. Normalize the p-Akt signal to the total Akt signal to determine the extent and time course of pathway inhibition.
Protocol 2: Determining Time-Dependent Effects on Cell Viability
This protocol helps establish the optimal long-term treatment duration for assessing effects on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of (Rac)-AZD6482. Treat the cells and include a vehicle control.
-
Incubation: Incubate separate plates for 24, 48, and 72 hours.
-
Viability Assay (MTS/MTT):
-
At the end of each incubation period, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point. Plot dose-response curves and determine the IC50 value for each treatment duration (24h, 48h, 72h).
Protocol 3: Assessing Time-Dependent Induction of Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to measure apoptosis over time.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat with (Rac)-AZD6482 at a concentration expected to induce apoptosis (e.g., 5-10x the 72h viability IC50). Include a vehicle control.
-
Time-Course Harvest: Harvest cells at various time points (e.g., 12, 24, 48 hours). Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant for each time point to determine the kinetics of apoptosis induction.
Mandatory Visualization
Caption: PI3K/Akt signaling pathway inhibited by (Rac)-AZD6482.
Caption: Workflow for optimizing AZD6482 treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt Pathway Impairs G2/M Transition of Cell Cycle in Late Developing Progenitors of the Avian Embryo Retina | PLOS One [journals.plos.org]
- 15. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of (Rac)-AZD6482
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of (Rac)-AZD6482, a potent and selective inhibitor of PI3Kβ. Our resources are designed to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (Rac)-AZD6482?
(Rac)-AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), with an IC50 of 0.69 nM in in vitro kinase assays.[1][2][3] It functions as an ATP-competitive inhibitor, blocking the kinase activity of PI3Kβ and subsequently inhibiting the PI3K/Akt signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a key therapeutic target.
Q2: What are the known off-target effects of (Rac)-AZD6482?
While (Rac)-AZD6482 is highly selective for PI3Kβ, it can inhibit other PI3K isoforms at higher concentrations. Its selectivity is approximately 200-fold over p110α, 20-fold over p110δ, and 70-fold over p110γ.[1][2] It also shows some activity against DNA-dependent protein kinase (DNA-PK) and PI3K-C2β, with around 80-fold selectivity for PI3Kβ over these targets.[3] At supratherapeutic concentrations, (Rac)-AZD6482 may attenuate insulin (B600854) signaling, which is likely mediated through the inhibition of PI3Kα.[4]
Q3: I am observing unexpected cellular phenotypes in my experiments with (Rac)-AZD6482. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes can arise from off-target activities. To investigate this, consider the following:
-
Dose-Response Correlation: Compare the concentration of (Rac)-AZD6482 required to produce the unexpected phenotype with its on-target IC50 for PI3Kβ inhibition (inhibition of Akt phosphorylation). A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Different Inhibitor: Employ a structurally unrelated PI3Kβ inhibitor. If the phenotype is not replicated, it is more likely to be an off-target effect specific to the chemical scaffold of (Rac)-AZD6482.
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of PI3Kβ. If this rescues the on-target effects but not the unexpected phenotype, it points towards an off-target mechanism.
Q4: How can I minimize the risk of off-target effects in my experiments?
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of (Rac)-AZD6482 that elicits the desired on-target effect (e.g., inhibition of Akt phosphorylation) to minimize engagement with off-target kinases.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not contributing to the observed effects.
-
Confirm Target Engagement: Utilize a cellular thermal shift assay (CETSA) to verify that (Rac)-AZD6482 is binding to PI3Kβ in your cellular model.
-
Consider Kinome-Wide Profiling: If significant off-target effects are suspected, a kinome-wide selectivity screen can identify other kinases that (Rac)-AZD6482 may be inhibiting.
Q5: Are there any known compensatory signaling pathways that can be activated upon PI3Kβ inhibition with (Rac)-AZD6482?
Yes, inhibition of the PI3K/Akt pathway can lead to the activation of compensatory feedback loops. For instance, the inhibition of mTORC1/S6K1, which are downstream of Akt, can relieve a negative feedback loop, leading to the upregulation of receptor tyrosine kinases (RTKs).[5] This can, in turn, reactivate the PI3K pathway, potentially through other PI3K isoforms, or activate parallel pathways like the MAPK/ERK pathway. It is important to monitor the phosphorylation status of key proteins in these pathways (e.g., p-ERK) when treating cells with (Rac)-AZD6482 for extended periods.
Data Presentation
Table 1: In Vitro Inhibitory Activity of (Rac)-AZD6482 against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) | Selectivity vs. PI3Kβ | Reference |
| PI3Kβ | 0.69 | - | [1][2][3] |
| PI3Kα | 136 | ~200-fold | [3] |
| PI3Kδ | 13.6 | ~20-fold | [3] |
| PI3Kγ | 47.8 | ~70-fold | [3] |
| DNA-PK | ~55 | ~80-fold | [3] |
| PI3K-C2β | ~55 | ~80-fold | [3] |
Table 2: Cellular Activity of (Rac)-AZD6482
| Cell Line | Assay | IC50 (µM) | Reference |
| MDA-MB-468 | Inhibition of Ser473 Akt phosphorylation | 0.04 | [6] |
| RXF393 (kidney cancer) | Growth inhibition | 0.01154 | [6] |
| SW982 (soft tissue sarcoma) | Growth inhibition | 0.03584 | [6] |
| Human Adipocytes | Inhibition of insulin-induced glucose uptake | 4.4 | [4] |
Experimental Protocols
Protocol 1: In Vitro PI3Kβ Kinase Assay (AlphaScreen™)
This protocol is adapted from a general method for assessing PI3K enzyme inhibition and can be used to determine the IC50 of (Rac)-AZD6482.
Materials:
-
Recombinant human PI3Kβ, PI3Kα, PI3Kδ, and PI3Kγ enzymes
-
(Rac)-AZD6482
-
Assay Buffer: 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl₂
-
Substrate Solution: PIP2 and ATP in Assay Buffer
-
Stop Solution: EDTA and biotin-PIP3 in a suitable buffer
-
Detection Solution: GST-grp1 PH domain and AlphaScreen™ beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of (Rac)-AZD6482 in DMSO. Further dilute in Assay Buffer.
-
Add the diluted (Rac)-AZD6482 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the respective PI3K enzyme to the wells and pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding the Substrate Solution containing PIP2 and ATP. The final concentrations in the assay should be approximately 4 µM ATP and 40 µM PIP2.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Stop the reaction by adding the Stop Solution.
-
Add the Detection Solution and incubate the plate in the dark for a minimum of 5 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the on-target activity of (Rac)-AZD6482 in a cellular context by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
-
(Rac)-AZD6482
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of (Rac)-AZD6482 in DMSO.
-
Treat the cells with varying concentrations of (Rac)-AZD6482 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Mandatory Visualizations
References
- 1. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
Technical Support Center: (Rac)-AZD6482 Stability and Use in Cell Culture
Welcome to the technical support center for (Rac)-AZD6482. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (Rac)-AZD6482 in cell culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of (Rac)-AZD6482 over the course of my multi-day cell culture experiment. What are the potential causes?
A1: A loss of compound activity over time in cell culture can be attributed to several factors:
-
Chemical Degradation: (Rac)-AZD6482, like many small molecules, may be unstable in the aqueous, physiological pH environment of cell culture media. It could undergo hydrolysis, oxidation, or photolysis at 37°C.[1]
-
Adsorption to Labware: The compound might non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips.
-
Cellular Metabolism: The cells in your culture may be metabolizing (Rac)-AZD6482 into inactive forms.
-
Precipitation: The solubility of the compound in the cell culture media may be limited, causing it to precipitate out of solution over time.
Q2: What is the recommended solvent for preparing a stock solution of (Rac)-AZD6482?
A2: The recommended solvent for creating a stock solution of (Rac)-AZD6482 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For your experiments, further dilute the DMSO stock solution in the appropriate cell culture medium immediately before use. It is crucial to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced toxicity to your cells.
Q3: How should I store my stock solution of (Rac)-AZD6482?
A3: For long-term storage, it is recommended to store the lyophilized powder and reconstituted stock solutions at -20°C to -80°C, protected from light. Once reconstituted, it is best to aliquot the solution to minimize degradation from repeated freeze-thaw cycles.
Q4: Is (Rac)-AZD6482 sensitive to light?
A4: Many small molecule inhibitors are susceptible to photodegradation. Exposure to UV or ambient laboratory light can lead to the formation of inactive byproducts. It is good practice to handle the compound and its solutions in low-light conditions. Consider using amber-colored vials or wrapping containers in aluminum foil to protect them from light.
Q5: My cells are showing signs of stress or death at all concentrations of (Rac)-AZD6482 tested, including very low ones. What could be the issue?
A5: This could be due to several reasons:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture media may be too high and toxic to your specific cell line. Always run a vehicle control (media with solvent only) to assess solvent toxicity.
-
Compound Toxicity: While (Rac)-AZD6482 is a targeted inhibitor, it may have off-target effects or inherent cytotoxicity in certain cell lines.
-
Contamination: Ensure that your stock solution or cell culture media is not contaminated.
Troubleshooting Guides
Guide 1: Investigating Loss of (Rac)-AZD6482 Activity
This guide addresses common issues related to the apparent loss of compound activity during cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target (PI3Kβ) is known to confirm compound activity. |
| Progressive loss of activity in a multi-day experiment. | Degradation in media at 37°C. | Replenish the cell culture media with freshly diluted (Rac)-AZD6482 every 24 to 48 hours to maintain a consistent concentration of the active compound. |
| High variability in results between replicate wells. | Uneven cell seeding or the "edge effect" in multi-well plates. | Ensure a single-cell suspension before plating and mix the cell suspension between plating each row/column. Avoid seeding in the perimeter wells of the plate, which are prone to evaporation.[2] |
| Incomplete formazan (B1609692) solubilization (in MTT/XTT assays). | Ensure complete solubilization of the formazan product before reading the absorbance. | |
| Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[1] |
Guide 2: Troubleshooting Western Blots for PI3K/Akt Pathway Analysis
This guide provides troubleshooting for common problems encountered when analyzing the PI3K/Akt pathway by Western blot after treatment with (Rac)-AZD6482.
| Problem | Possible Cause | Suggested Solution |
| No or weak p-Akt signal. | Inadequate cell stimulation or inhibition. | Optimize stimulation time and growth factor concentration. Confirm with a positive control (e.g., a cell line with known pathway activation). |
| Inactive phosphatase inhibitors. | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice.[2] | |
| Low abundance of p-Akt. | You may need to stimulate the pathway to increase the amount of p-Akt or enrich your sample for phosphoproteins through immunoprecipitation.[2] | |
| High background on the Western blot. | Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Insufficient washing. | Increase the number and/or duration of wash steps. | |
| Non-specific bands are observed. | The primary antibody is not specific enough. | Try a different antibody clone.[2] |
| Protein degradation. | Ensure samples are kept on ice and that the lysis buffer contains fresh protease inhibitors.[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of (Rac)-AZD6482 in Cell Culture Media
This protocol outlines a general procedure for determining the stability of (Rac)-AZD6482 in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
(Rac)-AZD6482
-
DMSO (anhydrous, high-purity)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
-
Water (HPLC grade) with 0.1% formic acid
-
Internal standard (a structurally similar compound not present in the sample)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of (Rac)-AZD6482 in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare the working solution of (Rac)-AZD6482 by diluting the stock solution in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM (Rac)-AZD6482 working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.[1]
-
To each 100 µL aliquot, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.[1]
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of (Rac)-AZD6482 and the internal standard.[1]
5. Data Analysis:
-
Calculate the peak area ratio of (Rac)-AZD6482 to the internal standard for each sample.
-
Determine the percentage of (Rac)-AZD6482 remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[1] % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of (Rac)-AZD6482.
Caption: Experimental workflow for assessing the stability of (Rac)-AZD6482.
References
inconsistent results with (Rac)-AZD 6482 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-AZD6482. Our goal is to help you navigate potential challenges and achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its primary mechanism of action?
A1: (Rac)-AZD6482, commonly referred to as AZD6482, is a potent and selective inhibitor of the class I phosphoinositide 3-kinase beta (PI3Kβ). It functions by competing with ATP for the binding site on the p110β catalytic subunit of PI3Kβ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition blocks the downstream activation of the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, survival, and migration.
Q2: What is the significance of "(Rac)" in the compound name?
A2: The "(Rac)" prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers). While much of the literature refers to the compound simply as AZD6482, it's important to be aware of its racemic nature, as different enantiomers can sometimes have different biological activities or off-target effects.
Q3: In which research areas is AZD6482 most commonly used?
A3: AZD6482 is primarily utilized in two main research areas:
-
Oncology: Particularly in cancers with a dependency on the PI3Kβ pathway, such as those with loss of the tumor suppressor PTEN or certain PIK3CA mutations. Studies have shown its efficacy in inhibiting the growth of glioblastoma and other PTEN-deficient tumors.[1]
-
Thrombosis and Hemostasis: AZD6482 is a potent antiplatelet agent. It has been shown to inhibit platelet activation and aggregation, making it a valuable tool for studying the role of PI3Kβ in thrombosis.
Q4: How should I prepare and store AZD6482 stock solutions?
A4: For optimal results and to avoid inconsistencies, proper handling of AZD6482 is crucial.
-
Solubility: AZD6482 is soluble in DMSO up to 100 mM and in 1eq. HCl up to 10 mM. For cell culture experiments, a 10 mM stock solution in high-quality, anhydrous DMSO is recommended.
-
Storage: The powder form should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Q5: My cell viability or proliferation assay results with AZD6482 are not reproducible. What could be the cause?
A5: Inconsistent results in cell-based assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Line Health and Passage Number:
-
Problem: High passage numbers can lead to genetic drift and altered signaling pathways, affecting the cellular response to inhibitors.
-
Solution: Use low-passage cells from a reliable source. Regularly perform cell line authentication.
-
-
Inhibitor Concentration and Preparation:
-
Problem: Inaccurate dilutions or degradation of the inhibitor can lead to variability. DMSO quality can also impact solubility.
-
Solution: Prepare fresh dilutions from a properly stored stock for each experiment. Use high-purity, anhydrous DMSO, as moisture can reduce the solubility of AZD6482.[2] Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and include a vehicle-only control.
-
-
Assay Conditions:
-
Problem: Variations in cell seeding density, incubation times, or plate edge effects can introduce errors.
-
Solution: Ensure a uniform, single-cell suspension before seeding. Avoid using the outer wells of microplates, which are prone to evaporation. Optimize incubation times for your specific cell line and assay.
-
-
PTEN Status of Cells:
-
Problem: The efficacy of AZD6482 is often more pronounced in PTEN-deficient cells. If the PTEN status of your cell line is unknown or has changed, you may see varied responses.
-
Solution: Confirm the PTEN status of your cell line via Western blot or sequencing.
-
Unexpected or Off-Target Effects
Q6: I'm observing effects at concentrations that seem too high for PI3Kβ inhibition, or I'm seeing unexpected phenotypes. What's happening?
A6: While AZD6482 is highly selective for PI3Kβ, off-target effects can occur, especially at higher concentrations.
-
Inhibition of Other PI3K Isoforms:
-
Problem: At supra-therapeutic concentrations, AZD6482 can inhibit other PI3K isoforms, particularly PI3Kα. This can lead to effects on pathways like insulin (B600854) signaling, which might be independent of PI3Kβ.[3][4]
-
Solution: Refer to the IC50 values for different isoforms (see Table 1) and use the lowest effective concentration possible to maintain selectivity for PI3Kβ. Include appropriate controls to dissect the specific contribution of PI3Kβ inhibition.
-
-
Cellular Context and Feedback Loops:
-
Problem: Inhibition of the PI3K pathway can trigger feedback mechanisms, such as the upregulation of other signaling pathways, which can complicate the interpretation of results.
-
Solution: When possible, analyze multiple time points and downstream effectors to understand the dynamic response of the cell to PI3Kβ inhibition.
-
Western Blotting Issues
Q7: I'm having trouble detecting a decrease in phosphorylated AKT (p-AKT) after AZD6482 treatment in my Western blots.
A7: This is a common issue when working with signaling pathway inhibitors. Here are some potential solutions:
-
Basal p-AKT Levels:
-
Problem: If the basal level of p-AKT in your cells is low, it may be difficult to detect a further decrease upon inhibitor treatment.
-
Solution: Serum-starve the cells for a few hours and then stimulate them with a growth factor (e.g., IGF-1, EGF) to induce a robust p-AKT signal. Treat with AZD6482 prior to or concurrently with the growth factor stimulation.
-
-
Antibody Quality:
-
Problem: The primary antibody against p-AKT (e.g., Ser473 or Thr308) may not be sensitive or specific enough.
-
Solution: Use a well-validated antibody from a reputable supplier. Ensure you are using it at the recommended dilution and that your detection reagents are working optimally.
-
-
Treatment Time and Concentration:
-
Problem: The timing and concentration of AZD6482 treatment may not be optimal for observing a reduction in p-AKT.
-
Solution: Perform a time-course (e.g., 30 min, 1h, 2h, 4h) and dose-response (e.g., 10 nM, 100 nM, 1 µM) experiment to determine the optimal conditions for your cell line.
-
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency (IC50) of AZD6482 against PI3K Isoforms
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 - 10 | - |
| PI3Kδ | 13.6 - 80 | ~20-80x |
| PI3Kγ | 47.8 | ~70x |
| PI3Kα | 136 - 870 | ~200-870x |
Note: IC50 values can vary depending on the specific assay conditions.[2][5][6]
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of AZD6482 in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of AZD6482 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay: Follow the manufacturer's protocol for the chosen viability reagent (e.g., add CellTiter-Glo® reagent, incubate, and read luminescence).
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-AKT Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of AZD6482 or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. onclive.com [onclive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-AZD 6482 IC50 variability between cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ inhibitor, (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of (Rac)-AZD6482 across different cancer cell lines in our screening panel. What could be the underlying reasons for this?
A1: It is a common and expected observation for a targeted inhibitor like (Rac)-AZD6482 to exhibit varying IC50 values across different cell lines. This variability is often attributed to the unique biological characteristics of each cell line. The primary determinant of sensitivity to AZD6482, a selective PI3Kβ inhibitor, is the status of the Phosphatase and Tensin homolog (PTEN) gene.
-
PTEN Status: Cell lines with deficient or mutant PTEN are generally more sensitive to AZD6482.[1][2] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. Loss of PTEN function leads to hyperactivation of this pathway, making the cells more dependent on PI3Kβ signaling for survival and proliferation.[3][4] Consequently, inhibiting PI3Kβ with AZD6482 has a more potent cytotoxic effect in these cells.
-
Genetic Context: Besides PTEN, the overall genetic background of the cell line can influence its response to the drug. This includes mutations in other components of the PI3K/Akt pathway, such as activating mutations in PIK3CA (the gene encoding the p110α subunit of PI3K), or alterations in downstream effectors.
-
Cell-Specific Response: Each cell line is a unique biological system. Differences in receptor expression, downstream signaling networks, and metabolic activity can all contribute to a differential response to the same compound.
Q2: How does the selectivity profile of (Rac)-AZD6482 for PI3K isoforms contribute to its activity?
A2: (Rac)-AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). Its selectivity is crucial for its targeted therapeutic effect and for minimizing off-target effects. In cell-free assays, AZD6482 demonstrates significantly higher potency against PI3Kβ compared to other Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | - |
| PI3Kδ | 13.6 | ~20-fold |
| PI3Kγ | 47.8 | ~70-fold |
| PI3Kα | 136 | ~200-fold |
Data from cell-free enzyme activity assays.[5][6]
This high selectivity for PI3Kβ is critical in cancers where this isoform plays a dominant role, such as those with PTEN loss.
Troubleshooting Guides
Issue: Inconsistent IC50 values for the same cell line across different experimental runs.
This is a common issue in cell-based assays. Here’s a troubleshooting workflow to help you identify the potential source of the inconsistency:
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Counting Kit-8 (CCK-8) Assay
This protocol is adapted from a study on glioblastoma cell lines.[3]
Materials:
-
(Rac)-AZD6482
-
Human cancer cell lines (e.g., U87, U118)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (Rac)-AZD6482 in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: PI3Kβ Enzyme Activity Assay (AlphaScreen)
This protocol is a general method for determining the enzymatic potency of inhibitors.[7]
Materials:
-
Recombinant human PI3Kβ enzyme
-
(Rac)-AZD6482
-
ATP
-
PIP2 substrate
-
Biotinylated PIP3
-
GST-tagged Pleckstrin Homology (PH) domain
-
AlphaScreen beads
-
384-well plates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of (Rac)-AZD6482 in DMSO.
-
Assay Reaction: In a 384-well plate, combine the PI3Kβ enzyme, ATP, and PIP2 substrate in the assay buffer. Add the diluted AZD6482 or DMSO vehicle.
-
Enzyme Reaction: Incubate for 20 minutes to allow the enzymatic conversion of PIP2 to PIP3.
-
Detection: Stop the reaction by adding a solution containing EDTA and biotinylated PIP3. Then, add the detection solution containing the GST-tagged PH domain and AlphaScreen beads.
-
Incubation: Incubate in the dark for a minimum of 5 hours.
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway
(Rac)-AZD6482 targets the PI3Kβ enzyme, a key component of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
IC50 Data Summary
The following table summarizes the reported IC50 values of (Rac)-AZD6482 in various cell lines. The increased sensitivity in PTEN-deficient cell lines is a key observation.
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) | Assay Type |
| U87 MG | Glioblastoma | Mutant | 9.061 | CCK-8 |
| U118 MG | Glioblastoma | Mutant | 7.989 | CCK-8 |
| RXF 393 | Renal Cancer | Not Specified | 0.01154 | Growth Inhibition |
| SW982 | Synovial Sarcoma | Not Specified | 0.03584 | Growth Inhibition |
| MDA-MB-468 | Breast Cancer | Deficient | 0.04 | Akt Phosphorylation |
| Adipocytes (human) | Normal Tissue | Wild-Type | 4.4 | Glucose Uptake |
Note: IC50 values can vary depending on the specific assay conditions and should be used as a comparative guide.
References
- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 2. Synthetic lethal targeting of PTEN mutant cells with PARP inhibitors | EMBO Molecular Medicine [link.springer.com]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to (Rac)-AZD6482 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the PI3Kβ inhibitor, (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (Rac)-AZD6482?
A1: (Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) isoform.[1] It functions by competing with ATP for the binding site on the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger in the PI3K/AKT/mTOR signaling cascade. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors like AKT, ultimately impacting cell proliferation, survival, and growth.
Q2: What are the known mechanisms of resistance to PI3K inhibitors that may be relevant to (Rac)-AZD6482?
A2: While specific resistance mechanisms to (Rac)-AZD6482 are not extensively documented in publicly available literature, resistance to PI3K inhibitors, in general, can arise from several mechanisms that are likely applicable. These include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the PI3K/AKT pathway blockade. A common bypass mechanism is the activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[2][3]
-
Feedback Loop Activation: Inhibition of the PI3K/AKT pathway can sometimes lead to the reactivation of upstream receptor tyrosine kinases (RTKs), which can then restimulate the PI3K pathway or other survival pathways.
-
Genetic Alterations:
-
Secondary Mutations in the Target: Mutations in the PIK3CB gene, which encodes the p110β subunit, could potentially alter the drug binding site and reduce the efficacy of AZD6482.
-
Loss of PTEN: While PTEN loss is often associated with sensitivity to PI3Kβ inhibitors, further downstream alterations could potentially mediate resistance.
-
Activation of Downstream Effectors: Mutations or amplification of genes downstream of PI3Kβ, such as AKT1, could lead to pathway reactivation despite PI3Kβ inhibition.[4]
-
-
Isoform Switching: In some contexts, cancer cells might adapt by upregulating other PI3K isoforms that are not targeted by AZD6482.
Q3: In which cancer types or genetic contexts is (Rac)-AZD6482 expected to be most effective?
A3: (Rac)-AZD6482, as a PI3Kβ inhibitor, is predicted to be most effective in tumors that are dependent on PI3Kβ signaling. A key context for this is in cancers with loss of the tumor suppressor PTEN.[5] PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3. In PTEN-deficient tumors, there is often a heightened reliance on the PI3Kβ isoform for maintaining PI3K pathway activity.[5] Therefore, cancers such as certain types of glioblastoma, prostate cancer, and breast cancer with PTEN loss are rational targets for (Rac)-AZD6482 therapy.[1]
Q4: What are the potential therapeutic strategies to overcome resistance to (Rac)-AZD6482?
A4: Based on the known resistance mechanisms to PI3K inhibitors, several combination therapy strategies can be hypothesized to overcome resistance to (Rac)-AZD6482:
-
Combination with MEK Inhibitors: If resistance is mediated by the activation of the MAPK pathway, co-treatment with a MEK inhibitor could synergistically inhibit tumor growth.[2]
-
Combination with PARP Inhibitors: There is a known interplay between the PI3K/AKT pathway and DNA damage repair mechanisms. Combining a PI3K inhibitor with a PARP inhibitor may be effective, particularly in tumors with deficiencies in homologous recombination repair.[6][7]
-
Combination with other PI3K Isoform or Pan-PI3K Inhibitors: If resistance involves isoform switching, a combination with inhibitors targeting other PI3K isoforms or a pan-PI3K inhibitor might be beneficial.
-
Combination with AKT or mTOR Inhibitors: Targeting downstream effectors like AKT or mTOR directly can be an effective strategy if resistance arises from reactivation of these nodes.[4]
Troubleshooting Guides
Problem 1: My cells have developed resistance to (Rac)-AZD6482, and the IC50 has significantly increased. How can I investigate the mechanism of resistance?
Answer:
A multi-step approach is recommended to elucidate the resistance mechanism:
-
Confirm the Resistant Phenotype: First, ensure the stability of the resistant phenotype by culturing the cells in the absence of (Rac)-AZD6482 for several passages and then re-evaluating the IC50. A persistently high IC50 confirms stable resistance.
-
Investigate Bypass Pathway Activation: Use Western blotting to analyze the phosphorylation status of key proteins in parallel signaling pathways, such as p-ERK and p-MEK in the MAPK pathway. An increase in the phosphorylation of these proteins in the resistant cells compared to the parental cells would suggest the activation of this bypass pathway.
-
Assess PI3K/AKT Pathway Status: Perform a Western blot analysis of key components of the PI3K/AKT pathway, including p-AKT, p-S6, and p-4E-BP1. While you might expect these to be inhibited by AZD6482, resistant cells may have found ways to reactivate this pathway downstream of PI3Kβ.
-
Sequence Key Genes: Perform targeted sequencing of genes known to be involved in PI3K signaling and resistance, such as PIK3CB, PTEN, and AKT1, to identify potential secondary mutations.
Illustrative Data for Resistant Cell Line Characterization
Note: The following data is illustrative and intended to provide a hypothetical example for guidance.
Table 1: Hypothetical IC50 Values of (Rac)-AZD6482 in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Parental Cell Line | (Rac)-AZD6482 | 0.5 | - |
| Resistant Cell Line | (Rac)-AZD6482 | 5.0 | 10 |
Problem 2: I hypothesize that resistance to (Rac)-AZD6482 in my cell line is due to the activation of the MAPK pathway. How can I test if a combination with a MEK inhibitor is synergistic?
Answer:
To test for synergy, you can perform cell viability assays with both (Rac)-AZD6482 and a MEK inhibitor, both as single agents and in combination.
-
Determine the IC50 of Each Drug Individually: First, determine the IC50 of (Rac)-AZD6482 and the chosen MEK inhibitor in your resistant cell line.
-
Perform Combination Studies: Treat the resistant cells with a matrix of concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50s.
-
Calculate the Combination Index (CI): Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Illustrative Data for Combination Therapy
Note: The following data is illustrative and intended to provide a hypothetical example for guidance.
Table 2: Hypothetical Combination Index (CI) Values for (Rac)-AZD6482 and a MEK Inhibitor in a Resistant Cell Line.
| Drug Combination | Concentration Ratio (AZD6482:MEKi) | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| (Rac)-AZD6482 + MEK Inhibitor | 1:1 (based on IC50) | 0.5 | 0.6 | Synergy |
| (Rac)-AZD6482 + MEK Inhibitor | 1:1 (based on IC50) | 0.75 | 0.5 | Strong Synergy |
| (Rac)-AZD6482 + MEK Inhibitor | 1:1 (based on IC50) | 0.9 | 0.4 | Very Strong Synergy |
Experimental Protocols
Protocol 1: Generation of a (Rac)-AZD6482 Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to (Rac)-AZD6482 through continuous exposure to escalating drug concentrations.[8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
(Rac)-AZD6482 stock solution (in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryovials and freezing medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of (Rac)-AZD6482 in the parental cell line.
-
Initial Drug Exposure: Begin by treating the parental cells with a low concentration of (Rac)-AZD6482, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Passage: Culture the cells in the presence of the drug. When the cells reach 70-80% confluency and have a stable growth rate, passage them as usual, maintaining the same drug concentration in the fresh medium.
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration, increase the concentration of (Rac)-AZD6482 by approximately 1.5 to 2-fold.
-
Monitor and Adapt: Closely monitor the cells for signs of significant cell death. If a large number of cells die, reduce the drug concentration to the previous level until the cells recover and can tolerate the higher dose.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation over several months.
-
Cryopreserve Stocks: At each stage of successful dose escalation, cryopreserve a stock of the cells.
-
Confirm Resistance: Once the cells can proliferate in a concentration of (Rac)-AZD6482 that is at least 10-fold higher than the initial IC50 of the parental cells, confirm the resistant phenotype by performing a cell viability assay on both the parental and the newly generated resistant cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of (Rac)-AZD6482.
Materials:
-
Parental and/or resistant cells
-
96-well cell culture plates
-
(Rac)-AZD6482 stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of (Rac)-AZD6482 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for PI3K/AKT Pathway Analysis
This protocol provides a method for analyzing the expression and phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Parental and resistant cells
-
(Rac)-AZD6482
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with (Rac)-AZD6482 at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or a loading control like β-actin.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the point of inhibition by (Rac)-AZD6482.
Caption: Activation of the MAPK/ERK pathway as a bypass mechanism to overcome AZD6482 inhibition.
Caption: Workflow for developing and characterizing (Rac)-AZD6482 resistant cell lines.
References
- 1. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer efficacy of MEK inhibition and dual PI3K/mTOR inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Rational combination therapy with PARP and MEK inhibitors capitalizes on therapeutic liabilities in RAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the in vivo Bioavailability of (Rac)-AZD6482
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the PI3Kβ inhibitor, (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: We are seeing very low and variable plasma exposure of (Rac)-AZD6482 in our mouse xenograft model after oral administration. What are the likely causes?
Low and variable oral bioavailability is a common challenge for many kinase inhibitors. The primary reasons often relate to the physicochemical properties of the compound. For (Rac)-AZD6482, consider the following potential issues:
-
Poor Aqueous Solubility: AZD6482 is soluble in DMSO but insoluble in water.[1] Many orally administered drugs with poor aqueous solubility have a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[2][3][4]
-
Low Permeability: The compound must pass through the intestinal epithelium to reach systemic circulation. While not explicitly stated for AZD6482, compounds with certain physicochemical properties may have low permeability.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver (by cytochrome P450 enzymes) or the gut wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.[5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.
-
Formulation Issues: A simple suspension in an aqueous vehicle may not be sufficient to enable adequate absorption of a poorly soluble compound. The drug particles may agglomerate, reducing the effective surface area for dissolution.
Q2: What are the initial steps to troubleshoot poor oral bioavailability of (Rac)-AZD6482?
A systematic approach is crucial. We recommend the following workflow to identify and address the root cause of poor bioavailability.
Q3: What formulation strategies can we use to improve the oral bioavailability of (Rac)-AZD6482?
Given the poor aqueous solubility of AZD6482, the primary goal is to enhance its dissolution rate and maintain its concentration in a solubilized state within the GI tract. Several advanced formulation strategies can be employed.[2][6]
-
Lipid-Based Formulations: These are often effective for lipophilic drugs.[7][8] Pre-dissolving the drug in lipids, surfactants, and co-solvents can improve absorption by presenting the drug in a solubilized form and leveraging lipid absorption pathways.[7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous phases (i.e., GI fluids).[9] This increases the surface area for drug release and absorption.
-
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is molecularly dispersed within a polymer matrix.[6][7] This amorphous state has higher kinetic solubility and faster dissolution rates compared to the stable crystalline form. Polymeric excipients also help maintain a supersaturated state in the gut, further driving absorption.[7]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2]
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of (Rac)-AZD6482
Objective: To prepare an ASD of (Rac)-AZD6482 with a hydrophilic polymer to improve its dissolution rate and oral bioavailability.
Materials:
-
(Rac)-AZD6482
-
Polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer (PVP VA 64)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
High-vacuum pump
Methodology:
-
Accurately weigh 100 mg of (Rac)-AZD6482 and 300 mg of PVP VA 64 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C. Continue until a thin, clear film is formed on the flask wall.
-
Further dry the solid dispersion under a high-vacuum pump for at least 24 hours at 40°C to remove any residual solvent.
-
Gently scrape the dried ASD from the flask and grind it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To compare the oral bioavailability of (Rac)-AZD6482 from a simple suspension versus an improved formulation (e.g., the prepared ASD).
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
(Rac)-AZD6482
-
Formulation 1: Simple suspension (e.g., in 0.5% methylcellulose)
-
Formulation 2: ASD formulation (re-suspended in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide mice into two groups (n=4-5 per group).
-
Group 1: Receives Formulation 1.
-
Group 2: Receives Formulation 2.
-
-
Prepare the dosing formulations to deliver a final dose of 10 mg/kg in a volume of 10 mL/kg. Ensure the ASD is fully re-suspended before dosing.
-
Administer the respective formulations to each mouse via oral gavage.
-
Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of (Rac)-AZD6482 in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of (Rac)-AZD6482 in Mice (10 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 150 ± 45 | 2.0 | 750 ± 210 | 100 (Reference) |
| Amorphous Solid Dispersion | 980 ± 180 | 1.0 | 4800 ± 950 | 640 |
Data are presented as mean ± standard deviation.
Signaling Pathway
(Rac)-AZD6482 is an inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). Inhibition of this pathway is crucial for its therapeutic effects, particularly in PTEN-deficient tumors.[10][11][12] The simplified signaling pathway is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 7. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-AZD 6482 interference with assay reagents
This guide is intended for researchers, scientists, and drug development professionals using (Rac)-AZD 6482 in biochemical and cell-based assays. It provides answers to frequently asked questions and detailed troubleshooting for common issues related to assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform.[1][2] It functions as an ATP-competitive inhibitor, blocking the kinase activity of PI3Kβ and subsequently inhibiting downstream signaling pathways, such as the Akt signaling cascade.[2][3] This pathway is crucial for cell growth, survival, proliferation, and motility.[4] Due to its role in these processes, AZD 6482 has been investigated for its anti-proliferative effects in cancer cells, particularly those with PTEN deficiency, and for its antithrombotic activity.[2][5][6]
Q2: What is the selectivity profile of AZD 6482?
AZD 6482 is highly selective for PI3Kβ. However, like many kinase inhibitors, it can show activity against other PI3K isoforms at higher concentrations. It is crucial to consider this profile when designing experiments and interpreting results.
Table 1: this compound Selectivity Profile
| Target | IC50 (nM) | Fold Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | 1x |
| PI3Kδ | 13.6 | ~20x |
| PI3Kγ | 47.8 | ~70x |
| PI3Kα | 136 | ~200x |
| Data compiled from multiple sources.[1][2] IC50 values can vary based on assay conditions. |
Q3: Why are my results from a luminescence-based kinase assay (e.g., Kinase-Glo®) unexpectedly low or showing complete inhibition at all concentrations?
This is a common issue with ATP-competitive inhibitors. Luminescence-based kinase assays like Kinase-Glo®, ADP-Glo®, and others often rely on a luciferase enzyme to generate a light signal, a reaction that itself requires ATP.[7] Since AZD 6482 competes with ATP to bind to PI3Kβ, it can also directly inhibit the luciferase enzyme, leading to a drop in signal that is independent of PI3Kβ inhibition.[8][9][10] This interference can result in a false positive, making the compound appear more potent than it is.
Q4: How can I differentiate between true PI3Kβ inhibition and assay interference?
To confirm that your results are due to specific inhibition of PI3Kβ and not an artifact of the assay technology, you should perform control experiments and, if possible, use an orthogonal assay.[11] A critical control is to run the assay without the kinase enzyme, including all other components (ATP, substrate, and your compound).[11] If the signal is still inhibited by AZD 6482 in the absence of PI3Kβ, it strongly suggests direct interference with the detection reagents (e.g., luciferase).
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound.
Issue 1: Unexpectedly Potent IC50 in a Luminescence-Based Assay
-
Problem: The IC50 value obtained from a luminescence-based kinase assay (e.g., ADP-Glo®) is significantly lower than expected, or you observe a complete loss of signal across all tested concentrations of AZD 6482.
-
Possible Cause: Direct inhibition of the luciferase reporter enzyme by AZD 6482. Many small molecules are known to inhibit luciferases, and since AZD 6482 is an ATP-competitive inhibitor, its potential to interfere with an ATP-dependent luciferase is high.[8][10]
-
Solution:
-
Run a Luciferase Counter-Screen: Perform the assay without the target kinase (PI3Kβ). If AZD 6482 inhibits the signal in this context, it confirms interference.
-
Use an Orthogonal Assay: Validate your findings using a non-luminescence-based method. Suitable alternatives include radiometric assays (like the [γ-32P] ATP filter-binding assay), fluorescence-based methods (like TR-FRET or Fluorescence Polarization), or mobility shift assays.[7][12][13]
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
-
Problem: AZD 6482 shows high potency in a biochemical assay, but this potency is significantly lower in a cell-based assay (e.g., Western blot for p-Akt).
-
Possible Causes:
-
High Intracellular ATP: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher (millimolar range).[11] As an ATP-competitive inhibitor, the efficacy of AZD 6482 will be reduced in the high-ATP environment of the cell.
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower effective intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Off-Target Effects: In a cellular context, the observed phenotype could be the result of the compound acting on multiple targets.[11]
-
-
Solutions:
-
Biochemical Assay at High ATP: Rerun your biochemical assay using a high concentration of ATP (e.g., 1-2 mM) to better mimic physiological conditions.
-
Assess Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that AZD 6482 is binding to PI3Kβ inside the cell.
-
Measure Downstream Signaling: Quantify the phosphorylation of direct downstream targets like Akt via Western blot, ELISA, or In-Cell Westerns to measure pathway inhibition accurately.[5][6]
-
Issue 3: High Variability Between Replicate Wells
-
Problem: You are observing poor reproducibility and high standard deviations between replicate wells treated with AZD 6482.
-
Possible Causes:
-
Compound Solubility: AZD 6482 has limited aqueous solubility and is typically dissolved in DMSO. If the final DMSO concentration is too high or the compound precipitates in the aqueous assay buffer, it can lead to inconsistent results.[11][14]
-
Pipetting Inaccuracy: Small volume errors, especially with serial dilutions, can lead to significant variability.[14]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, including the inhibitor, leading to inconsistent data.[11][14]
-
-
Solutions:
-
Check Solubility: Visually inspect your compound dilutions for any signs of precipitation. Ensure the final DMSO concentration is consistent across all wells and is below a level known to affect enzyme activity (typically ≤1%).[7]
-
Improve Pipetting Technique: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a master mix for reagents where possible.[14]
-
Mitigate Edge Effects: Avoid using the outermost wells of the assay plate for critical measurements. Instead, fill them with buffer or media to create a humidity barrier.[11][14]
-
Experimental Protocols & Visualizations
Protocol 1: Luciferase Inhibition Counter-Screen
This protocol determines if this compound directly inhibits the luciferase enzyme used in many kinase assays.
-
Reagent Preparation: Prepare the kinase assay buffer, ATP, and luciferase detection reagents as you would for your primary kinase assay. Prepare a serial dilution of AZD 6482.
-
Assay Plate Setup:
-
Test Wells: Add assay buffer, ATP (at the same concentration as your kinase assay), and the AZD 6482 serial dilution.
-
Positive Control (No Inhibition): Add assay buffer, ATP, and vehicle (e.g., DMSO).
-
Negative Control (Background): Add assay buffer and vehicle (no ATP).
-
Crucially, do not add the PI3Kβ enzyme to any wells.
-
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Signal Detection: Add the luciferase-based detection reagent to all wells and measure the luminescence signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the positive control (100% signal) and negative control (0% signal). Plot the percent signal versus the AZD 6482 concentration to determine if the compound causes a dose-dependent decrease in the luciferase signal.
Signaling Pathway and Troubleshooting Workflows
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. mdpi.com [mdpi.com]
- 9. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
proper handling and disposal of (Rac)-AZD 6482
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of (Rac)-AZD 6482. It also includes troubleshooting guides and frequently asked questions (FAQs) related to its experimental use.
I. Safety, Handling, and Disposal
This section provides guidance on the safe handling and disposal of this compound based on its Safety Data Sheet (SDS) and general laboratory safety protocols for cytotoxic agents.
Frequently Asked Questions (FAQs): Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: According to its Safety Data Sheet, this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1]
-
Causes eye irritation (Serious eye damage/eye irritation - Category 2B).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: To minimize exposure, it is mandatory to use the following PPE:
-
Hand Protection: Wear protective gloves.[1]
-
Eye/Face Protection: Use safety goggles with side-shields.[1]
-
Skin and Body Protection: Wear an impervious laboratory coat.[1]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or when handling the powder form to avoid dust and aerosol formation.[1]
Q3: How should I store this compound?
A3: this compound should be stored in a well-ventilated place with the container tightly closed.[1] For long-term stability, storage at -20°C is recommended. The product should be stored locked up.[1]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth.[1] Do NOT induce vomiting and call a physician.
In all cases of exposure, seek medical attention.
Q5: What is the correct procedure for cleaning up a spill of this compound?
A5: For spills, ensure you are wearing full PPE. Avoid breathing vapors, mist, dust, or gas.[1] For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[1] For solid spills, prevent dust formation. Collect the spilled material and place it in a suitable, labeled container for disposal.[2] Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
Disposal Guidelines
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous chemical waste.
Q6: How should I dispose of unused this compound?
A6: Unused or expired this compound should be disposed of as hazardous chemical waste.[3] Do not discard it down the drain or in regular trash.[3]
Q7: What is the procedure for disposing of solutions containing this compound?
A7: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled, leak-proof hazardous waste container.[3]
Q8: How do I dispose of contaminated labware (e.g., vials, pipette tips, gloves)?
A8: All labware that has come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3] Sharps should be placed in a designated sharps container for hazardous waste.
Q9: How should I label waste containers for this compound?
A9: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of accumulation should also be included.
II. Experimental Use and Troubleshooting
This section provides information on the experimental application of this compound, including its mechanism of action, quantitative data, and a detailed experimental protocol.
Mechanism of Action
This compound is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). PI3Kβ is a key enzyme in the PI3K/Akt signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, survival, and motility.[4][5] By inhibiting PI3Kβ, AZD 6482 blocks the phosphorylation of Akt, leading to the downstream effects of pathway inhibition.[6]
Data Presentation
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | - |
| PI3Kδ | 13.6 | ~20-fold |
| PI3Kγ | 47.8 | ~70-fold |
| PI3Kα | 136 | ~200-fold |
| PI3K-C2β | ~55 | ~80-fold |
| DNA-PK | ~55 | ~80-fold |
Data compiled from multiple sources.[6][7]
Signaling Pathway Diagram
Detailed Experimental Protocol: In Vitro Cell-Based Assay
Objective: To determine the effect of this compound on Akt phosphorylation in a PTEN-deficient cancer cell line (e.g., PC3).
Materials:
-
This compound
-
PTEN-deficient cancer cell line (e.g., PC3)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture:
-
Culture PC3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). The final DMSO concentration should be consistent across all treatments and not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal.
-
Compare the p-Akt/total Akt ratio across the different treatment groups to determine the effect of this compound.
-
Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of Akt phosphorylation observed | 1. Incorrect concentration of AZD 6482. 2. Inactive compound. 3. Cell line is not sensitive. | 1. Verify calculations and perform a dose-response curve. 2. Check the storage conditions and age of the compound. 3. Ensure the cell line has an active PI3Kβ pathway (e.g., PTEN-deficient). |
| High background on Western blot | 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent. 2. Titrate the primary antibody concentration. 3. Increase the number and duration of washes. |
| Weak or no signal on Western blot | 1. Insufficient protein loaded. 2. Ineffective primary or secondary antibody. 3. Low levels of p-Akt in untreated cells. | 1. Increase the amount of protein loaded per well. 2. Check antibody datasheets for recommended dilutions and positive controls. 3. Stimulate the pathway with a growth factor (e.g., IGF-1) before inhibitor treatment. |
| Inconsistent results between experiments | 1. Variation in cell confluency. 2. Inconsistent incubation times. 3. Variability in reagent preparation. | 1. Seed cells at the same density and treat at a consistent confluency. 2. Use a timer for all incubation steps. 3. Prepare fresh reagents and use consistent protocols. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3Kβ—A Versatile Transducer for GPCR, RTK, and Small GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
interpreting unexpected phenotypes with (Rac)-AZD 6482
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes when using the PI3Kβ inhibitor, AZD6482.
Disclaimer
The compound "(Rac)-AZD 6482" is likely a misnomer for AZD6482, a potent and selective inhibitor of the p110β subunit of phosphoinositide 3-kinase (PI3Kβ). The term "Rac" may stem from unrelated research on Rac1 inhibitors with known off-target effects. This guide focuses on troubleshooting unexpected results with the well-characterized PI3Kβ inhibitor, AZD6482.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD6482?
AZD6482 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) β isoform (PI3Kβ).[1][2][3] It functions by blocking the kinase activity of p110β, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[4][5][6][7]
Q2: What are the expected cellular phenotypes upon treatment with AZD6482?
The expected phenotypes are primarily linked to the inhibition of the PI3Kβ/Akt signaling pathway. These can include:
-
Reduced cell proliferation and growth: Particularly in cells where the PI3Kβ pathway is hyperactivated, such as in certain cancers with PTEN loss.[2][8]
-
Induction of apoptosis: By inhibiting pro-survival signals mediated by Akt.[7]
-
Inhibition of platelet aggregation: PI3Kβ plays a significant role in platelet activation and thrombosis.[1][9]
-
Alterations in glucose metabolism: The PI3K/Akt pathway is involved in insulin (B600854) signaling.[5]
Q3: What is the selectivity profile of AZD6482?
AZD6482 exhibits high selectivity for PI3Kβ over other Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) - Assay 1[2] | IC50 (nM) - Assay 2[1] | Selectivity vs. PI3Kβ (Assay 1) | Selectivity vs. PI3Kβ (Assay 2) |
| p110β | 0.69 | 10 | - | - |
| p110α | 138 | 870 | ~200-fold | 87-fold |
| p110δ | 13.8 | 80 | ~20-fold | 8-fold |
| p110γ | 48.3 | 1090 | ~70-fold | 109-fold |
IC50 values can vary between different assay conditions.
Troubleshooting Unexpected Phenotypes
This section addresses potential discrepancies between expected and observed experimental outcomes.
Issue 1: Weaker than expected inhibition of cell proliferation or downstream signaling (e.g., p-Akt levels).
| Possible Cause | Troubleshooting Step |
| Cell line insensitivity | The PI3Kβ pathway may not be the primary driver of proliferation in your cell model. Cells with wild-type PTEN may be less sensitive to PI3Kβ inhibition.[2] Suggestion: Profile the PTEN status of your cells. Consider using a positive control cell line known to be sensitive to PI3Kβ inhibition (e.g., PTEN-null cancer cell lines).[2] |
| Redundant signaling pathways | Other PI3K isoforms (α, δ, γ) or parallel signaling pathways (e.g., MAPK/ERK) may compensate for PI3Kβ inhibition. Suggestion: Perform a phosphoproteomics screen to identify activated pathways. Consider co-treatment with inhibitors of other PI3K isoforms or relevant pathways. |
| Drug stability or activity issues | Improper storage or handling of the compound may lead to degradation. Suggestion: Verify the integrity of your AZD6482 stock. Use a fresh dilution for each experiment. Confirm the in vitro activity of your compound batch using a cell-free PI3Kβ kinase assay. |
| Experimental conditions | Insufficient incubation time or drug concentration. Suggestion: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and assay. |
Issue 2: Unexpected cell toxicity or off-target effects observed at high concentrations.
| Possible Cause | Troubleshooting Step |
| Inhibition of other kinases | Although highly selective, at higher concentrations AZD6482 may inhibit other kinases, including other PI3K isoforms or DNA-PK.[2][9] Suggestion: Lower the concentration of AZD6482 to within its selective range (refer to IC50 table). If high concentrations are necessary, use a secondary, structurally different PI3Kβ inhibitor to confirm that the phenotype is on-target. |
| General cellular stress | High concentrations of any small molecule inhibitor can induce cellular stress responses independent of the primary target. Suggestion: Include a negative control compound with a similar chemical scaffold but no activity against PI3Kβ. Monitor general cell health markers. |
| Misinterpretation of "Rac" involvement | The term "(Rac)" in the initial query might suggest a hypothesis of Rac GTPase involvement. While some non-specific Rac1 inhibitors have off-target effects[10][11], there is no direct evidence linking AZD6482 to Rac1 inhibition. Suggestion: To test for Rac1-specific effects, use a well-validated Rac1 inhibitor at a low, specific concentration or employ genetic approaches like siRNA-mediated knockdown of Rac1. |
Issue 3: Discrepancy between in vitro kinase assay results and cellular assay results.
| Possible Cause | Troubleshooting Step |
| Cellular uptake and metabolism | The compound may have poor cell permeability or be rapidly metabolized or effluxed from the cell. Suggestion: Use techniques like LC-MS/MS to measure the intracellular concentration of AZD6482. |
| Scaffold effects in cellular context | The chemical structure of the inhibitor might have effects within the cell that are independent of its kinase inhibition activity. Suggestion: Use a structurally dissimilar PI3Kβ inhibitor to validate the observed cellular phenotype. |
| Complexity of cellular signaling | In a cellular environment, feedback loops and pathway crosstalk can modulate the response to pathway inhibition.[4][7] Suggestion: Analyze multiple downstream effectors of the PI3K pathway at different time points to understand the dynamic cellular response. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/Akt signaling pathway and the inhibitory action of AZD6482.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Key Experimental Protocols
1. In Vitro PI3Kβ Kinase Activity Assay (Luminescence-based)
This assay measures the amount of ADP produced, which correlates with kinase activity.
-
Principle: The PI3K enzyme phosphorylates PIP2 to PIP3, converting ATP to ADP. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is quantified using a luciferase/luciferin reaction.[12]
-
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of AZD6482 in kinase assay buffer. Reconstitute recombinant human PI3Kβ enzyme and prepare a mixture of ATP and PIP2 substrate.
-
Kinase Reaction:
-
Add 5 µL of diluted AZD6482 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted PI3Kβ enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/PIP2 mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Western Blot for Phospho-Akt (Ser473) in Cells
This protocol assesses the inhibitory effect of AZD6482 on the PI3K pathway in a cellular context.
-
Principle: Activated PI3K leads to the phosphorylation of Akt at Serine 473. Inhibition of PI3Kβ by AZD6482 should decrease the levels of phospho-Akt (Ser473).
-
Protocol Outline:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with various concentrations of AZD6482 or DMSO for 2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1 or FGF) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensity and normalize the phospho-Akt signal to total Akt and the loading control.
-
3. Cell Proliferation Assay (ATP-based)
This protocol measures the anti-proliferative effect of AZD6482.
-
Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active cells.
-
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of AZD6482 or DMSO.
-
-
Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal from the ATP present.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
(Rac)-AZD 6482 stability in frozen aliquots
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (Rac)-AZD6482 in frozen aliquots, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (Rac)-AZD6482?
A1: (Rac)-AZD6482 should be stored under specific conditions to ensure its stability and efficacy in experiments. As a lyophilized powder, it is stable for extended periods when stored at -20°C and kept desiccated.[1][2] Once reconstituted in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C for long-term stability (up to a year) or at -20°C for shorter-term storage (up to one month).[1][3] It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1][3]
| Storage Format | Temperature | Duration of Stability |
| Lyophilized Powder | -20°C (desiccated) | ≥ 4 years[4] |
| In Solvent | -80°C | Up to 1 year[3] |
| In Solvent | -20°C | Up to 1 month[1][3] |
Q2: Which solvents are suitable for reconstituting (Rac)-AZD6482?
A2: (Rac)-AZD6482 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with solubilities reaching up to 100 mM. It is also soluble in ethanol.[1] The choice of solvent may depend on the specific requirements of your experiment and the desired stock concentration.
| Solvent | Reported Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 22.03 mM[1] |
| Water | Insoluble[1] |
Q3: How does (Rac)-AZD6482 exert its biological effect?
A3: (Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[4] The PI3K family of enzymes is involved in crucial cellular functions, including cell growth, proliferation, survival, and motility.[5] Specifically, Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the kinase Akt.[7] By inhibiting PI3Kβ, AZD6482 blocks this signaling cascade, which can be particularly effective in cancers with PTEN deficiency or PI3Kβ activation.[4][8]
References
- 1. adooq.com [adooq.com]
- 2. AZD-6482 - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 6. PI3Kβ—A Versatile Transducer for GPCR, RTK, and Small GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-AZD6482 and Other p110β Inhibitors for Researchers
An objective analysis of (Rac)-AZD6482 versus other prominent phosphoinositide 3-kinase (PI3K) p110β inhibitors, including TGX-221 and GSK2636771, with supporting experimental data and detailed protocols for drug development professionals and researchers.
The p110β catalytic subunit of phosphoinositide 3-kinase (PI3K) has emerged as a critical therapeutic target, particularly in cancers characterized by the loss of the tumor suppressor PTEN. This guide provides a comparative overview of (Rac)-AZD6482, a potent p110β inhibitor, against other well-characterized inhibitors of this isoform, with a focus on TGX-221 and GSK2636771. The comparison encompasses biochemical potency, isoform selectivity, and cellular activity, supported by experimental data and detailed methodologies.
Biochemical Potency and Selectivity
(Rac)-AZD6482, also known as KIN-193, demonstrates high potency and selectivity for the p110β isoform. Its inhibitory profile is comparable to that of TGX-221, another widely used p110β inhibitor. GSK2636771 is also a highly selective and potent inhibitor of p110β. The table below summarizes the in vitro kinase inhibitory activities (IC50 values) of these compounds against the Class I PI3K isoforms.
| Inhibitor | p110β IC50 (nM) | p110α IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Selectivity for p110β over p110α | Selectivity for p110β over p110δ | Selectivity for p110β over p110γ |
| (Rac)-AZD6482 (KIN-193) | 0.69[1] | 870[2] | 80[2] | 1090[2] | ~1260-fold | ~116-fold | ~1580-fold |
| TGX-221 | 5[3] | 5000 | 100 | 3500 | ~1000-fold[3] | ~20-fold | ~700-fold |
| GSK2636771 | 5.2[4] | >4680 | 52 | >4680 | >900-fold[4] | ~10-fold[4] | >900-fold[4] |
Cellular Activity in PTEN-Deficient Cancer Models
A key rationale for targeting p110β is its critical role in tumors with loss of the PTEN tumor suppressor. The efficacy of p110β inhibitors is often evaluated in cancer cell lines with deficient PTEN function.
(Rac)-AZD6482 has been shown to be particularly effective in blocking AKT signaling and tumor growth in cancer models dependent on p110β activation or PTEN loss[5]. Studies have demonstrated that cell lines with PTEN mutations show increased sensitivity to (Rac)-AZD6482[1]. For instance, in PTEN-deficient prostate and breast cancer cell lines, (Rac)-AZD6482 leads to a significant decrease in AKT phosphorylation[4].
TGX-221 has also been extensively studied in the context of PTEN deficiency. It has been shown to inhibit the proliferation and induce apoptosis in human glioblastoma cells, which often exhibit PTEN loss[6]. The cytotoxic effects of TGX-221 are particularly pronounced in PTEN-deficient cell lines like the LNCaP prostate cancer cell line[7].
GSK2636771 demonstrates significant growth inhibition in PTEN-deficient cancer cells[8]. Similar to (Rac)-AZD6482, it effectively reduces AKT phosphorylation in PTEN-null prostate and breast cancer cell lines[4][9].
In Vivo Efficacy
In preclinical animal models, p110β inhibitors have shown promise in curbing tumor growth, especially in PTEN-deficient xenografts.
(Rac)-AZD6482 has been evaluated in a murine model of Pten-null invasive castration-resistant prostate cancer (CRPC). In this model, (Rac)-AZD6482 treatment significantly slowed the initiation and progression of CRPC[10].
TGX-221 has been used in animal models to demonstrate its anti-thrombotic effects[3]. In oncology, it has been shown to significantly decrease xenograft tumor growth of glioblastoma cells in nude mice[6].
GSK2636771 has undergone a first-in-human clinical trial in patients with advanced solid tumors, demonstrating a manageable safety profile and target inhibition. A radiological partial response was observed in a patient with castration-resistant prostate cancer and PIK3CB amplification[11].
Signaling Pathways and Experimental Workflows
To aid researchers in understanding the mechanism of action and experimental design, the following diagrams illustrate the PI3K/PTEN signaling pathway and typical workflows for key assays.
Experimental Protocols
In Vitro PI3K Enzyme Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays used to determine the IC50 values of kinase inhibitors.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[12].
- Enzyme Solution: Dilute recombinant human p110β/p85α enzyme to the desired concentration in kinase buffer.
- Substrate Solution: Prepare a working solution of PIP2 (phosphatidylinositol 4,5-bisphosphate) in the kinase buffer.
- ATP Solution: Prepare a working solution of ATP in the kinase buffer.
- Inhibitor Dilutions: Perform serial dilutions of (Rac)-AZD6482, TGX-221, or other test compounds in the kinase buffer.
2. Assay Procedure:
- Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
- Add the diluted p110β enzyme solution to each well and incubate at room temperature for 15-30 minutes.
- Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature[13][14].
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature[14].
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (CCK-8 Assay)
This protocol outlines a common method for assessing the effect of inhibitors on cancer cell proliferation.
1. Cell Seeding:
- Harvest and count PTEN-deficient cancer cells (e.g., PC-3, U87MG).
- Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium[15].
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[15].
2. Inhibitor Treatment:
- Prepare serial dilutions of the p110β inhibitors in complete growth medium.
- Add 10 µL of the diluted inhibitors or vehicle control to the respective wells[15].
- Incubate the plate for an appropriate duration (e.g., 48 or 72 hours)[15].
3. Cell Viability Measurement:
- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well[15][16].
- Incubate the plate for 1-4 hours at 37°C[15][16].
- Measure the absorbance at 450 nm using a microplate reader[15][16].
4. Data Analysis:
- Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
- Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of AKT Phosphorylation
This protocol is a standard method to assess the inhibition of the PI3K signaling pathway.
1. Cell Treatment and Lysis:
- Seed cells and grow them to 70-80% confluency.
- Treat the cells with various concentrations of the p110β inhibitor for a specified time (e.g., 2-4 hours).
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Normalize the protein amounts and prepare samples with Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-AKT (e.g., Ser473 or Thr308) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control like β-actin.
4. Signal Detection and Analysis:
- Apply an ECL substrate to the membrane and capture the chemiluminescent signal.
- Quantify the band intensities using densitometry software and normalize the phospho-AKT signal to the total AKT signal.
Conclusion
(Rac)-AZD6482, TGX-221, and GSK2636771 are all potent and highly selective inhibitors of the p110β isoform of PI3K. The choice of inhibitor for a particular research application may depend on factors such as the specific experimental context, desired in vivo properties, and commercial availability. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the role of p110β and evaluating the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GSK2636771 | PI3Kβ inhibitor | Probechem Biochemicals [probechem.com]
- 10. Blocking PI3K p110β Attenuates Development of PTEN-Deficient Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. promega.com [promega.com]
- 15. apexbt.com [apexbt.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
A Comparative Guide: (Rac)-AZD6482 vs. Pan-PI3K Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology and other therapeutic areas. While pan-PI3K inhibitors target all Class I isoforms (α, β, γ, and δ), isoform-selective inhibitors offer the potential for a more targeted approach with a differentiated safety and efficacy profile. This guide provides an objective comparison of the PI3Kβ-selective inhibitor (Rac)-AZD6482 against prominent pan-PI3K inhibitors, supported by experimental data to inform preclinical research and development.
Mechanism of Action: A Tale of Selectivity
(Rac)-AZD6482 is a potent and selective inhibitor of the PI3Kβ isoform.[1] In contrast, pan-PI3K inhibitors, such as Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib (B1663552), are designed to inhibit all four Class I PI3K isoforms.[2][3][4] This fundamental difference in their mechanism of action dictates their potential therapeutic applications and off-target effects. The selective inhibition of PI3Kβ by (Rac)-AZD6482 is being explored for its role in thrombosis and in cancers with specific genetic alterations, such as PTEN deficiency.[5] Pan-PI3K inhibitors, with their broad activity, are investigated across a wider range of cancers where the PI3K pathway is dysregulated.[6][7][8]
Quantitative Data Presentation
The following tables summarize the in vitro potency of (Rac)-AZD6482 and a selection of pan-PI3K inhibitors against the Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their activity and selectivity.
Table 1: In Vitro IC50 Values of (Rac)-AZD6482 and Pan-PI3K Inhibitors against Class I PI3K Isoforms (in nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| (Rac)-AZD6482 | 136 | 0.69 | 47.8 | 13.6 |
| Buparlisib (BKM120) | 52[2] | 166[2] | 262[2] | 116[2] |
| Pictilisib (GDC-0941) | 3[9][10] | 33[9][10] | 75[9][10] | 3[9][10] |
| Copanlisib | 0.5[4][11] | 3.7[4][11] | 6.4[4][11] | 0.7[4][11] |
Note: IC50 values are compiled from various sources and assay conditions may differ.
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To visually represent the points of intervention for these inhibitors, the following diagrams have been generated using the DOT language.
Caption: PI3K signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.
In Vitro PI3K Enzyme Inhibition Assay (AlphaScreen-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, γ, δ), ATP, PIP2 substrate, test compounds ((Rac)-AZD6482, pan-PI3K inhibitors), AlphaScreen beads, GST-tagged pleckstrin homology (PH) domain, biotinylated PIP3, and assay buffer (e.g., 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl2).[1]
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to 384-well plates.
-
The respective PI3K enzyme is added to the wells containing the test compound and pre-incubated for 20 minutes.
-
The kinase reaction is initiated by the addition of a substrate solution containing PIP2 and ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 20 minutes) and then stopped by the addition of a stop solution containing EDTA and biotinylated PIP3.
-
A detection solution containing the GST-tagged PH domain and AlphaScreen beads is added.
-
Plates are incubated in the dark for a minimum of 5 hours before reading on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The AlphaScreen signal is inversely proportional to the amount of PIP3 produced. IC50 values are calculated from the dose-response curves.[1]
Cellular Phospho-Akt (p-Akt) Western Blotting
This method assesses the ability of an inhibitor to block PI3K signaling downstream in a cellular context.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., PTEN-deficient lines like PC3 or HCC70) and allow them to adhere overnight.
-
Treat cells with various concentrations of the PI3K inhibitors or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
-
-
Data Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, indicating the level of pathway inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment.
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (the specific PI3K isoform) in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift in its melting curve to higher temperatures. This shift confirms target engagement.[14][15]
Conclusion
The choice between a PI3Kβ-selective inhibitor like (Rac)-AZD6482 and a pan-PI3K inhibitor depends on the specific research question and the biological context. (Rac)-AZD6482 offers a tool to investigate the specific roles of the PI3Kβ isoform, potentially with a more favorable therapeutic window in certain contexts. Pan-PI3K inhibitors provide a broader inhibition of the PI3K pathway, which may be advantageous in cancers with redundant signaling or where multiple isoforms contribute to the disease phenotype. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their investigation of PI3K pathway inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-AZD6482: A Comparative Analysis of its Selectivity Profile Against PI3K Isoforms
(Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β isoform, a key enzyme in the PI3K/AKT signaling pathway often implicated in cancer cell growth, proliferation, and survival. This guide provides a comprehensive comparison of the selectivity profile of (Rac)-AZD6482 against other Class I PI3K isoforms, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Selectivity Profile
The inhibitory activity of (Rac)-AZD6482 against the four Class I PI3K isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| PI3K Isoform | (Rac)-AZD6482 IC50 (nM) | Selectivity vs. PI3Kβ (Fold-Difference) |
| PI3Kβ | 10 | - |
| PI3Kδ | 80 | 8-fold |
| PI3Kα | 870 | 87-fold |
| PI3Kγ | 1090 | 109-fold |
Note: IC50 values can vary depending on the specific assay conditions. An alternative source reported IC50 values of 80 nM for PI3Kα, 420 nM for PI3Kγ, and 870 nM for PI3Kδ.[1]
The data clearly demonstrates that (Rac)-AZD6482 is most potent against PI3Kβ, with significantly higher concentrations required to inhibit the other Class I isoforms. This highlights the compound's notable selectivity for the β isoform.
PI3K Signaling Pathway and AZD6482's Point of Intervention
The PI3K signaling pathway is a critical cascade involved in regulating numerous cellular processes. The following diagram illustrates the pathway and the specific point of inhibition by AZD6482.
Experimental Protocols
The selectivity of (Rac)-AZD6482 is determined through rigorous in vitro kinase assays. A commonly employed method is the AlphaScreen™-based assay, which quantifies the enzymatic activity of PI3K isoforms.
In Vitro PI3K Enzyme Inhibition Assay (AlphaScreen™)
Principle: This assay measures the amount of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) produced by the kinase reaction. The assay relies on a competition between the biotinylated PIP3 tracer and the PIP3 generated by the enzyme for binding to a GST-tagged PH domain, which is captured by acceptor beads.
Experimental Workflow:
Detailed Methodology:
-
Compound Preparation: A serial dilution of (Rac)-AZD6482 is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Enzyme and Inhibitor Pre-incubation: The recombinant human PI3K isoform (α, β, δ, or γ) is pre-incubated with the various concentrations of (Rac)-AZD6482 for a defined period (e.g., 15-20 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2) and adenosine (B11128) triphosphate (ATP).
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 20-60 minutes) at room temperature.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a solution containing ethylenediaminetetraacetic acid (EDTA).
-
Detection: A detection mixture containing a biotinylated PIP3 tracer, a Glutathione S-transferase (GST)-tagged pleckstrin homology (PH) domain, and AlphaScreen™ donor and acceptor beads is added.
-
Signal Measurement: After an incubation period in the dark, the plate is read on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced in the enzymatic reaction.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
This comprehensive approach, combining quantitative biochemical assays with detailed protocols, provides a robust framework for evaluating the selectivity profile of PI3K inhibitors like (Rac)-AZD6482. The high selectivity for the β isoform suggests its potential as a targeted therapeutic agent in contexts where PI3Kβ signaling is a key driver of disease.
References
(Rac)-AZD6482 Efficacy in PTEN-Null Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (Rac)-AZD6482 in multiple PTEN-null cell lines. The objective is to present a clear overview of its performance against other PI3Kβ inhibitors, supported by experimental data. This document details the methodologies of key experiments and visualizes complex biological pathways and workflows to facilitate understanding.
Introduction to (Rac)-AZD6482 in PTEN-Null Cancers
The tumor suppressor gene PTEN is frequently lost in a variety of human cancers, leading to the hyperactivation of the PI3K/AKT signaling pathway, a critical driver of tumor cell growth, proliferation, and survival. This dependency on the PI3K pathway, particularly the PI3Kβ isoform, makes it an attractive target for therapeutic intervention. (Rac)-AZD6482 is a selective inhibitor of PI3Kβ, and its efficacy in PTEN-deficient tumors is of significant interest to the research community.
Comparative Efficacy of PI3Kβ Inhibitors
The following tables summarize the in vitro efficacy of (Rac)-AZD6482 and a comparable PI3Kβ inhibitor, AZD8186, in various PTEN-null cancer cell lines.
Table 1: Anti-proliferative Activity of PI3Kβ Inhibitors in PTEN-Null Cell Lines
| Compound | Cell Line | Cancer Type | PTEN Status | GI50 / IC50 (µM) | Citation |
| (Rac)-AZD6482 | U87MG | Glioblastoma | Null | Dose-dependent cytotoxicity observed | [1] |
| (Rac)-AZD6482 | U118MG | Glioblastoma | Null | Dose-dependent cytotoxicity observed | [1] |
| AZD8186 | MDA-MB-468 | Breast | Null | < 1 | [2] |
| AZD8186 | LNCaP | Prostate | Null | < 1 | [2] |
| AZD8186 | PC3 | Prostate | Null | < 1 | [2] |
| AZD8186 | HCC70 | Breast | Null | < 1 | [2] |
Note: Specific IC50 values for (Rac)-AZD6482 in a broad range of PTEN-null cell lines were not available in the reviewed literature. The data for AZD8186, a structurally similar and potent PI3Kβ inhibitor, is provided for comparison.
Table 2: Induction of Apoptosis by (Rac)-AZD6482 in PTEN-Null Glioblastoma Cells
| Cell Line | Treatment | Apoptotic Cells (%) | Citation |
| U87MG | (Rac)-AZD6482 (Dose-dependent) | Up to 13.5% | [3] |
| U118MG | (Rac)-AZD6482 (Dose-dependent) | Up to 11.3% | [3] |
Signaling Pathway Analysis
(Rac)-AZD6482 exerts its anti-tumor effects by inhibiting the PI3K/AKT signaling pathway. In PTEN-null cells, the loss of PTEN's phosphatase activity leads to the accumulation of PIP3, which in turn activates AKT. By inhibiting PI3Kβ, (Rac)-AZD6482 prevents the phosphorylation and activation of AKT and its downstream effectors.
Caption: PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD6482.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from the methodology used to assess the dose-dependent cytotoxicity of (Rac)-AZD6482 in glioblastoma cell lines[1].
Materials:
-
PTEN-null cancer cell lines (e.g., U87MG, U118MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
(Rac)-AZD6482
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of (Rac)-AZD6482 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Western Blot Analysis
This protocol is a general guideline for assessing the phosphorylation status of AKT and its downstream targets, as demonstrated in studies with PI3Kβ inhibitors[1].
Materials:
-
PTEN-null cancer cell lines
-
(Rac)-AZD6482
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with (Rac)-AZD6482 at various concentrations for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
(Rac)-AZD6482 demonstrates significant anti-proliferative and pro-apoptotic activity in PTEN-null cancer cells, primarily through the targeted inhibition of the PI3Kβ/AKT signaling pathway. The available data, particularly from glioblastoma cell lines, validates its efficacy in this specific genetic context. For a broader comparison, the closely related PI3Kβ inhibitor, AZD8186, shows potent low micromolar to nanomolar efficacy across a range of PTEN-deficient breast and prostate cancer cell lines. These findings support the continued investigation of selective PI3Kβ inhibitors like (Rac)-AZD6482 as a therapeutic strategy for PTEN-null tumors. Further studies are warranted to establish a more comprehensive profile of (Rac)-AZD6482's efficacy across a wider panel of PTEN-deficient cancer models.
References
- 1. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (Rac)-AZD6482 Efficacy with siRNA-Mediated Gene Silencing: A Comparative Guide
This guide provides a comprehensive comparison of two methodologies for validating the on-target effects of the PI3Kβ inhibitor, (Rac)-AZD6482: pharmacological inhibition and siRNA-mediated gene knockdown. The objective is to offer researchers, scientists, and drug development professionals a framework for cross-validating the specificity of (Rac)-AZD6482 by comparing its effects with those of a specific PIK3CB siRNA.
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2][3] Hyperactivation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] To ensure that the observed cellular effects of a small molecule inhibitor like AZD6482 are due to its intended target, it is crucial to cross-validate the results with a genetic approach, such as small interfering RNA (siRNA).[5] siRNA technology allows for the specific knockdown of the target protein, in this case, PI3Kβ (encoded by the PIK3CB gene), providing a benchmark for the inhibitor's specificity.[3][6]
Signaling Pathway and Experimental Rationale
The PI3Kβ pathway is activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PI3Kβ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a variety of substrates, leading to diverse cellular responses. Both (Rac)-AZD6482 and PIK3CB siRNA are expected to inhibit this pathway, leading to a reduction in phosphorylated Akt (p-Akt) and downstream effects on cell proliferation and survival.
The following sections detail the experimental workflow, comparative data, and protocols for a typical cross-validation study in a relevant cancer cell line, such as human glioblastoma cells, where AZD6482 has shown anti-tumor effects.[4]
Experimental Workflow for Cross-Validation
A logical workflow is essential for a direct comparison between the pharmacological and genetic inhibition of PI3Kβ. This involves parallel experiments where cells are treated with (Rac)-AZD6482 or transfected with PIK3CB siRNA, followed by downstream assays to measure pathway inhibition and cellular phenotypes.
Comparative Data Summary
The following table summarizes representative quantitative data from key experiments comparing the effects of (Rac)-AZD6482 and PIK3CB siRNA in a human glioblastoma cell line.
| Parameter | Vehicle Control (DMSO) | (Rac)-AZD6482 (100 nM) | Non-Targeting siRNA | PIK3CB siRNA (100 nM) |
| PI3Kβ Protein Expression (%) | 100 ± 5 | 98 ± 6 | 100 ± 4 | 22 ± 5 |
| p-Akt (Ser473) Levels (%) | 100 ± 8 | 35 ± 7 | 99 ± 9 | 41 ± 6 |
| Cell Viability (%) | 100 ± 3 | 62 ± 4 | 100 ± 5 | 68 ± 6 |
| Apoptosis Rate (%) | 5 ± 1 | 28 ± 3 | 6 ± 2 | 25 ± 4 |
Table 1: Comparison of the effects of (Rac)-AZD6482 and PIK3CB siRNA on PI3Kβ expression, Akt phosphorylation, cell viability, and apoptosis. Data are presented as mean ± standard deviation relative to the respective controls.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: Human glioblastoma cells (e.g., U87-MG).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allowed to adhere for 24 hours before treatment or transfection.
Small Molecule Inhibitor Treatment
-
Reagent: (Rac)-AZD6482 is dissolved in DMSO to create a stock solution.
-
Protocol:
-
Prepare serial dilutions of (Rac)-AZD6482 in culture media from the stock solution. The final DMSO concentration should be kept below 0.1% in all wells.
-
Replace the existing media with media containing the desired concentrations of (Rac)-AZD6482 or a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours for pathway inhibition analysis, 72 hours for viability assays).
-
siRNA Transfection
-
Reagents: PIK3CB siRNA, non-targeting control siRNA, and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Protocol:
-
Dilute siRNA and the transfection reagent separately in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays to allow for sufficient protein knockdown.[3]
-
Western Blotting
-
Protocol:
-
Lyse treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PI3Kβ, total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT Assay)
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Protocol:
-
Following treatment with (Rac)-AZD6482 or transfection with siRNA, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle or non-targeting siRNA control.
-
Apoptosis Assay (Annexin V Staining)
-
Reagents: Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Protocol:
-
Harvest cells after treatment or transfection.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Conclusion
The parallel use of (Rac)-AZD6482 and PIK3CB siRNA provides a robust method for validating the on-target activity of this PI3Kβ inhibitor. A strong correlation between the phenotypic and pathway-specific effects of both interventions, as illustrated in the comparative data, would provide high confidence that the biological activity of (Rac)-AZD6482 is mediated through the specific inhibition of PI3Kβ. This cross-validation approach is a critical step in the preclinical characterization of targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. SignalSilence® PI3 Kinase p110β siRNA I | Cell Signaling Technology [cellsignal.com]
- 4. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Functional studies of the PI(3)-kinase signalling pathway employing synthetic and expressed siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: (Rac)-AZD6482 vs. Isoform-Specific PI3K Inhibitors
A Guide for Researchers and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases, is a common feature in many human cancers.[2][3] This has made the PI3K pathway a prime target for therapeutic intervention.
This guide provides an objective comparison between (Rac)-AZD6482, a PI3Kβ-selective inhibitor, and other prominent isoform-specific PI3K inhibitors. We will delve into their mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize them, supported by quantitative data.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by various extracellular signals. Class I PI3Ks are heterodimeric enzymes that, upon activation, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[3] This proximity allows for the full activation of AKT through phosphorylation by PDK1 and mTORC2.[3][6] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth and survival while inhibiting apoptosis.[1] The tumor suppressor PTEN acts as a crucial negative regulator by dephosphorylating PIP3 back to PIP2.[3][7]
Comparative Analysis of PI3K Inhibitors
The four Class I PI3K isoforms (α, β, γ, δ) have distinct tissue distributions and non-redundant physiological roles, which has driven the development of isoform-selective inhibitors to maximize efficacy and minimize off-target toxicities.[8][9]
-
(Rac)-AZD6482 : This compound is a potent inhibitor of PI3Kβ with an IC50 of 10 nM.[10] It demonstrates significant selectivity over other isoforms, particularly PI3Kα and PI3Kγ.[10][11] PI3Kβ is ubiquitously expressed and plays a key role in signaling downstream of both receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[11] Notably, PI3Kβ signaling is critical in cancers that have lost the tumor suppressor PTEN, making PTEN-deficient tumors a primary target for PI3Kβ inhibitors like AZD6482.[11] Preclinical studies have shown that AZD6482 can inhibit proliferation and induce apoptosis in human glioblastoma cells.[12] It has also been investigated as an antiplatelet agent due to the important role of PI3Kβ in platelet activation and thrombosis.[10][13]
-
Alpelisib (BYL719) : This is a PI3Kα-selective inhibitor.[8] The α-isoform is also ubiquitously expressed, but its gene, PIK3CA, is one of the most frequently mutated oncogenes in human cancers, especially breast cancer.[8] These activating mutations make tumors particularly dependent on PI3Kα signaling. Alpelisib is approved in combination with fulvestrant (B1683766) for patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[14][15] However, its use can be associated with significant toxicities like hyperglycemia, as PI3Kα is also a key mediator of insulin (B600854) signaling.[15][16]
-
Idelalisib (CAL-101) : Idelalisib is the first-in-class PI3Kδ-selective inhibitor.[11][17] The δ-isoform is predominantly expressed in hematopoietic cells and is crucial for the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies.[18][19] This selective expression profile makes PI3Kδ an attractive target for hematologic cancers. Idelalisib is approved for treating relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[17][20]
-
Duvelisib (B560053) (IPI-145) : Duvelisib is a dual inhibitor of the PI3Kδ and PI3Kγ isoforms.[21] The γ-isoform is also primarily expressed in hematopoietic cells and mediates signaling from GPCRs, playing a role in inflammation and immune cell trafficking.[11] By inhibiting both δ and γ isoforms, duvelisib can more broadly suppress signaling that supports malignant B-cell survival and proliferation.[21] It is approved for the treatment of relapsed or refractory CLL/SLL and FL.[21][22]
Quantitative Data Presentation
Table 1: In Vitro Isoform Selectivity Profile (IC50, nM)
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Primary Target(s) |
| (Rac)-AZD6482 | 870[11] | 10[10][11] | 80[10][11] | 1090[11] | PI3Kβ |
| Alpelisib | 5 | 1156 | 290 | 250 | PI3Kα |
| Idelalisib | 820[11] | 565[11] | 2.5[11] | 89[11] | PI3Kδ |
| Duvelisib | 38 | 91 | 2.5 | 23 | PI3Kδ / PI3Kγ |
Note: IC50 values can vary depending on assay conditions. The data presented are for comparative purposes.
Table 2: Cellular Activity and Therapeutic Indications
| Inhibitor | Primary Cellular Effects | Target Patient Population | Therapeutic Area |
| (Rac)-AZD6482 | Anti-proliferative, Pro-apoptotic, Anti-platelet aggregation[12][13] | PTEN-deficient tumors, Thrombotic disorders[10][11] | Oncology (Glioblastoma), Thrombosis[12] |
| Alpelisib | Anti-proliferative | PIK3CA-mutated tumors[8] | Oncology (Breast Cancer)[15] |
| Idelalisib | Pro-apoptotic, Inhibition of B-cell proliferation & survival[18][19] | B-cell malignancies (CLL, FL, SLL)[17] | Hematologic Oncology[17] |
| Duvelisib | Pro-apoptotic, Inhibition of B-cell proliferation & survival[21] | B-cell malignancies (CLL, FL, SLL)[21] | Hematologic Oncology[21] |
Experimental Protocols
Characterizing the potency and cellular effects of PI3K inhibitors requires robust and standardized assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Luminescence-Based)
This biochemical assay determines the in vitro inhibitory activity of a compound against specific PI3K isoforms by measuring the amount of ADP produced during the kinase reaction.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against recombinant PI3K isoforms.
-
Principle : The PI3K enzyme phosphorylates its substrate (PIP2) using ATP, producing PIP3 and ADP. A detection reagent is used to convert the generated ADP into ATP, which then drives a luciferase-catalyzed reaction that produces a luminescent signal proportional to the ADP concentration.
-
Methodology :
-
Reagent Preparation : Prepare a 10 mM stock solution of the test inhibitor (e.g., AZD6482) in DMSO. Perform a serial dilution in a suitable kinase assay buffer. Reconstitute recombinant human PI3K enzymes (p110α, β, δ, γ) and the lipid substrate PIP2.
-
Assay Procedure :
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[4]
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate.[4]
-
Incubate the reaction at 30°C for 60 minutes.[4]
-
Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes.[4]
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[4]
-
-
Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Cellular Western Blot Assay for Pathway Inhibition
This cell-based assay measures the effect of an inhibitor on the PI3K pathway by assessing the phosphorylation status of key downstream effectors like AKT.
-
Objective : To confirm that the inhibitor engages its target in a cellular context and blocks downstream signaling.
-
Methodology :
-
Cell Culture and Treatment : Seed cancer cells (e.g., a PTEN-null glioblastoma line for AZD6482) in 6-well plates and allow them to adhere overnight.[23] Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.[4]
-
Inhibitor Treatment : Pre-treat the cells with various concentrations of the inhibitor or DMSO for 2 hours.[23]
-
Pathway Stimulation : Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.[4]
-
Protein Extraction : Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification and Sample Preparation : Determine protein concentration using a BCA assay. Normalize samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[23]
-
SDS-PAGE and Western Blotting : Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24]
-
Antibody Incubation : Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[23]
-
Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[23] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Data Analysis : Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of pathway inhibition.[4]
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. youtube.com [youtube.com]
- 17. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hematologyandoncology.net [hematologyandoncology.net]
- 23. benchchem.com [benchchem.com]
- 24. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-AZD6482 and AZD8186: Two PI3Kβ-Targeting Inhibitors
In the landscape of targeted cancer therapy, the phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical area of investigation due to its frequent dysregulation in various malignancies. Specifically, the PI3Kβ isoform has emerged as a key therapeutic target, particularly in tumors characterized by the loss of the tumor suppressor PTEN. This guide provides a detailed comparative analysis of two prominent PI3Kβ inhibitors, (Rac)-AZD6482 and AZD8186, summarizing their mechanisms of action, selectivity, and preclinical and clinical findings to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Mechanism of Action and Target Selectivity
Both (Rac)-AZD6482 and AZD8186 are potent inhibitors of the PI3Kβ isoform. Their primary mechanism involves blocking the catalytic activity of PI3Kβ, thereby inhibiting the downstream signaling cascade that promotes cell growth, proliferation, and survival.[1][2] Loss of PTEN function, a common event in many cancers, leads to hyperactivation of the PI3K/AKT pathway, with a particular dependence on the PI3Kβ isoform.[3][4][5]
AZD8186 is characterized as a potent and selective inhibitor of PI3Kβ with additional activity against the PI3Kδ isoform.[3][6][7] In contrast, (Rac)-AZD6482 is also a potent PI3Kβ inhibitor, with selectivity against other Class I PI3K isoforms.[1][8] The table below summarizes the in vitro potency of these inhibitors against the different PI3K isoforms.
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| AZD8186 | PI3Kβ | 4[5][6][7][9][10] | Potent inhibitor of PI3Kβ and PI3Kδ.[3][7] Selectivity over PI3Kα (35 nM) and PI3Kγ (675 nM).[5][6][10] |
| PI3Kδ | 12[5][6][7][10] | ||
| PI3Kα | 35[5][6][10] | ||
| PI3Kγ | 675[5][6][10] | ||
| (Rac)-AZD6482 | PI3Kβ | 0.69[8] - 10[1] | Highly selective for PI3Kβ. 8-fold more selective for PI3Kβ than PI3Kδ, 87-fold than PI3Kα, and 109-fold than PI3Kγ in cell-free assays.[1] |
| PI3Kδ | 13.6[8] | ||
| PI3Kγ | 47.8[8] | ||
| PI3Kα | 136[8] |
Preclinical and Clinical Development
(Rac)-AZD6482
Initially investigated as an antiplatelet and antithrombotic agent, (Rac)-AZD6482 demonstrated potent inhibition of platelet aggregation.[1] Its development included a Phase I study in healthy volunteers to assess safety and tolerability.[11][12][13] More recently, its potential in oncology has been explored, particularly in the context of PTEN-deficient cancers.[14] Preclinical studies have shown that (Rac)-AZD6482 can inhibit the proliferation of PTEN-deficient breast and prostate tumor cells and generate antitumor immunity.[8][14] It has been shown to induce apoptosis and cell cycle arrest in glioblastoma cells.[15][16]
AZD8186
AZD8186 has been primarily developed as an anti-cancer agent. Extensive preclinical studies have demonstrated its single-agent activity in PTEN-null tumor models.[9] It has shown efficacy in inhibiting the growth of PTEN-deficient breast and prostate tumors, both as a monotherapy and in combination with docetaxel (B913).[3][5] AZD8186 has progressed to Phase I clinical trials in patients with advanced solid tumors.[9][17] These trials have evaluated its safety, tolerability, and recommended Phase II dose, both alone and in combination with other agents like abiraterone (B193195) acetate (B1210297) and vistusertib.[9][17] The combination of AZD8186 and docetaxel was found to be generally well-tolerated.[18] Preliminary evidence of antitumor activity has been observed in these early clinical studies.[9][17]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Experimental Protocols
In Vitro Kinase Assay (Representative)
To determine the IC50 values of (Rac)-AZD6482 and AZD8186 against PI3K isoforms, a common method is a biochemical kinase assay. For example, an AlphaScreen-based assay measures the conversion of PIP2 to PIP3.[1] The assay involves incubating the recombinant human PI3K enzyme with the inhibitor at various concentrations, ATP, and PIP2. The amount of PIP3 produced is then detected using a biotinylated PIP3 probe, a GST-tagged PH domain, and AlphaScreen beads, which generate a signal upon complex formation. The reduction in signal due to competition from the enzymatically produced PIP3 is measured to calculate the IC50 value.[1]
Cell Proliferation Assay
The anti-proliferative effects of the inhibitors on cancer cell lines are typically assessed using assays like the MTS or CellTiter-Glo assay. Cells, particularly those with PTEN deficiency (e.g., MDA-MB-468, PC3), are seeded in 96-well plates and treated with a range of inhibitor concentrations.[7] After a defined incubation period (e.g., 72 hours), a reagent is added that is converted into a detectable product by viable cells. The signal, which is proportional to the number of living cells, is measured to determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).[7]
Western Blotting for Pathway Modulation
To confirm the on-target effect of the inhibitors, western blotting is used to measure the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT (at Ser473) and S6 ribosomal protein. PTEN-null cancer cell lines are treated with the inhibitor for a specific duration. Subsequently, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins. A reduction in the phosphorylated form of these proteins indicates successful inhibition of the PI3K pathway.[5]
In Vivo Tumor Xenograft Studies
The in vivo efficacy of the inhibitors is evaluated using tumor xenograft models. For instance, PTEN-deficient human cancer cells (e.g., HCC70, PC3) are implanted into immunocompromised mice.[3][10] Once tumors are established, mice are treated with the inhibitor (e.g., orally, twice daily) or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting for pathway markers) to confirm target engagement in vivo.[3][10]
Conclusion
Both (Rac)-AZD6482 and AZD8186 are potent and selective inhibitors of PI3Kβ with demonstrated preclinical activity in the context of PTEN deficiency. While (Rac)-AZD6482 was initially explored for its antithrombotic effects, its potential as an anti-cancer agent is now being recognized. AZD8186, on the other hand, has been developed with a primary focus on oncology and has progressed further into clinical trials for solid tumors. The data presented in this guide highlights the therapeutic potential of targeting PI3Kβ and provides a foundation for further research and development of these and similar compounds. The choice between these inhibitors for specific research or therapeutic applications will depend on a detailed consideration of their respective selectivity profiles, stages of development, and the specific biological context being investigated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Study to investigate safety and tolerability of a single dose of AZD6482 [astrazenecaclinicaltrials.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 15. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Head-to-Head In Vivo Comparison of p110β Inhibitors: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of PI3K inhibitors, this guide provides a comparative overview of key p110β inhibitors evaluated in in vivo cancer models. The focus is on inhibitors demonstrating efficacy in tumors with PTEN deficiency, a key genetic marker for sensitivity to p110β inhibition.
This guide synthesizes available in vivo data for four prominent p110β inhibitors: KIN-193, AZD8186, GSK2636771, and TGX-221. While direct head-to-head in vivo studies are limited, this document collates data from individual studies to offer an objective, side-by-side comparison of their preclinical anti-tumor activity, pharmacodynamics, and reported experimental protocols. All data is presented in structured tables for clear comparison, accompanied by detailed methodologies and visual diagrams of the relevant signaling pathway and experimental workflows.
The p110β Signaling Pathway in PTEN-Deficient Cancers
The p110β catalytic subunit of phosphoinositide 3-kinase (PI3K) is a critical node in a signaling pathway that drives cell growth, proliferation, and survival. In cancers characterized by the loss of the tumor suppressor PTEN, tumor cells often become dependent on p110β signaling for their continued growth and survival. This dependency makes p110β a compelling therapeutic target. The diagram below illustrates the central role of p110β in this pathway.
Comparative In Vivo Efficacy of p110β Inhibitors
The following tables summarize the in vivo anti-tumor activity of KIN-193, AZD8186, GSK2636771, and TGX-221 in various PTEN-deficient cancer xenograft models. It is important to note that these data are compiled from separate studies and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vivo Anti-Tumor Activity in Breast Cancer Models
| Inhibitor | Cell Line | Mouse Model | Dosing Regimen | Key Outcomes | Citation |
| KIN-193 | HCC70 (PTEN-null) | Nude mice | 20 mg/kg, i.p., twice daily | Significant tumor growth inhibition. | [1][2] |
| AZD8186 | HCC70 (PTEN-null) | Nude mice | 25-50 mg/kg, twice daily | Dose-dependent tumor growth inhibition (62-85%). | [3] |
| MDA-MB-468 (PTEN-null) | Nude mice | 25-50 mg/kg, twice daily | Dose-dependent tumor growth inhibition (47-76%). | [3] | |
| GSK2636771 | MDA-MB-415 (PTEN-mutant) | Not specified | Not specified | Delayed AKT phosphorylation in response to growth factor stimulation. | [4] |
Table 2: In Vivo Anti-Tumor Activity in Prostate Cancer Models
| Inhibitor | Cell Line | Mouse Model | Dosing Regimen | Key Outcomes | Citation |
| KIN-193 | PC3 (PTEN-null) | Nude mice | 20 mg/kg, i.p., twice daily | Significant tumor growth inhibition. | [1][2] |
| AZD8186 | PC3 (PTEN-null) | Nude mice | 25-50 mg/kg, twice daily | Dose-dependent tumor growth inhibition. | [3] |
| TGX-221 | LAPC-4, LNCaP, C4-2, 22RV1 | Nude mice | Not specified | Systemic delivery significantly reduced xenograft tumor growth. | [4] |
Table 3: In Vivo Pharmacodynamic Effects
| Inhibitor | Tumor Model | Key Pharmacodynamic Effects | Citation |
| KIN-193 | HCC70 and PC3 xenografts | Dramatically reduced levels of AKT phosphorylation and Ki67 signal. | [1] |
| AZD8186 | Prostate and TNBC tumors | Inhibition of PI3K pathway biomarkers. | [3] |
| GSK2636771 | PTEN-deficient tumor cells | Inhibition of AKT and ribosomal S6 kinase phosphorylation. | |
| TGX-221 | Prostate cancer xenografts | Dramatically reduced AKT phosphorylation and cell proliferation indexes. | [4] |
Experimental Protocols
A generalized workflow for evaluating the in vivo efficacy of p110β inhibitors is depicted below. This is followed by specific experimental methodologies as reported in the cited literature for each inhibitor.
KIN-193 In Vivo Xenograft Studies[1][2]
-
Cell Lines and Animal Models : HCC70 (PTEN-null breast cancer) and PC3 (PTEN-null prostate cancer) cells were used. Xenografts were established in female nude mice for HCC70 and male nude mice for PC3.
-
Drug Administration : KIN-193 was administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg twice daily.
-
Efficacy Assessment : Tumor volumes were measured regularly using the formula (length × width²)/2.
-
Pharmacodynamic Analysis : Tumor specimens were isolated from tumor-bearing mice four days after treatment initiation. Immunohistochemistry (IHC) was performed to analyze the levels of AKT phosphorylation and the proliferation marker Ki67.
AZD8186 In Vivo Xenograft Studies[3]
-
Cell Lines and Animal Models : PTEN-null triple-negative breast cancer (TNBC) models HCC70 and MDA-MB-468, and prostate cancer models PC3 and HID28 were used.
-
Drug Administration : AZD8186 was administered at 25 mg/kg and 50 mg/kg twice a day.
-
Efficacy Assessment : Anti-tumor activity was assessed by monitoring tumor growth.
-
Pharmacodynamic Analysis : PI3K pathway biomarkers were analyzed in tumor tissues.
TGX-221 In Vivo Xenograft Studies[4]
-
Cell Lines and Animal Models : Prostate cancer cell lines LAPC-4, LNCaP, C4-2, and 22RV1 were used to establish subcutaneous xenograft tumors in nude mice.
-
Drug Administration : The specific dosing for unconjugated TGX-221 was not detailed in the abstract. A nanomicellar formulation was also tested.
-
Efficacy Assessment : Xenograft tumor growth was monitored.
-
Pharmacodynamic Analysis : Paraffin sections from xenograft tumor specimens were used in immunohistochemistry assays to detect AKT phosphorylation and cell proliferation markers (Ki67, PCNA, and BrdU incorporation).
Conclusion
The available preclinical in vivo data strongly support the therapeutic potential of selective p110β inhibitors in PTEN-deficient cancers. KIN-193, AZD8186, and TGX-221 have all demonstrated significant anti-tumor activity in relevant xenograft models, accompanied by clear on-target pharmacodynamic effects. While a definitive head-to-head comparison awaits studies with a unified protocol, this guide provides a valuable resource for researchers to compare the existing in vivo data and inform the selection and design of future preclinical and clinical investigations in the field of p110β-targeted cancer therapy. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific experimental contexts when interpreting these comparative data.
References
- 1. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced sensitivity of PTEN-deficient tumors to inhibition of FRAP/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: (Rac)-AZD6482 in Combination Cancer Therapy
(Rac)-AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), has demonstrated significant promise in preclinical cancer models, particularly in tumors with a dependency on the PI3K/Akt signaling pathway. Emerging research now highlights the enhanced anti-neoplastic effects when (Rac)-AZD6482 is combined with other targeted therapies, opening new avenues for more effective cancer treatment strategies. This guide provides a comparative analysis of the synergistic effects of (Rac)-AZD6482 with other therapeutic agents, supported by experimental data, to inform researchers and drug development professionals.
This comparison guide synthesizes findings from key preclinical studies, focusing on the synergistic combinations of (Rac)-AZD6482 with a Mixed Lineage Kinase 3 (MLK3) inhibitor in glioblastoma and with a Programmed Death-1 (PD-1) blockade in breast cancer.
Synergistic Anti-Tumor Activity in Glioblastoma and Breast Cancer
Experimental evidence robustly supports the synergistic efficacy of (Rac)-AZD6482 in combination with other targeted agents in distinct cancer types. In glioblastoma, the combination with the MLK3 inhibitor, URMC-099, has shown to be highly effective. Similarly, in breast cancer models, a synergistic effect is observed when (Rac)-AZD6482 is administered with a PD-1 blockade.
Quantitative Synergy Analysis
The synergistic interactions between (Rac)-AZD6482 and its combination partners have been quantitatively assessed using established methodologies, such as the Combination Index (CI) and in vivo tumor growth inhibition studies.
| Cancer Type | Combination Drug | Key Quantitative Data | Reference |
| Glioblastoma | URMC-099 (MLK3 Inhibitor) | - Combination Index (CI) < 1 , indicating synergy in U-87 MG and U-118 MG cell lines. - Significant potentiation of inhibition of cell migration and invasion compared to single agents (p ≤ 0.05). - Effective decrease in glioblastoma xenograft growth in nude mice. | [1][2][3] |
| Breast Cancer | Anti-PD-1 Antibody | - Synergistic inhibition of tumor growth in PTEN and p53 deficient breast tumor models. - Summary of response from multiple cohorts showed significant anti-tumor effect with the combination therapy. | [4] |
Mechanisms of Synergistic Action
The enhanced anti-cancer effects observed with these combination therapies stem from the complementary targeting of key signaling pathways and the modulation of the tumor microenvironment.
Dual Blockade of Pro-Survival Pathways in Glioblastoma
In glioblastoma, the synergy between (Rac)-AZD6482 and URMC-099 arises from the concurrent inhibition of two critical signaling pathways: the PI3K/Akt pathway and the MAPK pathway.[1][2][3] (Rac)-AZD6482 effectively blocks the PI3Kβ/Akt signaling cascade, which is crucial for cell growth and survival. Interestingly, the blockade of PI3K signaling can lead to a compensatory activation of the MAPK pathway.[1] The co-administration of URMC-099, an MLK3 inhibitor, effectively abrogates this escape mechanism by inhibiting the upstream activation of ERK and JNK.[1][2][3] This dual blockade results in a more profound and sustained inhibition of tumor cell proliferation, migration, and invasion.[1][2][3]
Enhancing Anti-Tumor Immunity in Breast Cancer
The combination of (Rac)-AZD6482 with a PD-1 blockade in breast cancer leverages a different synergistic mechanism. The PI3K pathway is implicated in creating an immunosuppressive tumor microenvironment.[4] By inhibiting PI3Kβ with (Rac)-AZD6482, it is hypothesized that the tumor microenvironment is altered, potentially by reducing the number of immunosuppressive cells and increasing the infiltration and activity of cytotoxic T cells.[4] The PD-1 blockade then further unleashes the anti-tumor immune response by preventing T-cell exhaustion.[4] This two-pronged approach of modulating the tumor microenvironment and directly stimulating the immune system leads to a more robust and durable anti-tumor effect.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols employed in the cited studies.
Cell Viability and Synergy Assessment
-
Cell Lines: U-87 MG and U-118 MG human glioblastoma cell lines.
-
Treatment: Cells were treated with (Rac)-AZD6482 and URMC-099 alone or in combination at various concentrations.
-
Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Synergy Analysis: The combination effect was evaluated by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy. The Bliss Independence model was also used to confirm the synergistic effects.[1]
Cell Migration and Invasion Assays
-
Method: Boyden chamber assays were used to assess cell migration and invasion.
-
Procedure: Glioblastoma cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. Cells that migrated or invaded through the membrane were stained and counted.
-
Treatment: Cells were treated with (Rac)-AZD6482, URMC-099, or the combination.[1]
Western Blot Analysis
-
Purpose: To investigate the effects of the drug combinations on key signaling proteins.
-
Procedure: Glioblastoma cells were treated with the inhibitors, and cell lysates were collected. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total Akt, ERK, and downstream targets like ROCK2 and Zyxin.[1]
In Vivo Xenograft Studies
-
Animal Model: Nude mice were subcutaneously injected with glioblastoma cells or orthotopically implanted with breast cancer cells.
-
Treatment: Once tumors were established, mice were treated with vehicle, (Rac)-AZD6482 alone, the combination partner alone, or the combination of both drugs.
-
Endpoint: Tumor volume was measured regularly to assess treatment efficacy. In the breast cancer study, tumors were also analyzed by flow cytometry to characterize the immune cell infiltrate.[1][4]
References
- 1. Synergism between the phosphatidylinositol 3-kinase p110β isoform inhibitor AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099 on the blockade of glioblastoma cell motility and focal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergism between the phosphatidylinositol 3-kinase p110β isoform inhibitor AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099 on the blockade of glioblastoma cell motility and focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of (Rac)-AZD6482 Activity: A Comparative Guide
This guide provides an independent verification of the activity of (Rac)-AZD6482, a potent inhibitor of Phosphoinositide 3-kinase β (PI3Kβ). Its performance is objectively compared with other selective PI3Kβ inhibitors, TGX-221 and GSK2636771, supported by experimental data from publicly available literature. Detailed methodologies for key experiments are provided to enable researchers to replicate and validate these findings.
Comparative Analysis of PI3Kβ Inhibitors
(Rac)-AZD6482 and its comparators, TGX-221 and GSK2636771, are all potent and selective inhibitors of the p110β isoform of PI3K. The following tables summarize their inhibitory activity against the four Class I PI3K isoforms.
Table 1: Inhibitor Potency (IC50, nM)
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| (Rac)-AZD6482 | 80 - 1090 | 10 | 80 - 1090 | 80 - 1090 |
| TGX-221 | 5000 | 5 - 8.5 | 3500 | 100 - 211 |
| GSK2636771 | >4700 | 5.2 | >4700 | >52 |
Note: IC50 values are compiled from various sources and may differ based on assay conditions.
Table 2: Inhibitor Selectivity Fold vs. PI3Kβ
| Inhibitor | PI3Kα | PI3Kγ | PI3Kδ |
| (Rac)-AZD6482 | 8x - 109x | 8x - 109x | 8x |
| TGX-221 | >588x | >411x | 11x - 42x |
| GSK2636771 | >900x | >900x | >10x |
Experimental Protocols
Detailed methodologies for three key assays used to characterize the activity of PI3Kβ inhibitors are provided below.
In Vitro PI3Kβ Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of PI3Kβ by measuring the amount of ADP produced during the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).
Materials:
-
Recombinant human PI3Kβ (p110β/p85α)
-
PIP2 substrate
-
PI3K Reaction Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors ((Rac)-AZD6482, TGX-221, GSK2636771) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 0.5 µL of inhibitor or vehicle (DMSO) to the appropriate wells.
-
Prepare the enzyme/lipid mixture by diluting recombinant PI3Kβ and PIP2 substrate in PI3K Reaction Buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of 250µM ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the PI3Kβ activity.
-
Calculate IC50 values by plotting the inhibitor concentration versus the percentage of inhibition.
Western Blot for Phospho-Akt (Ser473)
This assay measures the inhibition of the PI3K signaling pathway within cells by quantifying the phosphorylation of a key downstream effector, Akt, at serine 473.
Materials:
-
PTEN-deficient cancer cell lines (e.g., PC-3, BT549)
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitors or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
Collagen-Induced Platelet Aggregation Assay
This assay assesses the functional consequence of PI3Kβ inhibition on platelet activation and aggregation, a key physiological process where PI3Kβ plays a crucial role.
Materials:
-
Freshly drawn human whole blood anticoagulated with acid-citrate-dextrose (ACD)
-
Tyrode's buffer
-
Collagen (agonist)
-
Test inhibitors dissolved in DMSO
-
Platelet aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed.
-
Prepare washed platelets by centrifuging the PRP at a higher speed and resuspending the platelet pellet in Tyrode's buffer. Adjust the platelet concentration to approximately 3 x 10^8 platelets/mL.
-
Pre-incubate the washed platelet suspension with various concentrations of the test inhibitors or vehicle (DMSO) for 10 minutes at 37°C with stirring in the aggregometer cuvettes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of collagen (e.g., 1-2 µg/mL).
-
Monitor the change in light transmittance for 5-10 minutes using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
The extent of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the vehicle control.
Visualizations
The following diagrams illustrate the PI3Kβ signaling pathway and a typical experimental workflow for evaluating PI3Kβ inhibitors.
(Rac)-AZD6482 vs. Clinical PI3K Inhibitors: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical phosphoinositide 3-kinase (PI3K) inhibitor (Rac)-AZD6482 against several clinically approved PI3K inhibitors. The information presented is collated from various preclinical studies to offer a comprehensive overview of their biochemical potency, isoform selectivity, and the methodologies used for their evaluation.
Introduction to (Rac)-AZD6482 and the PI3K Pathway
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The active component is the (-)-enantiomer, which demonstrates significantly higher activity.[1] While initially investigated for its antiplatelet and antithrombotic properties, its role in oncology, particularly in tumors with loss of the tumor suppressor PTEN, is an area of active research.[2][3]
The PI3K pathway is a critical signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making PI3K an attractive target for therapeutic intervention. The Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit, with four isoforms of the catalytic subunit: p110α, p110β, p110γ, and p110δ. The development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.
Biochemical Potency and Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of (Rac)-AZD6482 and a selection of clinically approved PI3K inhibitors against the four Class I PI3K isoforms. It is important to note that these values are compiled from different studies and assay conditions may vary.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Selectivity |
| (Rac)-AZD6482 | 136 | 0.69 | 47.8 | 13.6 | PI3Kβ |
| Alpelisib (Piqray®) | 5 | 1156 | 250 | 290 | PI3Kα |
| Copanlisib (Aliqopa®) | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K (α/δ preference) |
| Duvelisib (Copiktra®) | 1602 | 85 | 27 | 2.5 | PI3Kδ/γ |
| Idelalisib (B1684644) (Zydelig®) | 820 | 565 | 89 | 2.5 | PI3Kδ |
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor characterization.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
References
- 1. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of (Rac)-AZD 6482 in kinase panel
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase selectivity of the PI3Kβ inhibitor (Rac)-AZD6482, with comparative data for other selective PI3Kβ inhibitors.
This guide provides an objective assessment of the kinase specificity of (Rac)-AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The information presented is intended to assist researchers in evaluating its suitability for their studies by comparing its performance against other widely used PI3Kβ inhibitors and providing detailed experimental context.
Executive Summary
(Rac)-AZD6482 demonstrates high potency and selectivity for PI3Kβ over other Class I PI3K isoforms. Kinome-wide screening data further substantiates its specificity, with minimal off-target interactions observed across a broad panel of kinases. This high degree of selectivity makes (Rac)-AZD6482 a valuable tool for specifically interrogating the function of PI3Kβ in cellular signaling pathways.
Kinase Selectivity Profile
The inhibitory activity of (Rac)-AZD6482 and other selective PI3Kβ inhibitors against the four Class I PI3K isoforms is summarized below. The data clearly illustrates the superior selectivity of (Rac)-AZD6482 for the β isoform.
| Inhibitor | PI3Kβ (p110β) IC50 (nM) | PI3Kα (p110α) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Fold Selectivity (α/β) | Fold Selectivity (δ/β) | Fold Selectivity (γ/β) |
| (Rac)-AZD6482 | 0.69 | 136 | 13.6 | 47.8 | ~197 | ~20 | ~69 |
| GSK2636771 | 5.2 | >4700 | 52 | >4700 | >900 | 10 | >900 |
| TGX-221 | 5 - 7 | 5000 | 100 | 3500 | ~714-1000 | ~14-20 | ~500-700 |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.
Furthermore, a comprehensive kinase panel screening of (Rac)-AZD6482 against 448 kinases using the KINOMEscan® platform revealed remarkable specificity. At a concentration of 1 µM, the primary target was PI3Kβ, with the closest other interaction showing 9.8% of control binding, indicating a very clean off-target profile at this concentration.
Signaling Pathway Context
(Rac)-AZD6482 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By selectively targeting PI3Kβ, AZD6482 allows for the specific investigation of this isoform's role within this complex cascade.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The assessment of kinase inhibitor specificity is crucial for the interpretation of experimental results. Below are detailed methodologies for conducting in vitro kinase panel screening.
In Vitro Kinase Panel Screening (e.g., KINOMEscan®)
This method provides a quantitative measure of inhibitor binding to a large panel of kinases.
Principle: The assay is based on a competitive binding displacement format. A test compound is incubated with a specific kinase that is tagged with a unique DNA identifier. This mixture is then added to a well containing an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced the immobilized ligand.
Workflow:
Caption: Experimental workflow for a KINOMEscan® assay.
Detailed Steps:
-
Compound Preparation: A stock solution of (Rac)-AZD6482 is prepared in 100% DMSO. A serial dilution series is then created to test a range of concentrations.
-
Kinase Reaction: The test compound at various concentrations is incubated with a purified, recombinant human kinase from the panel in a multi-well plate. Each kinase is tagged with a unique DNA barcode.
-
Competitive Binding: An immobilized ligand that binds to the ATP-binding site of a broad range of kinases is added to the mixture. The test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Washing: The plate is washed to remove any unbound kinase and compound.
-
Elution: The kinase bound to the immobilized ligand is eluted.
-
Quantification: The amount of eluted kinase is quantified using qPCR with primers specific to the DNA barcode of each kinase.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity remaining compared to a vehicle (DMSO) control. By testing a range of compound concentrations, a dose-response curve can be generated, from which the dissociation constant (Kd) or IC50 value can be calculated for each kinase in the panel.
Conclusion
(Rac)-AZD6482 is a highly potent and selective inhibitor of PI3Kβ. Its specificity, as demonstrated by both targeted isoform analysis and broad kinome screening, makes it an excellent research tool for dissecting the specific roles of PI3Kβ in health and disease. Researchers using (Rac)-AZD6482 can have a high degree of confidence that the observed effects are primarily due to the inhibition of its intended target.
Comparative Guide to (Rac)-AZD6482: An Objective Analysis of a PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reproducibility of published data on (Rac)-AZD6482, a potent and selective PI3Kβ inhibitor. This guide provides a detailed comparison with alternative inhibitors, complete experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
(Rac)-AZD6482 is a highly potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. (Rac)-AZD6482 has demonstrated significant anti-tumor activity in various preclinical models, particularly in cancers with loss of the tumor suppressor PTEN, which leads to hyperactivation of the PI3Kβ isoform. This guide aims to provide a comprehensive overview of the publicly available data on (Rac)-AZD6482, offering a direct comparison with other PI3Kβ inhibitors and detailing the experimental methodologies to assess its activity, thereby aiding in the reproducibility of published findings.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the in vitro potency of (Rac)-AZD6482 and two alternative selective PI3Kβ inhibitors, TGX-221 and SAR260301, against the Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) |
| (Rac)-AZD6482 | 0.69[1] | 13.6[1] | 47.8[1] | 136[1] |
| TGX-221 | 5-10 | 100-211 | 3500 | 5000 |
| SAR260301 | 23-52 | >1000 | >1000 | >1000 |
Experimental Protocols
To ensure the reproducibility of the data presented, detailed protocols for key experiments are provided below.
Synthesis of (Rac)-AZD6482
In Vitro PI3K Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110β/p85α, p110δ/p85α, p110γ, p110α/p85α)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant PI3K enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PTEN-deficient cell line)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-Akt (p-Akt)
This assay assesses the inhibition of the PI3K signaling pathway within cells by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against p-Akt (Ser473).
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
Mandatory Visualization
PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD6482.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro PI3K kinase inhibition assay.
References
A Comparative Analysis of Racemic AZD6482 and Its Pure Enantiomers in PI3Kβ Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the racemic mixture of the PI3Kβ inhibitor AZD6482 against its purified enantiomers. This analysis is supported by experimental data on their respective biochemical activities and includes detailed methodologies for the key experiments cited.
AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), has been identified as the active (R)-enantiomer of a racemic mixture. Experimental evidence demonstrates a significant difference in the inhibitory activity between the two enantiomers, highlighting the stereoselectivity of the target enzyme.
Data Summary
The following table summarizes the quantitative data from in vitro kinase assays comparing the inhibitory potency of the AZD6482 racemate and its individual enantiomers against various Class I PI3K isoforms.
| Compound | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| AZD6482 ((R)-enantiomer) | 10 | 870 | 80 | >1000 |
| (+)-enantiomer (S-form) | Significantly higher than (R)-enantiomer | - | - | - |
| Racemic Mixture | - | - | - | - |
Note: Specific IC50 values for the racemic mixture and a precise value for the less active (+)-enantiomer (S-form) are not consistently reported in publicly available literature, though it is established to be significantly less potent. One source indicates the (R)-enantiomer is approximately 200 times more active than the (S)-enantiomer.
Experimental Protocols
The data presented above was generated using a standardized in vitro kinase assay. The following is a detailed methodology representative of such an experiment.
In Vitro PI3K Enzyme Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against recombinant human PI3K isoforms.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (racemic mixture, (R)-enantiomer, (S)-enantiomer) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS, 1 mM DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assay kit).
-
384-well assay plates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The PI3K enzymes and PIP2 substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted PI3K enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent or HTRF® antibodies).
-
Incubate the plate as required by the detection system.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway targeted by AZD6482 and a typical experimental workflow for its evaluation.
Caption: PI3K/Akt Signaling Pathway Inhibition by AZD6482.
Safety Operating Guide
Proper Disposal of (Rac)-AZD 6482: A Guide for Laboratory Professionals
(Rac)-AZD 6482 is a potent phosphoinositide 3-kinase β (PI3Kβ) inhibitor requiring meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, in line with established safety protocols for potent chemical agents.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains specific details on the compound's hazards, handling, and emergency procedures.[1] All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
II. Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₄O₄ |
| Molecular Weight | 408.45 g/mol |
| CAS Number | 1173900-33-8 |
| Solubility | Soluble in DMSO and 1eq. HCl. |
III. Step-by-Step Disposal Protocol
The disposal of this compound, including the pure compound and any contaminated materials, must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
All disposable materials that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a designated, sealed hazardous waste bag or container.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
-
2. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.[2]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste and use secondary containment to prevent spills.[2]
3. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Crucially, do not dispose of this compound down the drain or in regular trash. [2]
IV. Decontamination Procedures
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Equipment Decontamination:
-
Consult the equipment's user manual for appropriate cleaning procedures.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residue.
-
Follow with a thorough cleaning using a laboratory-grade detergent and water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.
-
-
Work Surface Decontamination:
-
Liberally apply an appropriate laboratory disinfectant or cleaning solution to the contaminated surface.
-
Allow for sufficient contact time as recommended by the cleaning agent manufacturer.
-
Wipe the surface clean with absorbent materials, which must then be disposed of as hazardous waste.
-
V. Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling and disposing of this compound and its place within the PI3K signaling pathway.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling (Rac)-AZD 6482
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (Rac)-AZD 6482. The following procedural guidance is based on the available safety data sheet for the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes eye irritation (Serious eye damage/eye irritation - Category 2B)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Required Equipment | Specifications and Use |
| Eye/Face Protection | Safety goggles with side-shields | Must be worn at all times when handling the compound to protect against splashes and dust. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before use. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust, fumes, or aerosols are generated, a suitable respirator should be used. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure an accessible safety shower and eye wash station are nearby before beginning work[1].
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing/Weighing: Conduct any operations that may generate dust (e.g., weighing) in a ventilated enclosure to avoid breathing in particles[1].
-
Use: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly after handling[1].
-
Spills: In case of a spill, follow appropriate laboratory procedures for chemical cleanup. Avoid generating dust.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains, water courses, or the soil[1].
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
